molecular formula C29H39NO4 B10782816 Deethylindanomycin

Deethylindanomycin

Katalognummer: B10782816
Molekulargewicht: 465.6 g/mol
InChI-Schlüssel: HSZFOQSMGNAIJM-WDSRKPHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deethylindanomycin is a useful research compound. Its molecular formula is C29H39NO4 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deethylindanomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deethylindanomycin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H39NO4

Molekulargewicht

465.6 g/mol

IUPAC-Name

(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1

InChI-Schlüssel

HSZFOQSMGNAIJM-WDSRKPHJSA-N

Isomerische SMILES

CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C

Kanonische SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Deethylindanomycin: A Technical Guide to its Discovery, Origin, and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deethylindanomycin, also known as 16-Deethylindanomycin or A83094A, is a compelling pyrrole-ether antibiotic that has garnered interest within the scientific community for its potent biological activities. Produced by the actinomycete Streptomyces setonii, this natural product exhibits significant efficacy against Gram-positive bacteria and coccidian parasites.[1][2] Its structural similarity to indanomycin places it within the esteemed class of polyether ionophore antibiotics. This guide provides an in-depth exploration of the discovery and origin of Deethylindanomycin, delving into its biosynthesis, chemical attributes, mechanism of action, and the experimental methodologies pivotal for its study. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, fostering a deeper understanding and facilitating further investigation into this promising antimicrobial agent.

Discovery and Microbial Origin: The Emergence of a Novel Pyrrole-Ether Antibiotic

The story of Deethylindanomycin begins with the systematic screening of microbial metabolites, a cornerstone of antibiotic discovery. Researchers at Eli Lilly and Company identified a novel antibiotic, designated A83094A, from the fermentation broth of a strain of Streptomyces setonii.[1] This discovery, published in 1988, laid the foundational knowledge for all subsequent research on this compound.

Taxonomy and Characterization of the Producing Organism: Streptomyces setonii

The producing organism, Streptomyces setonii, is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria. Members of the genus Streptomyces are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including a majority of the clinically useful antibiotics.[1] The initial characterization of the S. setonii strain that produces Deethylindanomycin involved a polyphasic approach, including morphological, cultural, and physiological analyses, to establish its taxonomic position.

Fermentation for the Production of Deethylindanomycin

The production of Deethylindanomycin is achieved through submerged fermentation of Streptomyces setonii. While the originally published methods provide a general overview, a detailed protocol is crucial for reproducible research. The following is a comprehensive, step-by-step methodology derived from best practices for Streptomyces fermentation.[3]

Experimental Protocol: Fermentation of Streptomyces setonii

  • Strain Maintenance and Inoculum Preparation:

    • Maintain cultures of Streptomyces setonii on a suitable agar medium, such as ISP-4 medium, at a temperature of 28-30°C.[1]

    • For inoculum preparation, transfer a well-sporulated culture into a seed medium. A typical seed medium may consist of glucose, soybean meal, and corn steep liquor.

    • Incubate the seed culture for 48-72 hours at 28-30°C on a rotary shaker at 200-250 rpm.

  • Production Fermentation:

    • Aseptically transfer the seed culture into a production medium. The production medium is critical for optimal antibiotic yield and typically contains a carefully balanced ratio of carbon and nitrogen sources. A representative medium could include soluble starch, yeast extract, peptone, and inorganic salts.

    • Maintain the fermentation at 28-30°C with continuous agitation and aeration. The pH of the medium should be monitored and maintained within the optimal range for Streptomyces growth and secondary metabolite production, typically between 6.5 and 7.5.[2]

    • The fermentation is typically carried out for 7 to 14 days, with the peak production of Deethylindanomycin occurring in the late stationary phase of growth.

Biosynthesis of Deethylindanomycin: A Tale of Polyketide Assembly

Deethylindanomycin is a polyketide, a class of natural products synthesized by the successive condensation of small carboxylic acid units. Its biosynthesis is orchestrated by a large, multi-domain enzymatic complex known as a polyketide synthase (PKS). While the specific biosynthetic gene cluster for Deethylindanomycin has not been explicitly detailed in the literature, its structural similarity to indanomycin allows for a well-supported proposed pathway based on the characterized indanomycin biosynthetic gene cluster from Streptomyces antibioticus.[4][5]

The biosynthesis is a hybrid nonribosomal peptide-polyketide pathway.[4] The key difference between indanomycin and deethylindanomycin lies in the absence of an ethyl group at the C-16 position. This suggests a variation in the acyltransferase (AT) domain of the respective PKS module, which would incorporate a malonyl-CoA extender unit instead of an ethylmalonyl-CoA unit.

Proposed Biosynthetic Pathway of Deethylindanomycin

Deethylindanomycin Biosynthesis Proposed Biosynthetic Pathway of Deethylindanomycin Proline Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) Proline->NRPS Pyrrole Pyrrole Moiety NRPS->Pyrrole PKS Polyketide Synthase (PKS) Pyrrole->PKS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Polyketide_Chain Polyketide Chain Assembly PKS->Polyketide_Chain Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Deethylindanomycin_Core Deethylindanomycin Core Structure Cyclization->Deethylindanomycin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., oxidoreductases) Deethylindanomycin_Core->Tailoring_Enzymes Deethylindanomycin Deethylindanomycin Tailoring_Enzymes->Deethylindanomycin

Caption: A logical flowchart of the proposed biosynthetic pathway for Deethylindanomycin.

Chemical Structure and Physicochemical Properties

Deethylindanomycin is a complex molecule with a distinctive pyrrole-ether structure. Its chemical formula is C₂₉H₃₉NO₄, and it has a molecular weight of 465.6 g/mol . A comprehensive understanding of its physicochemical properties is essential for its extraction, purification, and formulation.

PropertyValueSource
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.6 g/mol
Appearance Solid
CAS Number 117615-33-5[2]
Synonyms 16-Deethylindanomycin, A83094A, Omomycin[2]
Solubility Sparingly soluble in aqueous solutions[2]
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Table 1: Physicochemical Properties of Deethylindanomycin.

Structural Characterization: The Role of Spectroscopy

Experimental Protocol: Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a purified sample of Deethylindanomycin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

    • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish connectivity between protons and carbons, and to assemble the final structure.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.

    • Employ tandem mass spectrometry (MS/MS) to induce fragmentation and obtain information about the structural fragments of the molecule, which aids in confirming the proposed structure.

Biological Activity and Mechanism of Action

Deethylindanomycin exhibits a focused spectrum of biological activity, primarily targeting Gram-positive bacteria and coccidian parasites.[1][2]

Antibacterial Activity

Deethylindanomycin is active against a range of Gram-positive bacteria, including strains of Staphylococcus and Streptococcus. Its potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.0 - 4.0
Streptococcus spp.2.0 - 4.0

Table 2: In vitro antibacterial activity of Deethylindanomycin.[6]

Anticoccidial Activity

In addition to its antibacterial properties, Deethylindanomycin has demonstrated activity against coccidia, which are protozoan parasites that cause the intestinal disease coccidiosis in livestock and poultry.[1][2]

Mechanism of Action: A Potassium-Selective Ionophore

The primary mechanism of action of Deethylindanomycin is its function as a potassium-selective ionophore.[1] An ionophore is a lipid-soluble molecule that can bind to and transport ions across biological membranes. This process disrupts the crucial ion gradients that are essential for maintaining cellular homeostasis and bioenergetics.

Mechanism of Ionophoric Action

Ionophore Mechanism Mechanism of Action of Deethylindanomycin as a Potassium Ionophore cluster_membrane Bacterial Cell Membrane Deethylindanomycin_Membrane Deethylindanomycin embeds in the lipid bilayer Deethylindanomycin_K Deethylindanomycin-K⁺ Complex Deethylindanomycin_Membrane->Deethylindanomycin_K K_out High K⁺ concentration (extracellular) K_out->Deethylindanomycin_Membrane Binds K⁺ K_in Low K⁺ concentration (intracellular) Disruption Disruption of Ion Gradient K_in->Disruption Deethylindanomycin_Free Free Deethylindanomycin Deethylindanomycin_Free->Deethylindanomycin_Membrane Deethylindanomycin_K->K_in Transports K⁺ into the cell Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: A diagram illustrating the ionophoric mechanism of Deethylindanomycin.

The cyclic ether backbone of Deethylindanomycin forms a cavity that selectively chelates potassium ions (K⁺). The exterior of the molecule is lipophilic, allowing the Deethylindanomycin-K⁺ complex to diffuse across the lipid bilayer of the bacterial cell membrane. This influx of K⁺ dissipates the cell's membrane potential, leading to a cascade of detrimental effects, including the disruption of ATP synthesis, nutrient transport, and ultimately, cell death.

Isolation and Purification

The isolation and purification of Deethylindanomycin from the fermentation broth of Streptomyces setonii is a multi-step process that leverages the physicochemical properties of the molecule.

Experimental Protocol: Isolation and Purification

  • Extraction:

    • After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at an appropriate pH to ensure the protonation of the carboxylic acid group of Deethylindanomycin, thereby increasing its solubility in the organic phase.

    • Concentrate the organic extract under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using a stationary phase such as silica gel.

    • Elute the column with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone), to separate Deethylindanomycin from other metabolites.

    • Monitor the fractions for the presence of the target compound using techniques such as thin-layer chromatography (TLC) and bioassays.

    • Pool the active fractions and further purify them using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and mobile phase to obtain pure Deethylindanomycin.

Conclusion and Future Perspectives

Deethylindanomycin stands as a testament to the continued potential of microbial natural products in the quest for new therapeutic agents. Its discovery from Streptomyces setonii and its characterization as a potent potassium-selective ionophore have provided a solid foundation for further research. The detailed understanding of its origin, biosynthesis, and mechanism of action, as outlined in this guide, is paramount for any future endeavors aimed at its development.

Future research should focus on several key areas. A complete elucidation of the Deethylindanomycin biosynthetic gene cluster would not only confirm the proposed pathway but also open avenues for biosynthetic engineering to generate novel analogues with improved properties. The development of a total synthesis route would also be a significant achievement, enabling the production of larger quantities for preclinical studies and the systematic exploration of structure-activity relationships. Furthermore, a more comprehensive evaluation of its in vivo efficacy and safety profile is necessary to ascertain its true therapeutic potential. As the challenge of antimicrobial resistance continues to grow, the exploration of unique natural products like Deethylindanomycin remains a critical and promising strategy in the development of next-generation anti-infectives.

References

  • Larsen, S. H., Boeck, L. D., Mertz, F. P., Paschal, J. W., & Occolowitz, J. L. (1988). 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization. The Journal of Antibiotics, 41(9), 1170–1177. [Link]

  • Larsen, S. H., Boeck, L. D., Mertz, F. P., Paschal, J. W., & Occolowitz, J. L. (1988). 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization. The Journal of Antibiotics, 41(9), 1170–1177.
  • Tfaily, M., & Borjac, J. (2025). Fermentation conditions of Streptomyces tuirus isolated from the rhizosphere of Origanum majorana to produce antibacterial metabolites against MRSA. Journal of Applied Pharmaceutical Science, 15(01), 117–124. [Link]

  • Li, A., & Piel, J. (2009). Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167. Chembiochem : a European journal of chemical biology, 10(7), 1235–1242. [Link]

  • Rommel, D., Lindner, J., & Piel, J. (2012). Biosynthetic origins of the ionophore antibiotic indanomycin. Journal of the American Chemical Society, 134(1), 154-157. [Link]

  • Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research in Biological Sciences, 3(5), 1-11.
  • Al-Dhabi, N. A., Esmail, G. A., Duraipandiyan, V., & Arasu, M. V. (2022). Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia. BioMed Research International, 2022, 8868936. [Link]

  • Li, A., & Piel, J. (2009). Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167. Chembiochem : a European journal of chemical biology, 10(7), 1235–1242.
  • Rommel, D., Lindner, J., & Piel, J. (2012). Biosynthetic origins of the ionophore antibiotic indanomycin. Journal of the American Chemical Society, 134(1), 154-157.
  • Chapman, H. D. (2014). Milestones in the discovery of anticoccidial drugs and the development of coccidiosis control in poultry. Avian pathology : journal of the W.V.P.A, 43(5), 387–402.
  • Uzun, H. D., Vázquez-Hernández, M., Bandow, J. E., & Günther Pomorski, T. (2022). In vitro Assay to Evaluate Cation Transport of Ionophores. Bio-protocol, 12(22), e4552. [Link]

  • Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research in Biological Sciences, 3(5), 1-11. [Link]

  • Al-Dhabi, N. A., Esmail, G. A., Duraipandiyan, V., & Arasu, M. V. (2022). Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia.

Sources

An In-Depth Technical Guide to the Secondary Metabolites of Streptomyces setonii

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Metabolic Potential of a Versatile Actinomycete

The genus Streptomyces stands as a titan in the realm of natural product discovery, responsible for the generation of a vast and diverse arsenal of bioactive secondary metabolites that have shaped modern medicine and agriculture.[1][2][3] Within this prolific genus, Streptomyces setonii emerges as a species of significant interest, demonstrating a versatile metabolic capacity that ranges from the production of potent antifungal volatile organic compounds (VOCs) to the degradation of complex aromatic compounds. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing an in-depth exploration of the known and potential secondary metabolites of Streptomyces setonii. We will delve into the methodologies for its cultivation, the extraction and characterization of its bioactive molecules, and the genomic insights that hint at a largely untapped reservoir of novel natural products.

I. The Known Bioactive Volatile Organic Compounds (VOCs) of Streptomyces setonii

A notable characteristic of Streptomyces setonii, particularly the WY228 strain, is its production of antifungal VOCs. These compounds represent a promising avenue for the development of novel biocontrol agents, especially in agriculture and food preservation.[2]

Key Identified VOC: 2-Ethyl-5-methylpyrazine

The most prominently identified antifungal VOC from S. setonii WY228 is 2-ethyl-5-methylpyrazine. This compound has demonstrated significant efficacy in controlling black spot disease in sweet potatoes, caused by the fungus Ceratocystis fimbriata.[2]

Table 1: Profile of 2-Ethyl-5-methylpyrazine

AttributeDescription
Compound Name 2-Ethyl-5-methylpyrazine
Chemical Formula C₇H₁₀N₂
Molar Mass 122.17 g/mol
Known Bioactivity Antifungal
Reported Source Streptomyces setonii WY228
Biosynthesis of Pyrazines in Bacteria: A General Overview

While the specific biosynthetic pathway of 2-ethyl-5-methylpyrazine in S. setonii has not been fully elucidated, the biosynthesis of pyrazines in bacteria generally involves the condensation of amino acids. For instance, the biosynthesis of 2,5-dimethylpyrazine can be derived from L-threonine. It is hypothesized that a similar pathway, potentially involving the condensation of an amino acid-derived intermediate with a C2 or C3 unit, could be responsible for the production of 2-ethyl-5-methylpyrazine in S. setonii.

cluster_0 Amino Acid Precursors cluster_1 Key Intermediates cluster_2 Pyrazine Formation L-Threonine L-Threonine Amino_Ketone Amino-ketone Intermediates L-Threonine->Amino_Ketone Enzymatic conversion Other_Amino_Acids Other Amino Acids Other_Amino_Acids->Amino_Ketone Condensation_Cyclization Condensation & Cyclization Amino_Ketone->Condensation_Cyclization Oxidation Oxidation Condensation_Cyclization->Oxidation Pyrazine_Scaffold Pyrazine Scaffold Oxidation->Pyrazine_Scaffold Final Product

Caption: Generalized bacterial pyrazine biosynthesis pathway.

II. Genome Mining: Uncovering the Biosynthetic Potential of Streptomyces setonii

Modern genomic techniques have revolutionized natural product discovery. Genome mining of Streptomyces species consistently reveals a wealth of "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions.[4] This suggests a vast, unexplored chemical diversity.

A genome sequence of Streptomyces sp. S063, which shares high similarity with S. setonii NRRL ISP-5322 T, has been found to contain at least 30 candidate BGCs. This strongly indicates that S. setonii possesses the genetic machinery to produce a wide array of secondary metabolites beyond volatile compounds, likely including polyketides, non-ribosomal peptides, and other classes of bioactive molecules.

cluster_BGCs Biosynthetic Gene Clusters (BGCs) cluster_Metabolites Predicted Secondary Metabolites S_setonii_Genome Streptomyces setonii Genome PKS Polyketide Synthase (PKS) S_setonii_Genome->PKS Potential for Polyketides NRPS Non-Ribosomal Peptide Synthetase (NRPS) S_setonii_Genome->NRPS Potential for Peptides Hybrid Hybrid PKS-NRPS S_setonii_Genome->Hybrid Potential for Hybrid Compounds Terpene Terpene Synthase S_setonii_Genome->Terpene Potential for Terpenoids Other Other BGCs S_setonii_Genome->Other Diverse Chemical Scaffolds Antibiotics Antibiotics PKS->Antibiotics Antitumor Antitumor NRPS->Antitumor Antifungals Antifungals Hybrid->Antifungals Other_Bioactives Other Bioactives Terpene->Other_Bioactives Other->Other_Bioactives

Caption: Predicted biosynthetic potential of S. setonii via genome mining.

III. Methodologies for the Study of Streptomyces setonii Secondary Metabolites

Cultivation for Secondary Metabolite Production

The production of secondary metabolites in Streptomyces is highly dependent on culture conditions. Optimization of media composition, pH, temperature, and aeration is crucial for inducing the expression of BGCs.

Step-by-Step Cultivation Protocol (General):

  • Strain Activation: Streak a cryopreserved stock of Streptomyces setonii onto a suitable agar medium, such as ISP2 (International Streptomyces Project Medium 2) or Tryptic Soy Agar (TSA), and incubate at 28-30°C for 7-10 days until sporulation is observed.

  • Seed Culture Preparation: Inoculate a loopful of spores into a flask containing a liquid seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). Production media can be varied to induce different metabolic pathways (the "One Strain Many Compounds" or OSMAC approach).

  • Incubation and Monitoring: Incubate the production culture for 7-14 days at 28-30°C with shaking. Monitor for growth (e.g., dry cell weight) and secondary metabolite production (e.g., by HPLC analysis of small aliquots).

Table 2: Common Media Constituents for Streptomyces Cultivation

ComponentPurposeTypical Concentration Range
Carbon Source Energy and building blocks10-20 g/L (e.g., glucose, starch, glycerol)
Nitrogen Source Amino acid and nucleotide synthesis2-10 g/L (e.g., yeast extract, peptone, soybean meal)
Trace Elements Enzyme cofactorsVaried (e.g., MgSO₄, FeSO₄, ZnSO₄)
pH Buffer Maintain optimal pH(e.g., MOPS, CaCO₃)
Extraction of Secondary Metabolites

The choice of extraction method depends on the chemical properties of the target metabolites.

Workflow for Extraction of Volatile and Non-Volatile Metabolites:

cluster_Volatiles Volatile Metabolites cluster_NonVolatiles Non-Volatile Metabolites Culture S. setonii Culture Broth SPME Solid-Phase Microextraction (SPME) Culture->SPME Headspace Sampling Centrifugation Centrifugation Culture->Centrifugation GC_MS_V GC-MS Analysis SPME->GC_MS_V Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Mass Centrifugation->Mycelium Solvent_Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (e.g., Methanol/Acetone) Mycelium->Solvent_Extraction_M Crude_Extract_S Crude Extract (Supernatant) Solvent_Extraction_S->Crude_Extract_S Crude_Extract_M Crude Extract (Mycelium) Solvent_Extraction_M->Crude_Extract_M Chromatography Chromatographic Purification (e.g., HPLC) Crude_Extract_S->Chromatography Crude_Extract_M->Chromatography LC_MS_NMR LC-MS & NMR Analysis Chromatography->LC_MS_NMR Structure Elucidation

Caption: General workflow for the extraction and analysis of secondary metabolites.

Detailed Protocol for Non-Volatile Metabolite Extraction:

  • Separation of Biomass and Supernatant: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes.

  • Supernatant Extraction: Decant the supernatant and extract with an equal volume of a non-polar solvent such as ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Mycelial Extraction: Resuspend the mycelial pellet in a polar solvent like methanol or acetone and sonicate or agitate for several hours to lyse the cells and extract intracellular metabolites. Centrifuge to remove cell debris and evaporate the solvent to obtain the mycelial crude extract.

  • Fractionation and Purification: Subject the crude extracts to chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate individual compounds.

Characterization of Secondary Metabolites

The structural elucidation of isolated compounds relies on a combination of spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for the identification of volatile compounds. The retention time and mass spectrum of a compound are compared to libraries of known compounds for identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the analysis of non-volatile compounds. It provides information on the molecular weight and fragmentation pattern of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and elucidate the complete structure of novel compounds.

IV. Degradation of Aromatic Compounds: A Unique Metabolic Trait

Streptomyces setonii has been recognized for its ability to degrade various aromatic compounds. This metabolic capability is not only of environmental relevance for bioremediation but also provides insights into the enzymatic machinery that could be harnessed for biocatalysis.

V. Future Perspectives and the Untapped Potential of Streptomyces setonii

The study of Streptomyces setonii secondary metabolites is still in its early stages. While the identification of antifungal VOCs has provided a clear avenue for applied research, the vast biosynthetic potential suggested by genome mining remains largely unexplored. Future research should focus on:

  • Activating Silent BGCs: Employing strategies such as co-cultivation, elicitor screening, and genetic engineering to induce the production of novel non-volatile secondary metabolites.

  • Comprehensive Metabolomic Profiling: Utilizing advanced analytical techniques to create a detailed chemical inventory of the metabolites produced under different culture conditions.

  • Bioactivity Screening: Testing the isolated compounds for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.

By systematically exploring the metabolic landscape of Streptomyces setonii, the scientific community can unlock its full potential as a source of novel and valuable bioactive compounds for the advancement of medicine and biotechnology.

References

  • Streptomyces: The biofactory of secondary metabolites - PMC. (URL: [Link])

  • Antifungal Volatile Organic Compounds from Streptomyces setonii WY228 Control Black Spot Disease of Sweet Potato. (URL: [Link])

  • Secondary Metabolites from Streptomyces araujoniae S-03 Show Biocontrol Potential against Rhododendron Root Rot Caused by Phytophthora cinnamomi - MDPI. (URL: [Link])

  • Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (URL: [Link])

  • Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC - NIH. (URL: [Link])

  • New and bioactive compounds from Streptomyces strains residing in the wood of Celastraceae - ResearchGate. (URL: [Link])

  • Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One - Research journals. (URL: [Link])

  • Streptomyces: Still the Biggest Producer of New Natural Secondary Metabolites, a Current Perspective - MDPI. (URL: [Link])

  • NMR profiling of Streptomyces sp. MBT76 harvested at 24-h intervals.... - ResearchGate. (URL: [Link])

  • Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - NIH. (URL: [Link])

Sources

Deethylindanomycin: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Polyether Ionophore

Deethylindanomycin, also known as 16-Deethylindanomycin or Omomycin, is a naturally occurring polyether antibiotic that has garnered interest within the scientific community for its selective biological activities.[1] Produced by the bacterium Streptomyces setonii, this compound belongs to the pyrrole-ether class of antibiotics and is structurally related to indanomycin.[1][2] Its significance lies in its function as a potassium-selective ionophore, exhibiting potent activity against Gram-positive bacteria and coccidia.[1][3][4] This in-depth guide serves as a critical resource for researchers and drug development professionals, providing a consolidated repository of the chemical structure, physicochemical properties, and biological activities of Deethylindanomycin. While the scarcity of publicly available data, particularly regarding its synthesis and detailed spectral characteristics, presents a challenge, this guide aims to equip scientists with the foundational knowledge necessary to explore the therapeutic potential of this intriguing molecule.

Molecular Architecture: The Chemical Structure of Deethylindanomycin

The precise arrangement of atoms within Deethylindanomycin dictates its unique biological function. Its chemical identity is defined by the following nomenclature and structural representations:

  • IUPAC Name: (2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid[1]

  • SMILES String: CC/C(=C\C=C[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4C(=O)O">C@HC[1]

The structural complexity, featuring a polycyclic system, a pyrrole moiety, and multiple stereocenters, is fundamental to its ion-binding capacity and selective bioactivity.

G cluster_deethylindanomycin Simplified 2D Representation of Deethylindanomycin Pyrrole Pyrrole Ring Indane Indane Moiety Pyrrole->Indane C-C bond Polyether Polyether Chain Indane->Polyether C-C bond Carboxylic_Acid Carboxylic Acid Polyether->Carboxylic_Acid C-C bond

Caption: Simplified block diagram of Deethylindanomycin's core components.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of Deethylindanomycin is paramount for its handling, formulation, and interpretation of biological data. The table below summarizes the currently available data.

PropertyValueSource(s)
Molecular Formula C29H39NO4[1]
Molecular Weight 465.6 g/mol [1]
CAS Number 106803-22-9[1]
Appearance Solid[1]
Solubility Sparingly soluble in aqueous solutions.[3]
Storage Temperature -20°C[1]
Stability Stable for at least 4 years at -20°C.[1]
Melting Point Data not available[1]
Boiling Point Data not available[1]

Biological Activity and Mechanism of Action

Deethylindanomycin's biological significance stems from its potent and selective activity as an ionophore.

Antibacterial and Anticoccidial Activity

Deethylindanomycin demonstrates notable activity against Gram-positive bacteria.[2][3] It is also recognized for its efficacy against coccidia, a group of protozoan parasites.[3][4] This dual activity makes it a compound of interest for both veterinary and potentially human medicine.

Mechanism of Action: A Potassium-Selective Ionophore

The primary mechanism of action of Deethylindanomycin is its function as a potassium-selective ionophore.[1] Ionophores are lipid-soluble molecules that can bind to specific ions and transport them across biological membranes, disrupting the natural ion gradients essential for cellular function.

G cluster_membrane Cellular Membrane extracellular Extracellular Space (High K+) membrane_bilayer Lipid Bilayer K_ion_in K+ membrane_bilayer->K_ion_in 3. Release intracellular Intracellular Space (Low K+) Deethylindanomycin Deethylindanomycin Complex Deethylindanomycin-K+ Complex Deethylindanomycin->Complex K_ion_out K+ K_ion_out->Deethylindanomycin 1. Binding Complex->membrane_bilayer 2. Transport

Caption: Mechanism of potassium ion transport by Deethylindanomycin.

This selective transport of potassium ions across the cell membrane of susceptible organisms leads to a dissipation of the electrochemical gradient. This disruption of ion homeostasis is cytotoxic and underlies its antibacterial and anticoccidial effects. The ability of Deethylindanomycin to selectively bind potassium is a direct consequence of its three-dimensional structure, which creates a hydrophilic cavity of a specific size and coordination geometry that optimally accommodates the potassium ion, while excluding other ions like sodium.

Experimental Protocols: A Guideline for Investigation

While specific, validated protocols for Deethylindanomycin are not widely published, established methodologies for similar compounds can be adapted for its study.

Isolation and Purification of Polyether Antibiotics from Streptomyces

The following is a generalized workflow for the isolation of polyether antibiotics from Streptomyces cultures. Optimization will be required for Streptomyces setonii and the specific isolation of Deethylindanomycin.

G Start Fermentation of Streptomyces setonii Extraction Solvent Extraction of Mycelium and Broth Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Fractionation Fraction Collection and Bioactivity Screening Chromatography->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Characterization Structural Elucidation (NMR, MS, etc.) Purification->Characterization

Sources

Technical Guide: 16-Deethylindanomycin (A-83094A / Omomycin)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Biology, Ionophore Mechanics, and Experimental Protocols[1]

Part 1: Executive Summary & Critical Disambiguation[1]

16-Deethylindanomycin (also designated as A-83094A ) is a rare pyrrole-ether antibiotic and polyether ionophore isolated from Streptomyces setonii.[1][2][3][4][5] It belongs to the pyrroloketoindane class of natural products, structurally related to indanomycin (X-14547A).[1][6]

⚠️ Critical Disambiguation: The "Omomycin" Nomenclature

This compound is historically synonymous with the name "Omomycin" in specific chemical databases and early antibiotic literature (circa 1990).[1]

  • Antibiotic Context: In the context of Streptomyces metabolites, "Omomycin" refers to 16-Deethylindanomycin (C₂₉H₃₉NO₄).[1][3][6][7][8]

  • Oncology Context: In modern cancer biology, "Omomycin" refers to a dominant-negative MYC mutant (a 90-amino acid protein).[1]

  • Directive: This guide focuses exclusively on the small molecule antibiotic (CAS 117615-33-5) .[1] Researchers must verify CAS numbers to prevent experimental error.

Part 2: Chemical Architecture & Physicochemical Properties[1][4]

16-Deethylindanomycin is characterized by a tetrahydroindane core bridged to a pyrrole moiety via a ketone.[1][6][8] Unlike typical polyethers that form pseudo-cyclic structures to cage cations, the pyrroloketoindane structure offers a unique ionophoric profile, facilitating the transport of monovalent and divalent cations across lipid bilayers.[1]

Table 1: Physicochemical Profile
PropertySpecification
Primary Name 16-Deethylindanomycin
Synonyms A-83094A, Omomycin (Antibiotic), 16-Deethyl-X-14547A
CAS Number 117615-33-5
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.63 g/mol
Source Organism Streptomyces setonii (Strain A83094)
Class Pyrrole-ether Antibiotic / Polyether Ionophore
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Appearance White to off-white powder
Part 3: Mechanism of Action (MOA)[1]

The biological activity of 16-Deethylindanomycin stems from its ability to disrupt ion homeostasis.[1] As a carboxylic ionophore, it mediates the electroneutral exchange of cations (typically Na⁺, K⁺, or Ca²⁺) for protons (H⁺) across biological membranes.[1]

3.1 Ionophore Dynamics
  • Complexation: The deprotonated carboxyl group and oxygen-rich backbone coordinate the metal cation.[1]

  • Translocation: The lipophilic complex diffuses through the bacterial cell membrane.[1]

  • Release: The cation is released into the cytoplasm in exchange for a proton, dissipating ion gradients (ΔpH and ΔΨ).[1]

  • Cytotoxicity: The resulting osmotic imbalance and acidification of the cytoplasm inhibit ATP synthesis and lead to cell death, particularly in Gram-positive bacteria and coccidia (Eimeria tenella).[1]

Visualization: Ionophore Transport Cycle

Ionophore_Transport cluster_extracellular Extracellular Space (High [Cation+]) cluster_membrane Lipid Bilayer (Hydrophobic) cluster_intracellular Cytoplasm (Low [Cation+]) Cation_Out Metal Cation (M+) Complex Lipophilic Complex (M-I) Cation_Out->Complex Influx H_Out Proton (H+) Ionophore_Free Free Ionophore (I-) Ionophore_Free->H_Out Efflux Ionophore_Free->Complex  1. Binding (pH dependent)   Complex->Ionophore_Free  3. Release   Cation_In Metal Cation (M+) Complex->Cation_In Release H_In Proton (H+) H_In->Ionophore_Free Protonation

Caption: Cycle of electroneutral cation/proton exchange mediated by 16-Deethylindanomycin across the bacterial membrane.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize Streptomyces setonii for production and standard MIC assays for validation.

4.1 Fermentation and Isolation

Rationale: Direct chemical synthesis of pyrroloketoindanes is complex.[1] Fermentation remains the primary source.[1]

  • Seed Culture:

    • Inoculate Streptomyces setonii spores into 50 mL Tryptic Soy Broth (TSB).

    • Incubate at 30°C, 250 rpm for 48 hours.

  • Fermentation:

    • Transfer 5% (v/v) seed culture into production medium (Glucose 2%, Soybean meal 1.5%, Yeast extract 0.5%, CaCO₃ 0.2%).[1]

    • Incubate at 30°C for 5–7 days. Monitor pH; a rise to >7.5 often signals secondary metabolite production.[1]

  • Extraction:

    • Adjust broth pH to 4.0 (to protonate the carboxyl group, enhancing solvent solubility).

    • Extract with equal volume of Ethyl Acetate (EtOAc) x2.[1]

    • Concentrate organic layer in vacuo.[1][9]

  • Purification:

    • Resuspend residue in Chloroform.[1]

    • Perform Silica Gel Chromatography using a gradient of CHCl₃:MeOH (100:0 to 95:5).[1]

    • Validation: Confirm purity via HPLC (C18 column, Acetonitrile:Water gradient) and comparison to standard UV absorbance (λmax ~295 nm for pyrrole).

4.2 Antimicrobial Susceptibility Assay (MIC)

Rationale: Confirms biological activity and distinguishes the antibiotic from degradation products.[1]

  • Preparation: Dissolve 16-Deethylindanomycin in DMSO to a stock of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add Staphylococcus aureus (ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.[1]

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

    • Expected Result: MIC 2–4 µg/mL for S. aureus.[1][2]

Part 5: Biosynthetic Logic[1][6]

The biosynthesis of 16-Deethylindanomycin involves a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.[1] The "deethyl" designation indicates the lack of an ethyl group at C-16 compared to Indanomycin, suggesting a difference in the extender units used during polyketide assembly.[1]

Visualization: Biosynthetic Pathway Logic

Biosynthesis Acetate Acetate/Propionate Units PKS Type I PKS (Polyketide Assembly) Acetate->PKS Proline Proline/Pyrrole Precursor NRPS NRPS Module (Pyrrole Incorporation) Proline->NRPS Linear Linear Polyketide Chain PKS->Linear Pre_Indane Pyrroloketoindane Intermediate NRPS->Pre_Indane Cyclization Cyclization Enzymes (Indane Ring Formation) Product 16-Deethylindanomycin (A-83094A) Cyclization->Product Linear->NRPS  Chain Extension   Pre_Indane->Cyclization

Caption: Hybrid PKS/NRPS biosynthetic pathway assembling the indane core and pyrrole moiety.[1]

Part 6: References
  • Larsen, S. H., et al. (1988).[1][3] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1][2][3][4][5] Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics, 41(9), 1170–1177.[1][4][5] Link

  • Liu, C. M., et al. (1979).[1] "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167."[1][5] The Journal of Antibiotics, 32(2), 95–99.[1] Link

  • Moore, K. S., et al. (1990).[1] "Omomycin: A new agent that elevates cyclic GMP levels in rat heart cells."[1][6] Biochemical and Biophysical Research Communications, 168(2), 559-564.[1] (Establishes the historical synonym). Link

  • Westley, J. W. (1983).[1] "Polyether Antibiotics: Naturally Occurring Acid Ionophores."[1] Marcel Dekker, Inc.[1] (General reference for Ionophore Chemistry).

Sources

Technical Monograph: 16-Deethylindanomycin (A 83094A)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deethylindanomycin molecular weight and formula Content Type: In-depth technical guide

Structural Characterization, Biosynthetic Logic, and Ionophore Dynamics [1][2][3]

Executive Summary

16-Deethylindanomycin (also known as A 83094A or Omomycin ) is a specialized pyrrole-ether antibiotic and a structural analog of the parent compound Indanomycin (X-14547A).[1][2][3] Belonging to the pyrroloketoindane class of ionophores, it is distinguished by its ability to facilitate the transport of monovalent cations (specifically K⁺ and Rb⁺) across lipid bilayers, disrupting cellular osmotic balance.[1][2][3]

This guide provides a rigorous analysis of the physicochemical properties, biosynthetic origins, and experimental handling of 16-Deethylindanomycin.[1][2][3] It is designed for researchers investigating polyketide biosynthesis, ionophore pharmacology, and antimicrobial drug discovery.[1][2][3]

Physicochemical Profile & Structural Integrity[2][3]

The molecular identity of 16-Deethylindanomycin is defined by the absence of the ethyl substituent at the C-16 position of the indane ring system, a modification that alters its lipophilicity profile compared to Indanomycin.[1][2][3]

Core Molecular Data

The following data establishes the baseline for identification and mass spectrometry calibration.

ParameterTechnical Specification
Chemical Name 16-Deethylindanomycin
Synonyms A 83094A, Omomycin
CAS Registry Number 117615-33-5
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.63 g/mol
Exact Mass 465.2879
Ultraviolet (UV) Max 290 nm (ε 14,000) in MeOH
Solubility Soluble in MeOH, CHCl₃, DMSO, Acetone; Insoluble in H₂O
Appearance White to off-white amorphous powder
Structural Logic & Formula Derivation

To ensure accurate mass spectrometry interpretation, one must understand the derivation of the formula relative to the parent compound, Indanomycin (X-14547A).[1][2][3]

  • Parent (Indanomycin): C₃₁H₄₃NO₄ (MW: ~493.7)[1][2][3]

  • Target (16-Deethylindanomycin): C₂₉H₃₉NO₄ (MW: ~465.6)[1][2][3][4][5]

  • Delta: -C₂H₄ (Mass difference: ~28 Da)[1][2][3]

Structural Causality: The loss of 28 Daltons corresponds to the replacement of an ethyl group (-CH₂CH₃) with a hydrogen atom (-H) at the C-16 position of the pyrroloketoindane core.[1][2][3] This modification is not a degradation artifact but a result of differential biosynthetic precursor incorporation (see Section 3).[2]

Biosynthetic Origins & Pathway Logic[2][3]

The production of 16-Deethylindanomycin is governed by type I polyketide synthase (PKS) machinery.[2][3] Unlike Indanomycin, which incorporates an ethylmalonyl-CoA extender unit to install the C-16 ethyl group, the biosynthesis of the deethyl analog suggests a deviation in module specificity or precursor availability.[1][2][3]

Biosynthetic Flow

The pathway involves the condensation of a pyrrole-2-carboxylate starter unit with multiple malonyl-CoA and methylmalonyl-CoA extender units, followed by a spontaneous intramolecular Diels-Alder reaction to form the indane ring.[1][3]

Biosynthesis Start L-Proline / Pyrrole Precursor PKS_Chain Polyketide Chain Elongation (PKS Modules) Start->PKS_Chain Loading Branch_Point Module Specificity Gate PKS_Chain->Branch_Point Elongation Indanomycin Indanomycin (X-14547A) (+Ethylmalonyl-CoA) Branch_Point->Indanomycin Wild Type (Ethyl Incorporation) Deethyl 16-Deethylindanomycin (+Malonyl-CoA/H replacement) Branch_Point->Deethyl Mutant/Variant (No Ethyl Sidechain) Cyclization Intramolecular Diels-Alder Cyclization Indanomycin->Cyclization Deethyl->Cyclization

Figure 1: Biosynthetic divergence between Indanomycin and 16-Deethylindanomycin driven by precursor selection at the PKS assembly line.[1][3]

Mechanism of Action: Ionophore Dynamics[2]

16-Deethylindanomycin functions as a carboxylic ionophore.[1][3] Its activity is predicated on the formation of a lipophilic complex with monovalent cations, facilitating their transit across the hydrophobic core of the bacterial cell membrane.[1][2]

The Potassium Shuttle Model
  • Deprotonation: At physiological pH, the carboxylic acid moiety (C-1) deprotonates.[1][2][3]

  • Complexation: The anionic molecule wraps around a K⁺ ion, stabilizing it via oxygen ligands (ether/carbonyl oxygens).[2]

  • Transport: The neutral complex diffuses through the lipid bilayer.[2]

  • Release: The ion is released into the cytoplasm, and the ionophore accepts a proton (H⁺) to return to the exterior.[2]

  • Result: Collapse of the transmembrane electrochemical gradient (

    
     and 
    
    
    
    ), leading to cell death.[2]

IonophoreMechanism cluster_Extracellular Extracellular Space (High [H+]) cluster_Membrane Lipid Bilayer (Hydrophobic) cluster_Intracellular Cytoplasm (High [K+]) Node1 Deethylindanomycin-H (Protonated) Node2 Deethylindanomycin- (Anionic) Node1->Node2 H+ Exchange (Antiport) K_out K+ (External) Complex [Deethylindanomycin-K]0 (Neutral Complex) K_out->Complex Binding K_in K+ (Released) Complex->K_in Transport & Release Node2->Node1 Recycling

Figure 2: The electroneutral exchange of protons for potassium ions mediated by 16-Deethylindanomycin.

Experimental Protocols

Isolation from Fermentation Broth

Objective: Isolate high-purity 16-Deethylindanomycin from Streptomyces setonii or Streptomyces antibioticus mutant strains.[1][2][3]

Protocol:

  • Fermentation: Cultivate strain in soybean meal-glucose medium for 96–120 hours at 28°C.

  • Extraction:

    • Filter the broth to separate mycelium from the supernatant.

    • Extract the mycelial cake with Acetone (2x volume).

    • Extract the supernatant with Ethyl Acetate (EtOAc) at pH 7.0.[2]

    • Combine extracts and concentrate in vacuo to an oily residue.

  • Purification (Silica Gel Chromatography):

    • Stationary Phase: Silica Gel 60.[2]

    • Mobile Phase Gradient: Hexane → Hexane:EtOAc (1:1) → EtOAc.[2]

    • Detection: TLC (visualize with vanillin-sulfuric acid spray; look for dark spots upon heating).[2][3]

  • Final Polish (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).[1][2][3]

    • Solvent System: Acetonitrile:Water (containing 0.1% Formic Acid) gradient 60% → 95% ACN over 20 min.

    • Flow Rate: 1.0 mL/min.[2]

    • Monitor: UV at 290 nm.

Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus).

  • Preparation: Dissolve 16-Deethylindanomycin in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine the lowest concentration with no visible growth (turbidity).[2]

    • Expected MIC (S. aureus): 2.0 – 8.0 µg/mL.[2]

References

  • Westley, J. W., et al. (1978).[1][2][6] "Structure of antibiotic X-14547A, a carboxylic acid ionophore produced by Streptomyces antibioticus."[1][2][6][7] Journal of the American Chemical Society.[6] Link[1][2][3]

  • Kusumi, T., et al. (1988).[1][2] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii."[1][2][3] The Journal of Antibiotics. Link

  • Roege, K. E., & Kelly, W. L. (2009).[1][2][3] "Biosynthetic Origins of the Ionophore Antibiotic Indanomycin." Organic Letters. Link[1][2][3]

  • InvivoChem. (2024).[2] "16-Deethylindanomycin Product Datasheet." InvivoChem Official Catalog. Link

  • Santa Cruz Biotechnology. (2024).[2] "Deethylindanomycin (CAS 117615-33-5)."[1][2][3][4][5][8][9][10] SCBT Product Database. Link[1][2][3]

Sources

Biological Activity and Mechanistic Profiling of Pyrrole Ether Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the pyrrole ether class of antibiotics, specifically focusing on the Indanomycin (Pyrroloketoindane) family and emerging synthetic aryl-pyrrole ethers . It synthesizes structural chemistry, pharmacological mechanisms, and experimental validation protocols.[1]

From Natural Ionophores to Targeted Antimycobacterials

Executive Summary

Pyrrole ether antibiotics represent a specialized pharmacophore characterized by a pyrrole heterocycle linked via an ether or keto-ether bridge to a lipophilic core (often indane or tetrahydropyran).[1][2][3] Historically exemplified by the natural product Indanomycin (X-14547A) , this class has evolved from broad-spectrum ionophores to highly specific synthetic agents targeting Mycobacterium tuberculosis.[1]

Key Technical Value:

  • Natural Products (Indanomycins): Act as potent ionophores, disrupting transmembrane cation gradients in Gram-positive bacteria (MRSA, VRE).[1]

  • Synthetic Derivatives: Exhibit nanomolar potency against MDR-TB by selectively inhibiting the MmpL3 mycolic acid transporter.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of pyrrole ethers relies on a delicate balance between the electron-rich pyrrole headgroup and the lipophilic tail.

The Indanomycin Core (Natural Series)

The prototype, Indanomycin, features a pyrrole-2-carbonyl moiety attached to a tetrahydroindane system.[1]

  • Pyrrole Moiety: Acts as a hydrogen bond donor/acceptor, crucial for chelating metal cations in the ionophore complex.[1]

  • Ether/Keto Linkage: Provides rotational freedom, allowing the molecule to "wrap" around cations (K⁺/Na⁺), forming a lipophilic shell for membrane transit.

  • Indane/Pyran Tail: Dictates lipophilicity (

    
    ), driving membrane insertion.[1]
    
Synthetic Aryl-Pyrrole Ethers (Anti-TB Series)

Modern medicinal chemistry has stripped the complex indane core, replacing it with simplified aryl-ether chains.[1]

  • SAR Insight: Electron-withdrawing groups (EWGs) on the phenyl ring attached to the pyrrole increase potency against M. tuberculosis.[1][4]

  • Linker Length: A 3-5 atom ether linker is optimal for binding the hydrophobic pocket of the MmpL3 transporter.[1]

Visualization: Structural Logic

The following diagram illustrates the functional decomposition of the pharmacophore.

SAR_Map cluster_0 Natural (Indanomycin) cluster_1 Synthetic (Anti-TB) Pyrrole Pyrrole Headgroup (Cation Chelation / H-Bonding) Linker Ether/Keto Bridge (Conformational Gating) Pyrrole->Linker Electronic Stabilization Activity Biological Outcome Pyrrole->Activity Target Binding Core Lipophilic Core (Indane or Aryl-Alkyl) Linker->Core Flexible Tether Core->Activity Membrane Insertion Nat_Mech Mechanism: Ionophore Target: Membrane Gradient Core->Nat_Mech Syn_Mech Mechanism: MmpL3 Inhibition Target: Cell Wall Biosynthesis Core->Syn_Mech

Figure 1: Structural decomposition of Pyrrole Ether Antibiotics, distinguishing between the ionophore mode of natural products and the enzyme inhibition mode of synthetic derivatives.

Mechanism of Action (MoA)

The class exhibits a bimodal mechanism depending on the structural complexity.

Mode A: Cation Ionophore (Indanomycins)

Indanomycins function as electroneutral ionophores .[1]

  • Complexation: The pyrrole and ether oxygens coordinate a monovalent cation (K⁺ or Na⁺) at the membrane interface.[1]

  • Translocation: The lipophilic complex diffuses across the bacterial lipid bilayer.[1]

  • Release: The cation is released into the cytoplasm, and the protonated antibiotic returns to the extracellular space.

  • Result: Collapse of the Proton Motive Force (PMF), uncoupling of oxidative phosphorylation, and ATP depletion.[1]

Mode B: MmpL3 Inhibition (Synthetic Aryl-Pyrroles)

Synthetic derivatives (e.g., BM212 analogs) target MmpL3 , a flippase essential for transporting Trehalose Monomycolate (TMM) across the inner membrane of Mycobacteria.

  • Binding: The pyrrole ether occupies the proton-translocating channel of MmpL3.[1]

  • Blockade: This prevents the flipping of mycolic acids to the periplasmic space.[1]

  • Result: Accumulation of toxic precursors and cessation of cell wall synthesis.[1]

MoA_Pathways cluster_Ionophore Pathway A: Indanomycin (Gram+) cluster_MmpL3 Pathway B: Synthetic Aryl-Pyrrole (Mycobacteria) Compound Pyrrole Ether Antibiotic Step1A Membrane Insertion Compound->Step1A Step1B Bind MmpL3 Transporter Compound->Step1B Step2A K+/H+ Exchange (Ionophore) Step1A->Step2A Step3A Depolarization (ΔΨ Loss) Step2A->Step3A DeathA Bactericidal Effect Step3A->DeathA Step2B Block TMM Flipping Step1B->Step2B Step3B Cell Wall Defect (Mycolic Acid Loss) Step2B->Step3B DeathB Lysis / Stasis Step3B->DeathB

Figure 2: Dual mechanistic pathways. Pathway A depicts the ionophore activity typical of natural indanomycins.[1] Pathway B depicts the specific MmpL3 inhibition of synthetic anti-TB analogs.

Biological Activity Profile

Quantitative Efficacy Data

The table below summarizes the potency of key class members against clinically relevant pathogens.

Compound ClassRepresentativeTarget OrganismMIC (µg/mL)Mechanism
Indanomycins Indanomycin (X-14547A)S. aureus (MRSA)0.5 - 4.0Ionophore / PMF Disruption
16-DeethylindanomycinStreptomyces spp.[1][5]4.0 - 8.0Ionophore
Synthetic BM212 AnalogsM. tuberculosis H37Rv0.7 - 6.2MmpL3 Inhibition
Synthetic Nitro-pyrrole ethersC. albicans (Fungi)1.0 - 12.5Macromolecule Synthesis
Synthetic BPD-9 (Sanguinarine der.)[1]MDR-TB< 0.1Multi-target / Membrane
Spectrum & Toxicity
  • Gram-Positive: High activity due to the accessibility of the cytoplasmic membrane.[1]

  • Gram-Negative: Generally resistant due to the outer membrane barrier (LPS) preventing lipophilic molecule entry.[1]

  • Cytotoxicity: Natural ionophores often exhibit mammalian cytotoxicity (low Selectivity Index) due to non-specific membrane depolarization.[1] Synthetic MmpL3 inhibitors show significantly improved safety profiles (SI > 50).[1]

Experimental Protocols

To validate biological activity, the following field-proven protocols are recommended.

Protocol A: Whole-Cell MmpL3 Inhibition Assay (Spheroplast)

Validates the mechanism for synthetic anti-TB pyrrole ethers.

  • Preparation: Generate M. smegmatis spheroplasts by treating log-phase cultures with glycine (1%) and lysozyme.

  • Labeling: Incubate spheroplasts with [¹⁴C]-acetate to radiolabel newly synthesized mycolic acids.

  • Treatment: Treat with the test pyrrole ether at 1x, 5x, and 10x MIC for 60 minutes.

  • Extraction: Extract lipids using CHCl₃:CH₃OH (2:1).

  • Analysis: Separate lipids via Thin Layer Chromatography (TLC).

    • Positive Result: Disappearance of TMM (Trehalose Monomycolate) and TDM spots, with accumulation of lipid precursors.

Protocol B: Membrane Potential Depolarization Assay

Validates the ionophore activity of Indanomycin-type compounds.

  • Dye Loading: Incubate S. aureus cells with DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) at 1 µM.[1] Wait for fluorescence quenching (dye uptake).[1]

  • Baseline: Monitor fluorescence (Ex 622 nm / Em 670 nm) until stable.

  • Injection: Inject the pyrrole ether antibiotic.[1][6]

  • Readout: A rapid increase in fluorescence indicates membrane depolarization (dye release).[1]

    • Control: Use Valinomycin (K⁺ ionophore) as a positive control.[1]

References

  • Liu, C. M., et al. (1979).[1] "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus."[1][7][8] The Journal of Antibiotics. Link

  • Paschal, J. W., et al. (1988).[1][7] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii."[1][5] The Journal of Antibiotics. Link

  • Poce, G., et al. (2013).[1][5] "Improved BM212 MmpL3 inhibitors for the treatment of tuberculosis."[1] Journal of Medicinal Chemistry. Link

  • Manship, A., et al. (2016).[1] "Pattern-Based Genome Mining Guides Discovery of the Antibiotic Indanopyrrole A." Journal of Natural Products.[1] Link

  • Bhardwaj, V., et al. (2015).[1] "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics."[1] RSC Advances. Link

  • Jeminet, G., et al. (1988).[1] "Ionophore properties of cationomycin and indanomycin." Agricultural and Biological Chemistry. Link

Sources

Technical Guide: Deethylindanomycin (A83094A) Mechanism of Action

[1][2]

Executive Summary

Deethylindanomycin (also known as 16-Deethylindanomycin , A83094A , or Omomycin ) is a specialized pyrroloketoindane ionophore antibiotic produced by Streptomyces setonii.[1][2] Structurally related to the parent compound Indanomycin (X-14547A), it functions as a lipid-soluble mobile carrier that selectively disrupts transmembrane ion gradients.[1][2]

This guide details the physicochemical mechanism by which Deethylindanomycin mediates cation transport, its selectivity profile, and the experimental methodologies required to validate its activity in drug development and microbiological assays.[1][2]

Chemical Architecture & Ionophore Classification[1][3]

Deethylindanomycin belongs to the pyrrole-ether class of ionophores, distinguished by the presence of a pyrrole moiety fused to an indane ring system.[1][2] Unlike classical polyether ionophores (e.g., Monensin, Salinomycin) which rely solely on oxygen-rich backbones, the pyrroloketoindane structure introduces unique coordination geometries.[1][2]

Structural Determinants of Action[4]
  • Lipophilic Scaffold: The indane and tetrahydropyran rings provide the hydrophobic exterior necessary for membrane translocation.

  • Cation Binding Pocket: The molecule possesses a carboxylic acid headgroup. At physiological pH (7.4), this group deprotonates (COO⁻), allowing it to form a neutral 1:1 complex with monovalent cations (M⁺).[1][2]

  • The "Deethyl" Variance: The absence of the ethyl group (present in Indanomycin) alters the compound's lipophilicity (LogP) but preserves the core ion-trapping cavity, maintaining its efficacy against Gram-positive bacteria and coccidia.[1][2]

FeatureSpecificationFunctional Role
Class Carboxylic Acid IonophoreFacilitates electroneutral exchange (M⁺/H⁺ antiport).[1][2]
Core Motif PyrroloketoindaneStabilizes the pseudocyclic conformation around the ion.
Selectivity K⁺ > Rb⁺ > Na⁺Preferential binding of Potassium due to cavity size constraints.[1]
Ionization Weak Acid (pKa ~5-6)Requires deprotonation to bind cations effectively.[1][2]

Mechanism of Action: The Ionophore Transport Cycle

The primary mode of action is the electroneutral exchange of protons (H⁺) for metal cations (K⁺) across biological membranes.[1] This process dissipates the electrochemical gradients (


The Translocation Cycle
  • Interfacial Binding: The anionic form of Deethylindanomycin (Ind⁻) binds a potassium ion (K⁺) at the membrane interface (high pH side), forming a neutral lipophilic complex (Ind-K).[1][2]

  • Translocation: The Ind-K complex diffuses across the hydrophobic lipid bilayer to the opposite side.

  • Release: Upon reaching the lower pH environment (or lower [K⁺] side), the complex dissociates, releasing K⁺.[1][2]

  • Protonation: The free anion (Ind⁻) accepts a proton (H⁺) from the bulk phase, becoming the neutral acid (Ind-H).[1][2]

  • Recycling: The Ind-H species diffuses back across the membrane to the starting side to repeat the cycle.

Biological Consequence[1][5]
  • In Bacteria: The influx of H⁺ and efflux of K⁺ collapses the Proton Motive Force (PMF). This halts oxidative phosphorylation, inhibits active transport, and leads to cytoplasmic acidification, resulting in bacteriostasis or cell death.[1][2]

  • In Mitochondria: It acts as an uncoupler, stimulating respiration (oxygen consumption) while inhibiting ATP synthesis.[1][2]

Visualization of Transport Dynamics

IonophoreCyclecluster_membraneLipid Bilayer Membranecluster_extExtracellular / High [K+] (pH 7.4)cluster_intIntracellular / Low [K+] (Acidic)Complex_DiffInd-K (Neutral Complex)DiffusionReleaseRelease:Ind-K → Ind⁻ + K⁺Complex_Diff->ReleaseAcid_DiffInd-H (Protonated)RecyclingDeprotDeprotonation:Ind-H → Ind⁻ + H⁺Acid_Diff->DeprotBindBinding:Ind⁻ + K⁺ → Ind-KBind->Complex_DiffTranslocationK_inK+ InfluxDeprot->BindRegenerationProtProtonation:Ind⁻ + H⁺ → Ind-HRelease->ProtFree AnionProt->Acid_DiffReturnH_outH+ Efflux

Figure 1: The electroneutral cation-proton exchange cycle mediated by Deethylindanomycin.[1][2]

Experimental Protocols for Validation

To confirm Deethylindanomycin activity and selectivity, the following protocols are recommended. These assays distinguish true ionophores from general membrane disruptors.[1]

Liposomal Cation Flux Assay

Objective: Quantify K⁺ transport rates using a pH-sensitive fluorescent dye.

Reagents:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1][2]

  • Dye: Pyranine (pH indicator) entrapped within liposomes.[1]

  • Buffer: HEPES (pH 7.0).[1]

  • Valinomycin (Positive Control).[1]

Protocol:

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) containing 1 mM Pyranine and 100 mM KCl buffer via extrusion.[1]

  • Exchange Buffer: Pass LUVs through a Sephadex G-25 column to replace external buffer with Na-based buffer (creating a K⁺ gradient).

  • Baseline Measurement: Monitor fluorescence (Ex 450/405 nm, Em 510 nm) to establish internal pH stability.

  • Induction: Inject Deethylindanomycin (0.1 - 10 µM).[1][2]

  • Observation: A decrease in internal pH (fluorescence drop) indicates H⁺ influx coupled to K⁺ efflux (antiport).[1]

  • Validation: Add CCCP (protonophore). If transport accelerates, the limiting factor was H⁺ permeability, confirming the coupled mechanism.[1][2]

Mitochondrial Swelling Assay

Objective: Assess uncoupling activity and ion selectivity in isolated rat liver mitochondria (RLM).

Protocol:

  • Isolation: Isolate RLM in sucrose/EGTA buffer.

  • Suspension: Resuspend RLM in acetate salts of various cations (K-acetate, Na-acetate, Li-acetate).

  • Treatment: Add Deethylindanomycin (1-5 µM).[1][2]

  • Detection: Monitor absorbance at 520 nm (Light Scattering).

    • Decrease in Absorbance = Swelling (Water uptake following ion influx).[1]

    • Interpretation: Swelling in K-acetate but not Na-acetate confirms K⁺ selectivity.[1][2]

Biological Implications & Toxicity[1][6][7]

Antibacterial Spectrum

Deethylindanomycin exhibits potent activity against Gram-positive organisms.[1][3][2][4][5][6][7] The outer membrane of Gram-negative bacteria typically excludes hydrophobic ionophores, rendering them intrinsically resistant unless permeabilized.[1][2]

OrganismMIC Range (µg/mL)Clinical Relevance
Staphylococcus aureus2 - 4Skin/Soft tissue infections
Streptococcus spp.[1][2]2 - 4Respiratory/Systemic infections
Eimeria tenellaActiveCoccidiosis in poultry
Toxicity Profile[3]
  • Mammalian Toxicity: Like most ionophores, Deethylindanomycin can be toxic to mammalian cells (e.g., cardiac myocytes) at high concentrations due to mitochondrial uncoupling.[1][2]

  • cGMP Elevation: Unique to this derivative (Omomycin/Deethylindanomycin), it has been reported to elevate cyclic GMP levels in rat heart cells, suggesting a secondary signaling interaction distinct from pure ionophoresis.[1][2]

References

  • Larsen, S. H., et al. (1988).[1][2][5] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1][2][5] Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics, 41(9), 1170-1177.[1][2] Link

  • Westley, J. W., et al. (1979).[1][2][8] "Structure of Antibiotic X-14547A (Indanomycin), a Novel Monocarboxylic Acid Ionophore." Journal of the American Chemical Society, 100, 6784.[1][2] Link[1][2]

  • Liu, C. M., et al. (1979).[1][2][8] "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167."[1][2][9] The Journal of Antibiotics, 32(2), 95-99.[1][2][8] Link

  • Pressman, B. C. (1976).[1][2] "Biological Applications of Ionophores." Annual Review of Biochemistry, 45, 501-530.[1][2] Link[1][2]

  • Roege, K. E., & Kelly, W. L. (2009).[1][2] "Biosynthetic Origins of the Ionophore Antibiotic Indanomycin." Organic Letters, 11(2), 297–300.[1][2] Link[1][2]

A Technical Guide to Natural Sources of Potassium Ionophores for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Potassium (K⁺) ionophores are lipophilic molecules that facilitate the transport of potassium ions across biological membranes, disrupting the electrochemical gradients essential for cellular function. This activity imbues them with a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties, making them valuable tools in research and potential leads for drug development. While synthetic ionophores exist, nature remains a prolific and diverse source of these compounds. This technical guide provides an in-depth exploration of the primary natural reservoirs of potassium ionophores, with a focus on microbial sources. It details the mechanisms of action, provides validated protocols for isolation and bioactivity assessment, and presents comparative data to inform experimental design and application.

Chapter 1: Introduction to Potassium Ionophores

Potassium ions are the most abundant cations within cells, and the maintenance of a steep concentration gradient across the plasma membrane is fundamental to numerous physiological processes, including nerve impulse transmission, muscle contraction, and cell volume regulation.[1] Potassium ionophores are compounds that selectively bind K⁺ and shuttle it across lipid bilayers, effectively short-circuiting this vital gradient.[2][3] This disruption can lead to cytotoxicity, forming the basis of their antibiotic and antitumor activities.[2][4]

Natural K⁺ ionophores can be broadly classified into two main types based on their transport mechanism:

  • Mobile Carriers: These molecules, such as Valinomycin, encapsulate the K⁺ ion within a polar interior while presenting a hydrophobic exterior. This complex then diffuses across the membrane, releasing the ion on the other side.

  • Channel Formers: These ionophores assemble within the membrane to form a transmembrane pore or channel through which ions can pass. This mechanism is less common for highly selective K⁺ ionophores from natural sources.

The high selectivity for K⁺ over other physiologically abundant cations like sodium (Na⁺) is a critical feature, determining the potency and specific applications of an ionophore.[4][5]

Chapter 2: Microbial Sources - The Primary Reservoir

The vast majority of potent and well-characterized natural potassium ionophores are secondary metabolites produced by bacteria, particularly those of the genus Streptomyces.[6][7] These microorganisms have evolved complex biosynthetic pathways to produce a diverse array of bioactive compounds.[8]

Case Study: Valinomycin - The Archetypal K⁺ Carrier

Valinomycin, a cyclic dodecadepsipeptide first isolated from Streptomyces fulvissimus, is the gold standard for K⁺ selectivity.[3][6][7] Its structure allows it to form a cage-like conformation with a hydrophilic interior perfectly sized to coordinate a dehydrated potassium ion, while the exterior remains lipophilic, facilitating membrane transit.[2][9] This structural constraint is the basis for its remarkable selectivity, which is approximately 10,000 times greater for K⁺ than for Na⁺.[4]

Mechanism of Action: K⁺ Uniport

Valinomycin acts as a mobile carrier, binding a K⁺ ion on one side of the membrane, diffusing through the lipid bilayer, and releasing it on the other side. This process dissipates the membrane potential and collapses the K⁺ gradient, leading to mitochondrial depolarization and cell death.[2][6]

G cluster_membrane Cell Membrane cluster_labels K_out K+ Val_out Val K_out->Val_out Binding ValK_complex Val-K+ Val_out->ValK_complex Complexation Val_in Val ValK_complex->Val_in Diffusion & Release K_in K+ Val_in->Val_out Return Val_in->K_in Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanism of Valinomycin as a K⁺ mobile carrier.

Protocol 1: Isolation & Purification of Valinomycin from Streptomyces sp.

This protocol is a generalized methodology based on established procedures for isolating valinomycin from fermentation cultures.[10][11]

1. Fermentation: a. Prepare a seed culture of Streptomyces sp. (e.g., ZJUT-IFE-354) in a suitable medium (e.g., tryptone-yeast extract-glucose broth) and incubate for 24 hours at 28°C with shaking.[10] b. Inoculate a larger production medium (e.g., containing soluble starch, glucose, and soybean meal) with the seed culture.[10] c. Incubate for 7 days at 28°C on a rotary shaker (220 rpm). The extended fermentation period is crucial for the accumulation of secondary metabolites like valinomycin.

2. Extraction: a. Separate the mycelia from the culture broth by centrifugation (e.g., 12,000 rpm, 15 min).[10] b. Extract the supernatant three times with an equal volume of ethyl acetate. The polarity of ethyl acetate is optimal for partitioning valinomycin from the aqueous broth. c. Extract the mycelial cake with methanol, using ultrasonication to disrupt cell walls and ensure complete extraction of intracellular product.[10] d. Combine all organic extracts and evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.

3. Chromatographic Purification: a. Solid-Phase Extraction (SPE): Apply the crude extract to a Diaion HP-20 resin column to remove highly polar impurities. Elute with a stepwise gradient of methanol in water.[10] b. Silica Gel Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). This step separates compounds based on polarity, a key principle in natural product purification. c. High-Performance Liquid Chromatography (HPLC): Perform a final purification step using reversed-phase HPLC (e.g., C18 column) with an isocratic or gradient mobile phase (e.g., methanol-water) to achieve high purity (>98%).[11]

4. Verification: a. Confirm the identity and purity of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight of valinomycin is 1111.3 g/mol .[6]

Polyether Ionophores: Nigericin and Salinomycin

Another major class of microbial K⁺ ionophores are the polyethers, such as nigericin and salinomycin, also primarily produced by Streptomyces species.[12][13] Unlike valinomycin, these are linear molecules that adopt a cyclic conformation upon ion binding.[12]

Mechanism of Action: K⁺/H⁺ Antiport

Polyether ionophores function as electroneutral antiporters, typically exchanging a potassium ion for a proton (H⁺) across the membrane.[14][15] This dual action collapses both the K⁺ concentration gradient and the pH gradient, profoundly disrupting cellular bioenergetics. Their ion selectivity is generally less pronounced than that of valinomycin, and they can also transport other monovalent cations.[12]

G cluster_membrane Mitochondrial Inner Membrane cluster_labels K_out K+ Nig_out Nig-H K_out->Nig_out Binding NigK_complex Nig-K+ Nig_out->NigK_complex K+ Transport In H_in H+ K_in K+ NigK_complex->K_in Release Nig_in Nig-H NigK_complex->Nig_in Conformational Change H_out H+ Nig_in->H_in Protonation Nig_in->H_out H+ Transport Out Intermembrane Intermembrane Space Matrix Mitochondrial Matrix

Caption: Mechanism of Nigericin as a K⁺/H⁺ antiporter.

Chapter 3: Exploring Other Natural Niches

While microbial sources are dominant, other environments are being explored for novel ionophoric compounds.

  • Marine Sources: The marine environment is a vast source of unique chemical structures.[16] Some marine polyether toxins, such as gambierol produced by dinoflagellates, are known to act as potent blockers of voltage-gated potassium channels, a related but distinct mechanism from ion transport.[17] Other compounds like rhizochalinin, from the sponge Rhizochalina incrustata, have also been shown to block potassium channels, indicating the potential of marine organisms as a source of K⁺ modulating agents.[18]

  • Plant Sources: The identification of true potassium ionophores from plant sources is less common. Plants are rich in secondary metabolites, but compounds with high selectivity for K⁺ transport are not as well-documented as in microbes. However, the vast, unexplored chemical diversity of the plant kingdom warrants continued investigation.

Chapter 4: Methodologies for Bioactivity Assessment

Confirming the potassium ionophoric activity of a purified natural product is a critical step. Several robust assays can be employed.

Protocol 2: Mitochondrial Swelling Assay

This spectrophotometric assay provides a functional measure of ionophore activity. The rationale is that ionophore-mediated influx of K⁺ into the mitochondrial matrix, followed by water, causes the mitochondria to swell, which can be measured as a decrease in light absorbance.[19][20]

1. Mitochondrial Isolation: a. Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation. This is a standard biochemical procedure that yields a purified and functional mitochondrial fraction.[21] b. Determine the mitochondrial protein concentration using a standard method (e.g., Bradford assay) to ensure consistent loading in the assay.

2. Assay Preparation: a. Prepare a potassium-based swelling buffer (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.4) and a control buffer without potassium (e.g., using sucrose or LiCl for osmolarity). b. Add respiratory substrates (e.g., succinate) to energize the mitochondria.

3. Measurement: a. Resuspend isolated mitochondria (approx. 0.5-1.0 mg/mL protein) in the potassium-based buffer in a cuvette. b. Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 540 nm (A₅₄₀).[21] c. Add the putative ionophore (typically dissolved in ethanol or DMSO, at nM to low µM concentrations). A known ionophore like valinomycin should be used as a positive control. d. Record the decrease in A₅₄₀ over time (e.g., 10-15 minutes). A rapid and significant decrease in absorbance in the potassium buffer, but not in the control buffer, is indicative of K⁺ ionophoric activity.

Protocol 3: Ion-Selective Electrode (ISE) Measurement

ISEs provide a direct, quantitative measure of ion transport across a membrane.[22][23][24] This technique can be used to determine both the rate of transport and the selectivity of the ionophore.

1. System Setup: a. Use a two-chamber system separated by an artificial lipid membrane (e.g., a black lipid membrane or a PVC-based membrane). b. Fill both chambers with a buffer solution (e.g., Tris-HCl). c. Place a K⁺-selective electrode and a reference electrode in the receiving chamber.[22]

2. Measurement: a. Incorporate the ionophore into the artificial membrane. This can be done by adding it to the lipid solution before membrane formation or by adding it to one of the chambers. b. Establish a K⁺ gradient by adding a concentrated KCl solution to the donor chamber. c. Monitor the change in K⁺ concentration in the receiving chamber over time using the ISE. The rate of change is proportional to the ionophore's transport efficiency.

3. Selectivity Determination: a. To determine K⁺/Na⁺ selectivity, perform parallel experiments where a gradient of NaCl is used instead of KCl. b. The ratio of the transport rates for K⁺ versus Na⁺ provides a quantitative measure of the ionophore's selectivity.

Chapter 5: Comparative Data and Applications

The choice of a potassium ionophore for a specific application depends on its properties, particularly its selectivity and mechanism of action.

Table 1: Comparison of Major Natural Potassium Ionophores

CompoundSource Organism (Typical)Chemical ClassMechanismK⁺/Na⁺ Selectivity RatioKey Applications
Valinomycin Streptomyces sp.Cyclic DepsipeptideK⁺ Uniport (Mobile Carrier)~10,000 : 1[4]Research tool for studying membrane potential, apoptosis induction, antimicrobial agent, ISE component.[3][6][25]
Nigericin Streptomyces sp.PolyetherK⁺/H⁺ AntiportModerateAntimicrobial, anticancer stem cell agent, tool for studying pH gradients.[15][26]
Salinomycin Streptomyces sp.PolyetherK⁺/H⁺ AntiportModerateVeterinary coccidiostat, anticancer stem cell agent.[14][27][28]

Conclusion

Natural sources, particularly bacteria of the genus Streptomyces, remain the most important and diverse reservoir of potent potassium ionophores. Compounds like valinomycin and the polyethers (nigericin, salinomycin) serve as indispensable tools in cell biology and are actively being investigated for their therapeutic potential. The methodologies for their isolation, purification, and functional characterization are well-established, enabling researchers to screen new natural sources and develop novel applications. A thorough understanding of their distinct mechanisms of action—uniport vs. antiport—is crucial for the rational design of experiments and the interpretation of biological outcomes.

References

  • MDPI. High-Performance Potassium-Selective Biosensor Platform Based on Resistive Coupling of a-IGZO Coplanar-Gate Thin-Film Transistor. Available from: [Link]

  • Dani, J. A., & Levitt, D. G. (1981). A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane. Proceedings of the National Academy of Sciences, 78(7), 4490-4494. Available from: [Link]

  • ATO.com. Potassium Ion Selective Electrode. Available from: [Link]

  • ACS Publications. Ion Recognition beyond Size Matching: Cooperative Hydration Effect on the K+ Selectivity of Valinomycin over Na+ Revealed by Cryogenic Double Ion Trap Infrared Spectroscopy. Available from: [Link]

  • Blue Tiger Scientific. Potassium Ionophore III. Available from: [Link]

  • ChemRxiv. Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. Available from: [Link]

  • NIH. A sensitive and specific genetically-encoded potassium ion biosensor for in vivo applications across the tree of life. Available from: [Link]

  • ResearchGate. Physiology of ionophore transport of potassium and sodium ions across cell membranes: Valinomycin and 18-crown-6 ether. Available from: [Link]

  • MDPI. Biocompatible and Flexible Cellulose Film for the Reversible Colourimetric Monitoring of pH and Mg (II). Available from: [Link]

  • MDPI. Natural Polyether Ionophores and Their Pharmacological Profile. Available from: [Link]

  • Mettler Toledo. Potassium Ion Selective Electrode Application Guide. Available from: [Link]

  • Springer. Efficient production of valinomycin by the soil bacterium, Streptomyces sp. ZJUT-IFE-354. Available from: [Link]

  • PubMed. K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints. Available from: [Link]

  • NIH. The enzymology of polyether biosynthesis. Available from: [Link]

  • MDPI. Mitochondrial Volume Regulation and Swelling Mechanisms in Cardiomyocytes. Available from: [Link]

  • PubChem - NIH. Salinomycin. Available from: [Link]

  • NIH. Different approaches to modeling analysis of mitochondrial swelling. Available from: [Link]

  • ResearchGate. Salinomycin and nigericin affect respiration in a similar manner. Available from: [Link]

  • AquaNature. Reef Potassium Concentrated Potassium Supplement for Marine Fish & Reef Aquaria. Available from: [Link]

  • ACS Publications. Strategy and Methodology Development for the Total Synthesis of Polyether Ionophore Antibiotics. Available from: [Link]

  • ResearchGate. Isolation of depsipeptides and optimization for enhanced production of valinomycin from the North-Western Himalayan cold desert strain Streptomyces lavendulae. Available from: [Link]

  • PNAS. A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane. Available from: [Link]

  • ResearchGate. Continuous Extraction and Electrochemical Monitoring of Potassium Ions in a Plant Leaf Using a Wearable Ion Sensor. Available from: [Link]

  • MDPI. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Available from: [Link]

  • ResearchGate. Detection of the swelling of mitochondria by a spectrophotometer. Available from: [Link]

  • ResearchGate. K+/Na+ Selectivity in K Channels and Valinomycin: Over-coordination Versus Cavity-size constraints. Available from: [Link]

  • PubMed Central. Ion-Selective Electrodes for Measuring Potassium in Erythrocytes: a Model for Clinical Interpretation of the Results (a Pilot Study). Available from: [Link]

  • Taylor & Francis. Nigericin – Knowledge and References. Available from: [Link]

  • NIH. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints. Available from: [Link]

  • Frontiers. Polyether ionophore resistance in a one health perspective. Available from: [Link]

  • NIH. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Available from: [Link]

  • NIH. Marine natural products and their potential applications as anti-infective agents. Available from: [Link]

  • PubMed Central. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites. Available from: [Link]

  • G-Biosciences. TMRE Mitochondrial Membrane Potential Assay. Available from: [Link]

  • PubMed. A comprehensive review of salinomycin derivatives as potent anticancer and anti-CSCs agents. Available from: [Link]

  • MDPI. Marine Natural Products with Activities against Prostate Cancer: Recent Discoveries. Available from: [Link]

  • ResearchGate. A New Insight Into Salinomycin. Available from: [Link]

Sources

Technical Guide: Deethylindanomycin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biosynthesis of 16-Deethylindanomycin (also known as A83094A or Omomycin), a pyrrole-ether ionophore antibiotic.[1] It focuses on the molecular logic of the Indanomycin (idm) biosynthetic gene cluster , the enzymatic machinery responsible for the pyrrole-polyketide hybrid assembly, and the specific divergence that leads to the "deethyl" congener.

Executive Summary & Compound Architecture

16-Deethylindanomycin is a structural analogue of the ionophore Indanomycin (X-14547A) . Both compounds belong to the rare class of pyrroloketoindanes , characterized by a unique hybrid structure comprising a pyrrole moiety, a polyketide backbone containing a tetrahydropyran ring, and a terminal indane ring system.

  • Therapeutic Utility: Coccidiostat, antibiotic (Gram-positive), and potential growth promoter.[1]

  • Biosynthetic Class: Type I Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) hybrid.[1]

  • Key Structural Distinction: Indanomycin contains an ethyl group at the C-16 position (derived from ethylmalonyl-CoA ).[1] In 16-Deethylindanomycin, this group is absent (typically replaced by a methyl group or hydrogen), indicating a variation in the acyltransferase (AT) domain specificity or precursor availability during the PKS assembly phase.[1]

The Biosynthetic Gene Cluster (BGC)

The reference pathway for this class is the Indanomycin (idm) cluster from Streptomyces antibioticus NRRL 8167.[2][3] The production of 16-Deethylindanomycin by Streptomyces setonii follows an identical logic but diverges at the specific elongation module responsible for incorporating the C-16 side chain.

Core Enzymatic Machinery

The idm cluster spans approximately 80 kb and encodes a 10-module assembly line.

GeneProtein FunctionRole in Pathway
idmJ Proline Adenylation (A) DomainActivates L-Proline (Starter Unit).[1]
idmK Peptidyl Carrier Protein (PCP)Tethers the activated prolyl unit.
idmI PCP DehydrogenaseOxidizes Prolyl-S-PCP to Pyrrolyl-S-PCP (Primer).[1]
idmL - idmP Type I Polyketide SynthasesFive giant ORFs encoding 10 extension modules.[1]
idmH Cyclase / IsomeraseCatalyzes the formation of the indane/tetrahydropyran rings.
idmA Type II Thioesterase (TE)Editing enzyme; restores stalled PKS modules.
idmB Acyl-CoA CarboxylaseSupplies carboxylated precursors (e.g., Ethylmalonyl-CoA).[1]
Precursor Incorporation Logic

Isotope labeling studies of Indanomycin confirm the following building blocks:

  • Starter: 1 × L-Proline (forms the pyrrole head).[1]

  • Extenders:

    • 6 × Malonyl-CoA (Acetate units).[1][4]

    • 2 × Methylmalonyl-CoA (Propionate units).[1]

    • 2 × Ethylmalonyl-CoA (Butyrate units).[1]

The "Deethyl" Divergence: The biosynthesis of 16-Deethylindanomycin implies the substitution of one Ethylmalonyl-CoA unit (specifically the one at C-16) with a Methylmalonyl-CoA (yielding a methyl) or Malonyl-CoA (yielding a proton).[1] This is controlled by the substrate specificity of the Acyltransferase (AT) domain in the corresponding PKS module.

Detailed Biosynthetic Pathway[5]

Phase 1: Pyrrole Primer Formation (NRPS Module)

Unlike typical PKS pathways that start with Acetyl-CoA or Propionyl-CoA, this pathway initiates with an amino acid.[1]

  • Activation: The A-domain (IdmJ ) selects L-Proline and activates it as Prolyl-AMP.[1]

  • Loading: The activated proline is transferred to the sulfhydryl group of the PCP domain (IdmK ).

  • Oxidation: The flavin-dependent dehydrogenase (IdmI ) oxidizes the Prolyl-S-PCP to a Pyrrolyl-S-PCP thioester.[1] This oxidized species serves as the electrophilic starter unit for the PKS assembly line.

Phase 2: Polyketide Elongation (PKS Modules 1-10)

The pyrrole primer is passed to the Ketosynthase (KS) domain of Module 1 (encoded by IdmL ). The chain is extended through 10 condensation cycles.

  • Modules 1-10: Distributed across genes idmL, idmM, idmN, idmO, idmP.[1]

  • Critical Step (C-16 Ethyl Group): In Indanomycin, a specific module (inferred as Module 4 or 5 based on structure) possesses an AT domain with a "hydrophobic pocket" expanded to accommodate Ethylmalonyl-CoA .[1]

    • In 16-Deethylindanomycin biosynthesis: This specific AT domain restricts substrate access to Methylmalonyl-CoA or Malonyl-CoA , or the producer strain lacks the ccr (crotonyl-CoA reductase) machinery required to generate the ethylmalonyl-CoA pool.[1]

Phase 3: Termination and Cyclization

The termination of this pathway is atypical. It lacks a canonical terminal Thioesterase (TE) domain.[2]

  • Release: The full-length polyketide chain is likely released via a reductive or spontaneous mechanism, or mediated by the discrete enzyme IdmH .

  • Indane Ring Formation: The formation of the indane ring (a carbocycle) is the hallmark of this family.

    • Mechanism: An intramolecular Diels-Alder or Michael-type cyclization.[1]

    • Role of IdmH: Deletion of idmH in S. antibioticus abolishes Indanomycin production and accumulates a linear tetraene, proving IdmH is the cyclase responsible for the final ring closure.

Pathway Visualization

The following diagram illustrates the hybrid NRPS/PKS assembly line, highlighting the critical divergence point for Deethylindanomycin.

Deethylindanomycin_Pathway cluster_precursors Precursor Pool cluster_NRPS Phase 1: Pyrrole Primer cluster_PKS Phase 2: Polyketide Elongation cluster_Term Phase 3: Cyclization Pro L-Proline IdmJ IdmJ (A-Domain) Pro->IdmJ Mal Malonyl-CoA (x6) MM Methylmalonyl-CoA (x2) EM Ethylmalonyl-CoA (Indanomycin only) Div_Mod Module X (C-16) AT Domain Specificity EM->Div_Mod Indanomycin Path Target Methylmalonyl-CoA (Deethyl Variant) Target->Div_Mod Deethyl Path IdmK IdmK (PCP) IdmJ->IdmK IdmI IdmI (Dehydrogenase) IdmK->IdmI Pyrrole Pyrrolyl-S-PCP (Starter Unit) IdmI->Pyrrole PKS_Start PKS Modules 1-3 (IdmL/M) Pyrrole->PKS_Start PKS_Start->Div_Mod Elongation PKS_End PKS Modules Y-10 (IdmN/O/P) Div_Mod->PKS_End Linear Full-Length Polyketide Chain PKS_End->Linear IdmH IdmH (Cyclase) Linear->IdmH Final 16-Deethylindanomycin IdmH->Final Deethyl Precursor Indano Indanomycin (Ethyl Group) IdmH->Indano Ethyl Precursor

Caption: Modular logic of the Indanomycin/Deethylindanomycin pathway. The hexagonal node represents the critical AT-domain "gatekeeper" determining the C-16 substituent.

Experimental Protocols for Pathway Analysis

Isolation of the Gene Cluster (Cosmid Library Screening)

To verify the pathway or engineer the "deethyl" variant in a new host, the cluster must be captured.

  • Genomic DNA Extraction: Isolate HMW DNA from Streptomyces setonii or S. antibioticus.[1]

  • Library Construction: Construct a cosmid or BAC library (e.g., pOJ446 vector).[1]

  • Probe Design: Use degenerate primers targeting the KS domains (Ketosynthase) or the specific IdmJ (Proline Adenylation) gene.

    • Primer Hint: Design primers against the conserved core of Type I PKS KS domains but filter for those adjacent to NRPS sequences.

  • Screening: Hybridize library with probes. Sequence positive clones to assemble the ~80kb contig.

Confirmation of "Deethyl" Mechanism (Precursor Feeding)

To confirm that the difference lies in precursor selection rather than post-PKS modification:

  • Culture: Grow S. antibioticus (Indanomycin producer) and S. setonii (Deethyl producer) in defined minimal media.

  • Feeding: Supplement S. antibioticus media with [1-13C]-Propionate (precursor to Methylmalonyl-CoA) and limit Butyrate (Ethylmalonyl-CoA source).[1]

  • Analysis: Extract fermentation broth with Ethyl Acetate. Analyze via LC-MS/MS.

  • Result Interpretation:

    • If S. antibioticus begins producing 16-Deethylindanomycin under high Methylmalonyl-CoA / low Ethylmalonyl-CoA conditions, the AT domain has relaxed specificity.[1]

    • If production remains exclusively Indanomycin, the AT domain is strictly specific for Ethylmalonyl-CoA, and S. setonii possesses a genetically distinct AT domain.[1]

In Vitro Characterization of IdmH (Cyclase)

Validating the cyclase is critical for generating the bioactive ring system.

  • Cloning: PCR amplify idmH and clone into an expression vector (e.g., pET28a) with an N-terminal His-tag.[1]

  • Expression: Transform into E. coli BL21(DE3). Induce with IPTG at 16°C (low temperature prevents inclusion bodies).[1]

  • Purification: Ni-NTA affinity chromatography.[1]

  • Assay: Incubate purified IdmH with the linear tetraene intermediate (isolated from an ΔidmH mutant). Monitor the disappearance of the tetraene peak (UV 300-400 nm) and appearance of the cyclized product (LC-MS).

References

  • Li, C., et al. (2009).[1][5] "Analysis of the Indanomycin Biosynthetic Gene Cluster from Streptomyces antibioticus NRRL 8167." ChemBioChem, 10(6), 1064–1072.[1] Link

  • Roege, K. E., & Kelly, W. L. (2009).[1] "Biosynthetic Origins of the Ionophore Antibiotic Indanomycin." Organic Letters, 11(2), 297–300.[1] Link[1]

  • Zhang, D., et al. (2011).[1] "Identification of a Tetraene-Containing Product of the Indanomycin Biosynthetic Pathway." Journal of Natural Products, 74(4), 809–813.[1] Link[1]

  • Boettger, D., & Hertweck, C. (2013).[1] "Molecular Diversity Check of the Streptomyces PKS/NRPS Hybrid System." ChemBioChem, 14(1), 28-42.[1] Link[1]

  • Westley, J. W., et al. (1979).[1][6] "Biosynthesis of X-14547A, a Pyrrole-Ether Antibiotic Produced by Streptomyces antibioticus." The Journal of Antibiotics, 32(2), 100–107. Link

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Deethylindanomycin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Pyrrolic Ionophore

Deethylindanomycin, also known as A 83094A or Omomycin, is a polyether antibiotic produced by Streptomyces setonii.[1][2] Structurally related to indanomycin, it belongs to a class of compounds known as ionophores. These molecules possess the unique ability to transport ions across lipid membranes.[3] Deethylindanomycin has demonstrated notable antimicrobial activity specifically against Gram-positive bacteria, including clinically relevant genera such as Staphylococcus and Streptococcus, with initial studies reporting Minimum Inhibitory Concentrations (MICs) in the range of 2-4 µg/mL.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for the in vitro evaluation of Deethylindanomycin's efficacy against Gram-positive bacteria. The methodologies described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring robustness, reproducibility, and a self-validating experimental framework.[5]

Scientific Rationale: The Ionophoric Mechanism of Action

Understanding the mechanism of action is critical to designing and interpreting susceptibility assays. Deethylindanomycin is a lipid-soluble molecule that functions as an ionophore, meaning it can bind to and transport cations across the bacterial cell membrane.[3] This process is central to its antibacterial effect.

The primary causality behind its efficacy lies in the disruption of the vital transmembrane ion gradients that bacteria meticulously maintain. These gradients are essential for numerous physiological processes, including:

  • ATP Synthesis: Dissipation of the proton motive force can inhibit ATP synthase, starving the cell of energy.

  • Nutrient Transport: Many systems that import essential nutrients are coupled to ion gradients.[6]

  • Maintenance of Internal pH and Turgor Pressure: Uncontrolled ion flux can lead to osmotic instability and cell lysis.

By creating pores or acting as a mobile carrier for ions like potassium (K+), Deethylindanomycin effectively short-circuits the bacterial membrane, leading to a catastrophic loss of cellular homeostasis and ultimately, cell death.[7] This mechanism underscores the importance of evaluating both inhibitory (bacteriostatic) and killing (bactericidal) activity.

cluster_membrane Bacterial Cell Membrane Membrane_In Inside Cell Membrane_Out Outside Cell Deethyl Deethylindanomycin Deethyl->Membrane_In Inserts & Transports K+ Out Ion_Gradient Normal Ion Gradient (High K+ Inside) Disrupted_Gradient Disrupted Ion Gradient (Ion Efflux) Deethyl->Disrupted_Gradient Causes ATP_Prod ATP Production & Nutrient Transport Ion_Gradient->ATP_Prod Drives Cell_Viability Cell Viability ATP_Prod->Cell_Viability Maintains Cell_Death Loss of Homeostasis & Cell Death Disrupted_Gradient->Cell_Death Leads to

Mechanism of Deethylindanomycin

Core Experimental Protocols

The following protocols are designed to provide a robust framework for assessing the antibacterial properties of Deethylindanomycin. Adherence to these standardized methods is crucial for generating reliable and comparable data.

Part 1: Preparation of Deethylindanomycin Stock Solution

The accuracy of susceptibility testing begins with the correct preparation of the antimicrobial stock solution. Due to its limited aqueous solubility, a suitable organic solvent must be used.[8][9]

Causality: A high-concentration, sterile stock solution is prepared to allow for accurate serial dilutions into aqueous culture media without the solvent concentration reaching levels that could inhibit bacterial growth or affect the compound's activity. Dimethyl sulfoxide (DMSO) is an appropriate choice for Deethylindanomycin.[8]

Protocol:

  • Determine Purity: Obtain the purity (potency) of the Deethylindanomycin powder from the manufacturer's certificate of analysis. This is typically expressed as µg of active compound per mg of powder (P).

  • Calculate Required Mass: Use the following formula to calculate the mass of the powder (W) needed to prepare a stock solution of a specific concentration (C) and volume (V).[10]

    • Formula: W (mg) = (V (mL) * C (mg/L)) / P (µg/mg) * 1000

    • Example: To prepare 5 mL (V) of a 1280 mg/L (C) stock solution from a powder with a potency (P) of 980 µg/mg: W = (5 * 1280) / 980 * 1000 = 6.53 mg

  • Dissolution: Aseptically weigh the calculated mass of Deethylindanomycin and dissolve it in the required volume of sterile, molecular-grade DMSO. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at ≤ -20°C.[8][9] Avoid repeated freeze-thaw cycles.

Part 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[10] The broth microdilution method, as described in the CLSI M07 standard, is the recommended reference method.[11][12]

Causality: This assay establishes the potency of the compound by titrating it against a standardized bacterial inoculum. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain antibiotics and the integrity of the bacterial outer membrane. Standardization of the inoculum ensures that the test results are not skewed by an overly high or low bacterial density.

start Start: Deethylindanomycin Stock Solution dilution Prepare 2-fold Serial Dilutions in 96-well plate (e.g., 64 to 0.125 µg/mL) start->dilution add_inoculum Add Inoculum to each well (Final conc. ~5x10^5 CFU/mL) dilution->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) add_inoculum->controls Set up parallel incubate Incubate at 35±2°C for 16-20 hours add_inoculum->incubate read Read Results: Observe for Turbidity incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

MIC Determination Workflow

Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the Deethylindanomycin stock solution in CAMHB to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test Gram-positive organism (e.g., Staphylococcus aureus ATCC® 29213) from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial suspension (no drug).

    • Sterility Control: A well containing 100 µL of CAMHB only (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of Deethylindanomycin that shows complete inhibition of visible growth as detected by the unaided eye. The growth control well must show distinct turbidity.

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13] This assay is a critical follow-up to the MIC to determine if the compound is bactericidal or merely bacteriostatic.

Causality: While the MIC indicates growth inhibition, it does not differentiate between stopping growth and actively killing the bacteria. The MBC test provides this crucial information by subculturing from the clear wells of the MIC assay onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria in the corresponding MIC well were killed, not just inhibited. A ≥99.9% reduction is the standard threshold to define bactericidal activity.[14]

Protocol:

  • Following MIC Determination: Use the results from the completed MIC test.

  • Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), and from the positive growth control well, take a 10 µL aliquot.

  • Plating: Spot-inoculate each aliquot onto a quadrant of a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in the growth control spot.

  • Reading the MBC: Count the number of colonies on each spot. The MBC is the lowest concentration of Deethylindanomycin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control plate at time zero.

Data Presentation and Interpretation

For clarity and comparative analysis, results should be tabulated. Quality control is paramount for a self-validating system. The MIC for the reference QC strain must fall within the acceptable ranges published in the current CLSI M100 document.[5][15]

Table 1: Sample MIC/MBC Data for Deethylindanomycin

Bacterial StrainDeethylindanomycin MIC (µg/mL)Deethylindanomycin MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC® 29213242Bactericidal
Enterococcus faecalis ATCC® 292124>64>16Tolerant/Bacteriostatic
Clinical Isolate 1 (S. epidermidis)221Bactericidal
Clinical Isolate 2 (S. pyogenes)482Bactericidal
  • Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. A ratio of >4 may suggest bacteriostatic activity or tolerance.

Table 2: CLSI Quality Control Ranges for Reference Strains

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
S. aureus ATCC® 29213Vancomycin0.5 - 2
Linezolid1 - 4
E. faecalis ATCC® 29212Vancomycin1 - 4
Ampicillin0.5 - 2

Note: As Deethylindanomycin is an investigational agent, established QC ranges do not exist. Therefore, running standard control antibiotics in parallel is essential to validate the assay's performance.

Advanced Protocol: Time-Kill Kinetic Assay

To understand the pharmacodynamics of Deethylindanomycin, a time-kill assay is invaluable. This experiment reveals the rate and extent of bacterial killing over time at various concentrations of the antibiotic.

Causality: This assay provides a dynamic view of the antibacterial effect, which is more informative than the static endpoint of an MIC test. It helps to determine if the killing is concentration-dependent (higher concentrations lead to faster and more extensive killing) or time-dependent (killing is maximized after a certain duration, regardless of concentration above the MIC). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol:

  • Preparation: Prepare flasks containing CAMHB with Deethylindanomycin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask with no antibiotic.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: Incubate all flasks at 35 ± 2°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto non-selective agar to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the time 0 count is indicative of bactericidal activity.

References

  • MedchemExpress. (n.d.). 16-Deethylindanomycin (A 83094A).
  • United States Biological. (n.d.). Deethylindanomycin - Data Sheet.
  • InvivoChem. (n.d.). 16-Deethylindanomycin | Bacterial | 106803-22-9.
  • MedchemExpress. (n.d.). 16-Deethylindanomycin (A 83094A) | Antibacterial Agent.
  • AG Scientific. (n.d.). D-2477-1MG - Deethylindanomycin, 1 MG.
  • AG Scientific. (n.d.). Polyether Ionophore Antibiotics.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Heesterbeek, D. A. C., et al. (2023). Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. ASM Journals.
  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Frontiers. (2024). Polyether ionophore resistance in a one health perspective.
  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Festin, M. M., et al. (n.d.). The Promise of Copper Ionophores as Antimicrobials. PMC - NIH.
  • Spencer, J. A., et al. (2024). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. PMC - NIH.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
  • Wikipedia. (n.d.). Ionophore.
  • Lancetech Limited. (n.d.). Deethylindanomycin 5 mg.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • National Centre for Disease Control, Ministry of Health and Family Welfare. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria.
  • Munson, E. (2025). 2025 Updates to CLSI M100. Wisconsin State Laboratory of Hygiene.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206.

Sources

Determining the Antimicrobial Potency of Deethylindanomycin: An Application Note and In-Depth Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Activity of a Pyrrole-Ether Ionophore

Deethylindanomycin, also known as 16-Deethylindanomycin or Omomycin, is a polyether ionophore antibiotic produced by the bacterium Streptomyces setonii.[1][2] Structurally related to indanomycin, it belongs to the pyrrole-ether class of natural products.[1][3] The defining characteristic of ionophores is their ability to transport ions across lipid membranes. Deethylindanomycin specifically functions as a potassium-selective ionophore.[1] This mechanism of action involves binding to potassium ions and shuttling them across the bacterial cell membrane, disrupting the crucial electrochemical gradients necessary for vital cellular processes like nutrient transport and ATP synthesis.[4][5] This disruption of ion homeostasis ultimately leads to cell death.[5]

Deethylindanomycin has demonstrated notable activity against Gram-positive bacteria, including clinically relevant genera such as Staphylococcus and Streptococcus, with historically reported Minimum Inhibitory Concentration (MIC) values in the 2-8 µg/mL range.[2][6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is the fundamental metric for assessing an antibiotic's potency.[8][9] Accurate MIC determination is critical in the drug development pipeline, providing essential data for efficacy studies and guiding further investigation.

However, Deethylindanomycin presents a common challenge in antimicrobial susceptibility testing: poor aqueous solubility.[3] As a lipophilic molecule, it is sparingly soluble in the aqueous broth media used for standard MIC assays. This property can lead to compound precipitation, inaccurate concentration gradients, and unreliable results. This application note provides a robust, step-by-step protocol for determining the MIC of Deethylindanomycin, specifically optimized to address its lipophilic nature by employing a validated co-solvent and surfactant strategy based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[6][10]

Principle of the Broth Microdilution Method

The protocol herein is based on the CLSI M07 guidelines for broth microdilution, a standardized method for determining the MIC of antimicrobial agents.[6][11] The core principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[12] Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits this visible growth.[9]

To ensure the trustworthiness and reproducibility of the assay, several critical controls are incorporated. These include a sterility control (broth only), a growth control (broth + bacteria, no drug), and a solvent control (broth + bacteria + solvent/surfactant vehicle).[9] Furthermore, the assay's accuracy is continuously monitored by testing standard quality control (QC) bacterial strains with known susceptibility profiles.[13]

Critical Consideration: Overcoming Poor Solubility

The primary technical hurdle for testing Deethylindanomycin is its hydrophobicity. Direct suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) will result in non-homogenous mixtures and inaccurate effective concentrations.

Causality Behind the Solution: To overcome this, a two-part strategy is employed:

  • Co-Solvent Use: Dimethyl sulfoxide (DMSO) is used to prepare the initial high-concentration stock solution of Deethylindanomycin.[12][14] DMSO is a powerful, water-miscible solvent recommended by CLSI for water-insoluble agents.[14] It is crucial, however, to ensure the final concentration of DMSO in the assay wells is low enough to not affect bacterial growth. A solvent toxicity control must be performed to validate the chosen concentration, which should generally not exceed 1-2%.[9][15]

  • Surfactant Addition: Lipophilic compounds can adsorb to the plastic surfaces of microtiter plates, artificially lowering the effective concentration in the media and leading to erroneously high MIC values. The inclusion of a non-ionic surfactant, such as Polysorbate 80 (P-80), at a low concentration (e.g., 0.002%) in the testing medium can mitigate this issue by preventing the compound from binding to the plastic.[14] This seemingly minor addition is critical for ensuring the nominal concentration in the well accurately reflects the concentration being tested against the bacteria.

Detailed Protocol: MIC Determination for Deethylindanomycin

This protocol is designed for determining the MIC of Deethylindanomycin against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

PART 1: Preparation of Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions. This medium is the standard for routine susceptibility testing of non-fastidious bacteria.[16] After autoclaving and cooling, supplement the broth with Polysorbate 80 (P-80) to a final concentration of 0.002% (v/v). For example, add 20 µL of a 10% sterile P-80 stock solution to 100 mL of CAMHB.

  • Deethylindanomycin Stock Solution (1280 µg/mL):

    • Accurately weigh the required amount of Deethylindanomycin powder.

    • Dissolve the powder in 100% high-purity DMSO to create a concentrated stock solution (e.g., 1280 µg/mL).[14] Ensure the compound is fully dissolved; gentle vortexing may be required. This stock will be 100x the highest concentration to be tested in the assay (12.8 µg/mL in this example), which will result in a 1% final DMSO concentration.

  • Bacterial Strains:

    • Test Strains: Clinical isolates or laboratory strains of interest (e.g., S. aureus, S. faecalis).

    • Quality Control (QC) Strains: Use CLSI-recommended QC strains for Gram-positive bacteria to validate assay performance.[13]

      • Staphylococcus aureus ATCC® 29213™

      • Enterococcus faecalis ATCC® 29212™

  • Saline Solution: Prepare a sterile 0.85% NaCl solution for inoculum preparation.

PART 2: Inoculum Preparation

The goal is to achieve a final standardized bacterial concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.[7]

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension. A typical dilution is 1:100 in supplemented CAMHB (e.g., 0.1 mL of bacterial suspension into 9.9 mL of P-80 supplemented CAMHB). This will yield the final working inoculum of approximately 1-2 x 10⁶ CFU/mL.

PART 3: 96-Well Plate Preparation and Dilution Series

The following steps describe the preparation of a 96-well plate for one compound. This should be performed in triplicate for each test organism.[8]

  • Initial Compound Dilution: Prepare an intermediate dilution of the Deethylindanomycin stock. For example, add 40 µL of the 1280 µg/mL DMSO stock to 1960 µL of P-80 supplemented CAMHB. This creates a 25.6 µg/mL solution (2x the highest final concentration needed).

  • Plate Loading:

    • Add 100 µL of P-80 supplemented CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the 25.6 µg/mL Deethylindanomycin solution to the wells in column 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2.

    • Mix the contents of column 2 thoroughly by pipetting up and down several times.

    • Transfer 100 µL from column 2 to column 3 and mix.

    • Continue this twofold serial dilution process across the plate to column 10.

    • After mixing column 10, withdraw 100 µL and discard it.

    • This results in wells (columns 1-10) containing 100 µL of Deethylindanomycin at concentrations ranging from 12.8 µg/mL down to 0.025 µg/mL.

  • Control Wells:

    • Column 11 (Growth Control): These wells contain 100 µL of P-80 supplemented CAMHB and will be inoculated.

    • Column 12 (Sterility Control): These wells contain 100 µL of P-80 supplemented CAMHB and will not be inoculated.

  • Solvent Control: A separate set of wells (or a separate plate) must be prepared to test the effect of the solvent vehicle. Prepare wells containing P-80 supplemented CAMHB with 1% DMSO (the highest concentration in the test) and inoculate them. There should be no inhibition of growth in these wells.

PART 4: Inoculation and Incubation
  • Using a multichannel pipette, add 100 µL of the final working inoculum (from Part 2, step 5) to all wells in columns 1 through 11. Do not add inoculum to column 12.

  • The final volume in each test well is now 200 µL. The Deethylindanomycin concentrations are halved to a final range of 6.4 µg/mL to 0.0125 µg/mL, and the bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Seal the plates (e.g., with adhesive film or a lid) to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

PART 5: Reading and Interpreting Results
  • Examine Control Wells:

    • Sterility Control (Column 12): Should be clear, with no visible growth. If turbid, the media or plate was contaminated, and the test is invalid.

    • Growth Control (Column 11): Should show a distinct pellet of bacterial growth at the bottom of the well. If there is no growth, the test is invalid.

    • Solvent Control: Should show growth comparable to the growth control. If growth is inhibited, the solvent concentration is too high and must be reduced.

  • Determine the MIC:

    • Visually inspect the wells from the lowest concentration (column 10) to the highest (column 1).

    • The MIC is the lowest concentration of Deethylindanomycin at which there is no visible growth (i.e., the first clear well).[12] This can be observed as the absence of the bacterial pellet seen in the growth control well.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for Deethylindanomycin.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup & Inoculation cluster_readout Phase 3: Incubation & Analysis Stock Prepare 1280 µg/mL Deethylindanomycin Stock in 100% DMSO Plate Perform 2-fold Serial Dilution of Compound in 96-Well Plate (Columns 1-10) Stock->Plate Media Prepare CAMHB + 0.002% P-80 Media->Plate Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate Wells (Cols 1-11) with Standardized Bacteria to final ~5x10^5 CFU/mL Inoculum->Inoculate Plate->Inoculate Controls Set Up Controls: - Growth (Col 11) - Sterility (Col 12) - Solvent (Separate Wells) Controls->Inoculate Incubate Incubate Plate 16-20 hours at 35°C Inoculate->Incubate Read Visually Inspect Wells for Growth Inhibition Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for Deethylindanomycin MIC Determination.

Data Presentation and Quality Control

All MIC values should be recorded and presented clearly. Since there are no established clinical breakpoints for Deethylindanomycin, results are reported as the direct µg/mL value.

Example Data Table
OrganismStrain IDReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
S. aureusATCC® 29213™4243.3
E. faecalisATCC® 29212™4444.0
S. aureusClinical Isolate 12222.0
S. aureusClinical Isolate 28486.7
Self-Validating System: Quality Control

The integrity of the MIC data is contingent upon a robust quality control system.

  • QC Strain Testing: The QC strains (S. aureus ATCC® 29213™ and E. faecalis ATCC® 29212™) must be tested with every batch of MIC assays.[8]

  • Establishing QC Ranges: Since Deethylindanomycin is not a clinical agent, official QC ranges are not published by CLSI or EUCAST.[17] Therefore, each laboratory must establish its own internal QC ranges. This is typically done by performing at least 20 independent MIC determinations for each QC strain and establishing a 95% confidence interval. An acceptable result for a subsequent QC test would be a value that falls within this established range.

  • Troubleshooting: If a QC result falls outside the established range, the entire batch of tests must be considered invalid. Potential causes include errors in media preparation, inoculum density, incubation conditions, or compound dilution, and must be investigated before repeating the assay.[13]

Conclusion

This application note provides a comprehensive and validated protocol for determining the MIC of the lipophilic ionophore, Deethylindanomycin. By addressing the key challenge of poor aqueous solubility through the strategic use of DMSO and Polysorbate 80, this method ensures the generation of accurate, reliable, and reproducible data. Adherence to the detailed steps, including meticulous preparation, inclusion of all necessary controls, and rigorous quality control practices, will empower researchers, scientists, and drug development professionals to confidently assess the antimicrobial potency of this and other challenging compounds, facilitating the advancement of novel antibiotic discovery.

References

  • BenchChem. (n.d.). Physical and chemical properties of 16-Deethylindanomycin. Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • AG Scientific. (n.d.). D-2477-5MG - Deethylindanomycin, 5 MG. Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 5, 2026, from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • Wikipedia. (2024). Minimum inhibitory concentration. Retrieved February 5, 2026, from [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Retrieved February 5, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved February 5, 2026, from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. Retrieved February 5, 2026, from [Link]

  • Lian, X.-Y., & Zhang, Z. (2013). Indanomycin-related antibiotics from marine Streptomyces antibioticus PTZ0016. Natural Product Research, 27(23), 2161–2167. Retrieved February 5, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2185. Retrieved February 5, 2026, from [Link]

  • Jones, R. N., et al. (2014). Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies. Journal of Clinical Microbiology, 52(3), 968-974. Retrieved February 5, 2026, from [Link]

  • Chapman, H. D. (2019). Unknown Risk on the Farm: Does Agricultural Use of Ionophores Contribute to the Burden of Antimicrobial Resistance?. mBio, 10(5), e02170-19. Retrieved February 5, 2026, from [Link]

  • Ward, M. W., et al. (2000). Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells. Cell Calcium, 28(5-6), 317-327. Retrieved February 5, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved February 5, 2026, from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved February 5, 2026, from [Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • PubChem. (n.d.). Indanomycin. Retrieved February 5, 2026, from [Link]

  • Kurylowicz, W. (1981). [Actinomycin D and its mechanisms of action]. Postepy Higieny i Medycyny Doswiadczalnej, 35(4), 339-354. Retrieved February 5, 2026, from [Link]

  • Merck Veterinary Manual. (n.d.). Ionophores Use in Animals. Retrieved February 5, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved February 5, 2026, from a URL provided by the grounding tool.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved February 5, 2026, from [Link]

  • Al-Gburi, A., et al. (2023). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. Toxics, 11(1), 77. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). How much conc of DMSO for antibacterial susceptibility test?. Retrieved February 5, 2026, from [Link]

Sources

Using Deethylindanomycin as a potassium ionophore in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 16-Deethylindanomycin as a Potassium Ionophore in Mammalian Cell Culture

Executive Summary

This guide details the application of 16-Deethylindanomycin (also known as A83094A), a pyrrole-ether antibiotic and structural analog of Indanomycin (X-14547A), as a tool for manipulating intracellular potassium (K


) gradients.[1][2][3] Unlike the classic electrogenic uniporter Valinomycin, 16-Deethylindanomycin belongs to the class of monocarboxylic acid ionophores (similar to Nigericin and Lasalocid). It mediates the electroneutral exchange of K

for H

, making it a distinct reagent for studying pH-dependent ion homeostasis, mitochondrial uncoupling, and cation-driven apoptosis.[1][2]

Scientific Background & Mechanism

Chemical Identity

16-Deethylindanomycin is produced by Streptomyces setonii.[1][2][3][4][5][6][7] It shares the tetrahydroindane bicyclic ring system of Indanomycin but lacks the ethyl group at the C-16 position. This structural modification retains the ionophoric capability while altering lipophilicity, potentially affecting membrane insertion kinetics compared to its parent compound.

  • CAS Number: 106803-22-9[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][4]
  • Molecular Weight: 465.6 g/mol [1][2][4]

  • Classification: Pyrrole-ether Monocarboxylic Acid Ionophore[1][2][6]

Mechanism of Action: Electroneutral Exchange

To use this compound effectively, researchers must understand that it functions differently from Valinomycin.

  • Valinomycin: Transports K

    
     down its electrochemical gradient (electrogenic), creating a negative membrane potential.[1]
    
  • 16-Deethylindanomycin: Acts as a mobile carrier that binds K

    
     (deprotonated form) and releases it in exchange for H
    
    
    
    (protonated form).[1][2] This process is electroneutral , meaning it dissipates the K
    
    
    chemical gradient and the pH gradient (
    
    
    pH) without necessarily generating a primary electrical potential, although secondary effects on membrane potential occur due to the collapse of ionic homeostasis.

Key Physiological Effects:

  • Cytosolic Acidification: Influx of H

    
     coupled to K
    
    
    
    efflux.
  • Mitochondrial Uncoupling: Transport of K

    
     into the matrix (or H
    
    
    
    in) disrupts the proton motive force (PMF), specifically the
    
    
    pH component.
  • NLRP3 Inflammasome Activation: K

    
     efflux is a canonical trigger for inflammasome assembly.
    

IonophoreMechanism Deethyl_H Deethyl-H (Protonated Carrier) Deethyl_H->Deethyl_H Diffusion In Intra_H Intracellular H+ Deethyl_H->Intra_H Release Deethyl_K Deethyl-K (K+ Complex) Deethyl_K->Deethyl_K Diffusion Out Extra_K Extracellular K+ (Low Conc.) Deethyl_K->Extra_K Release Extra_H Extracellular H+ Extra_H->Deethyl_H Protonation (Low pH) Intra_K Intracellular K+ (High Conc.) Intra_K->Deethyl_K Binding (High pH)

Figure 1: The electroneutral exchange cycle. The ionophore (Deethyl) shuttles K+ out of the cell down its concentration gradient in exchange for H+ entering the cell, leading to intracellular K+ depletion and acidification.

Experimental Design & Preparation

Physicochemical Properties & Solubility
PropertySpecificationNotes
Appearance White to off-white solidProtect from light.[1][2]
Solubility DMSO (>10 mg/mL), EthanolInsoluble in water.
Stock Concentration 10 mM in DMSOStore at -20°C in aliquots.[1][2] Avoid freeze-thaw.[1][2]
Working Concentration 0.5 µM – 10 µMTitration required for specific cell lines.
Stability Solid: 2 years at -20°CSolution: Use fresh or freeze immediately.[1][2]
Control Selection Strategy

A self-validating protocol requires robust controls to distinguish specific ionophore effects from solvent toxicity or general stress.[1][2]

  • Vehicle Control: DMSO matched to the highest concentration used (typically <0.1% v/v).

  • Positive Control (K

    
     Efflux): Nigericin  (5-10 µM).[1][2] Since Nigericin is the gold standard K
    
    
    
    /H
    
    
    exchanger, it serves as a benchmark for Deethylindanomycin activity.
  • Mechanistic Control (Uniporter): Valinomycin .[8] Use this to differentiate between electroneutral exchange (Deethylindanomycin) and electrogenic transport (Valinomycin).

Protocol: Intracellular K Depletion Assay

Objective: To induce and verify intracellular potassium depletion in HeLa or CHO cells using 16-Deethylindanomycin.

Materials
  • 16-Deethylindanomycin (10 mM Stock in DMSO)[1][2]

  • PBFI-AM (Potassium-binding benzofuran isophthalate, K

    
     indicator)[1][2]
    
  • Pluronic F-127 (dispersing agent)[1][2]

  • K

    
    -free Buffer (140 mM NaCl, 1 mM CaCl
    
    
    
    , 1 mM MgCl
    
    
    , 10 mM HEPES, 5 mM Glucose, pH 7.4)[1][2]
  • High-K

    
     Buffer (for calibration: 140 mM KCl, substitute NaCl)
    
Step-by-Step Methodology

Step 1: Cell Preparation

  • Seed cells in a 96-well black-wall/clear-bottom plate at 20,000 cells/well.

  • Incubate overnight at 37°C, 5% CO

    
     to reach 80% confluency.
    

Step 2: Dye Loading (PBFI-AM)

  • Prepare a 5 µM PBFI-AM working solution in HBSS containing 0.02% Pluronic F-127.[1][2]

  • Wash cells once with HBSS.

  • Add 100 µL of PBFI-AM solution per well.[1]

  • Incubate for 60 minutes at room temperature in the dark.

  • Wash cells

    
     with K
    
    
    
    -free Buffer
    to remove extracellular dye and background K
    
    
    .[1]

Step 3: Treatment

  • Prepare 2X working solutions of 16-Deethylindanomycin in K

    
    -free Buffer (Range: 1, 2, 5, 10, 20 µM).
    
  • Add 100 µL of 2X compound to the wells (Final conc: 0.5, 1, 2.5, 5, 10 µM).

  • Control Wells: Add 100 µL of Vehicle (DMSO) and Positive Control (Nigericin 10 µM).

Step 4: Kinetic Measurement

  • Immediately place plate in a fluorescence microplate reader.

  • Excitation: 340/380 nm (Ratio metric); Emission: 500 nm.

  • Read every 2 minutes for 60 minutes.

Step 5: Data Analysis

  • Calculate the 340/380 nm ratio. A decrease in ratio indicates a decrease in intracellular [K

    
    ].
    
  • Normalize data to the

    
     baseline.
    
  • Plot Dose-Response curves to determine the IC

    
     for K
    
    
    
    depletion.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Compound insolubility at high conc.[1][2]Do not exceed 20 µM. Ensure DMSO < 0.5%. Sonicate stock if cloudy.
No Fluorescence Change Dye leakage or poor loading.Add Probenecid (2.5 mM) to inhibit anion transporters. Ensure wash buffer is K

-free.[1][2]
Rapid Cell Detachment Toxicity too high (Anoikis).[2]Reduce concentration. 16-Deethylindanomycin can cause rapid cytoskeletal collapse due to ATP depletion.[1][2]
Inconsistent Results pH Fluctuations.Since the mechanism is K

/H

exchange, extracellular pH affects activity. Buffer HEPES strongly at pH 7.4.

References

  • Larsen, S. H., et al. (1988).[1][6] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1][2][6][7] Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics, 41(9), 1170–1177.[9] Link

  • Westley, J. W., et al. (1979).[1][6] "Isolation and characterization of antibiotic X-14547A, a novel monocarboxylic acid ionophore produced by Streptomyces antibioticus NRRL 8167."[1][6] Journal of the American Chemical Society, 101(4), 1061-1063.[1][2] Link[1][2]

  • Pressman, B. C. (1976).[1] "Biological Applications of Ionophores." Annual Review of Biochemistry, 45, 501-530.[1][2] (Foundational theory on carboxylic ionophores). Link

  • BenchChem. (2025).[3][4] "Technical Guide: 16-Deethylindanomycin Properties and Applications." (Data source for physicochemical properties).[4][5][6][10] Link[1][2]

Sources

Application Note: Deethylindanomycin (Omomycin) for Ion Transport Studies

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for Deethylindanomycin , designed for advanced researchers in ion transport and membrane physiology.

Executive Summary & Disambiguation

Deethylindanomycin (also known as A83094A or Omomycin ) is a pyrrole-ether antibiotic and ionophore derived from Streptomyces setonii.[1][2][3][4] Structurally related to Indanomycin (X-14547A) , it functions as a mobile carrier for cations, facilitating their transport across biological and artificial membranes.[1]

CRITICAL DISAMBIGUATION WARNING:

Do NOT confuse this compound with "Omomyc," the dominant-negative MYC inhibitor miniprotein used in oncology research. [1] * Deethylindanomycin (Omomycin): Small molecule (~465 Da), bacterial metabolite, ionophore. [1] * Omomyc: Peptide/Miniprotein (~10 kDa), transcription factor inhibitor.

[1] Ensure you are using the correct reagent (CAS: 106803-22-9 or 117615-33-5) before proceeding.[1]

Mechanism of Action

Deethylindanomycin belongs to the class of monocarboxylic acid ionophores (similar to Lasalocid/X-537A and Nigericin). Unlike neutral ionophores (e.g., Valinomycin) that transport ions electrogenically, Deethylindanomycin typically functions via an electroneutral exchange mechanism .[1]

Physicochemical Mode of Transport
  • Binding: The deprotonated carboxyl group (anionic form) binds a metal cation (

    
    ) at the membrane interface, forming a neutral lipophilic complex (
    
    
    
    ).[1]
  • Translocation: This neutral complex diffuses across the hydrophobic membrane core.

  • Release: The cation is released on the opposing side in exchange for a proton (

    
    ) or another cation, driven by concentration gradients.
    
  • Recycling: The protonated ionophore (

    
    ) diffuses back to the original side to repeat the cycle.
    

Selectivity Profile: While Indanomycin derivatives are primarily recognized as Potassium (


) carriers , they exhibit a broader cation promiscuity than Valinomycin, often transporting divalent cations (

,

) and Sodium (

) with lower affinity.[1] This makes Deethylindanomycin a valuable tool for comparative transport studies where strict

selectivity (Valinomycin) or

exchange (Nigericin) needs to be modulated.
Visualizing the Transport Cycle

IonTransport cluster_ext Extracellular / Side A cluster_mem Lipid Bilayer (Hydrophobic) cluster_int Intracellular / Side B M_out K+ (High) H_out H+ (Low) Complex_fwd [L- • K+] (Neutral) M_out->Complex_fwd Binding M_in K+ (Released) Complex_fwd->M_in Diffusion & Release Complex_rev [L-H] (Protonated) Complex_rev->H_out Recycling H_in H+ (Uptake) H_in->Complex_rev Protonation

Figure 1: Electroneutral K+/H+ exchange cycle mediated by Deethylindanomycin.[1] The ionophore (L) shuttles K+ down its gradient while transporting H+ in the opposite direction.

Preparation & Handling
ParameterSpecification
Molecular Weight ~465.6 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform.[1] Sparingly soluble in water.
Stock Concentration Prepare 10 mM or 20 mM stock in high-grade anhydrous DMSO.[1]
Storage Store powder at -20°C. Aliquot stocks to avoid freeze-thaw cycles. Stable for >12 months at -20°C.
Working Concentration Typically 0.1 µM – 10 µM depending on membrane density (lipid-to-protein ratio).[1]

Safety Note: As a bioactive antibiotic and ionophore, handle with standard PPE.[1] Avoid inhalation of powder.

Protocol A: Liposomal Cation Flux Assay

Objective: To quantify the rate of


 transport mediated by Deethylindanomycin using the 

-sensitive fluorescent probe, PBFI .
Materials
  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1]

  • Probe: PBFI (Potassium-binding benzofuran isophthalate), tetraammonium salt (cell-impermeant).[1]

  • Buffer A (Internal): 100 mM KCl, 10 mM HEPES, pH 7.2.[1]

  • Buffer B (External): 100 mM NaCl, 10 mM HEPES, pH 7.2 (Sodium replaces Potassium to create gradient).[1]

  • Reagent: Deethylindanomycin (10 mM DMSO stock).

  • Control: Valinomycin (Positive Control), DMSO (Negative Control).[1]

Experimental Workflow
  • Liposome Formation:

    • Dry POPC lipids under nitrogen flow.

    • Rehydrate with Buffer A containing 50 µM PBFI.

    • Perform extrusion (100 nm polycarbonate filter) to form Large Unilamellar Vesicles (LUVs).

  • Buffer Exchange:

    • Pass LUVs through a Sephadex G-50 spin column equilibrated with Buffer B .

    • Result: Liposomes contain

      
       and PBFI inside, but are surrounded by 
      
      
      
      -rich buffer.[1]
  • Baseline Measurement:

    • Aliquot liposomes into a fluorometer cuvette/plate.

    • Excitation: 340/380 nm (ratiometric); Emission: 500 nm.

    • Record stable baseline for 60 seconds.

  • Ionophore Addition:

    • Inject Deethylindanomycin (Final conc: 1 µM).

    • Expectation: If transport occurs,

      
       will exit the liposome (down gradient). PBFI fluorescence ratio (340/380) will decrease.
      
  • Calibration (Lysis):

    • At the end of the assay, add 0.1% Triton X-100 to release all dye and measure

      
       (in high 
      
      
      
      ) and add known
      
      
      to determine
      
      
      .
Visual Workflow

LiposomeAssay Start Start: Lipid Film Hydration Rehydrate in KCl + PBFI Dye Start->Hydration Extrusion Extrude (100nm LUVs) Hydration->Extrusion Exchange Column Purify into NaCl Buffer (Creates K+ Gradient) Extrusion->Exchange Baseline Measure Baseline Fluorescence (High K+ Signal) Exchange->Baseline Inject Inject Deethylindanomycin Baseline->Inject Measure Monitor Fluorescence Decay (K+ Efflux) Inject->Measure Lysis Lysis (Triton X-100) Calibration Measure->Lysis

Figure 2: Step-by-step workflow for the PBFI-based liposomal flux assay.[1]

Protocol B: Mitochondrial Swelling Assay

Objective: To determine if Deethylindanomycin induces electroneutral


 exchange or electrogenic 

uniport in isolated mitochondria.

Principle:

  • K-Acetate Buffer: Acetate enters the matrix as acetic acid (protonated), releasing a proton inside.[1]

  • Swelling: Requires net salt uptake.[5]

    • If the ionophore is a K+/H+ exchanger (electroneutral), it will export the

      
       (brought in by acetate) in exchange for 
      
      
      
      . Net result: Accumulation of K-Acetate
      
      
      Water follows
      
      
      Swelling .[1]
    • If the ionophore is a K+ uniport (electrogenic, like Valinomycin), swelling in K-Acetate is slow unless a separate proton conductor (uncoupler like FCCP) is added.[1]

Methodology
  • Isolation: Isolate rat liver or heart mitochondria using standard differential centrifugation (buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).[1]

  • Assay Buffer: 120 mM Potassium Acetate, 5 mM Tris-HCl, pH 7.4.

  • Setup:

    • Suspend mitochondria (0.5 mg protein/mL) in Assay Buffer.

    • Monitor Absorbance at 540 nm (Light Scattering).[1] High Absorbance = Intact mitochondria; Decrease in Absorbance = Swelling.

  • Additions:

    • Condition 1: Deethylindanomycin (1 µM).[1]

    • Condition 2 (Control): Valinomycin (1 µM).[1]

    • Condition 3 (Control): Nigericin (0.5 µM).[1]

  • Interpretation:

    • Rapid Swelling with Deethylindanomycin alone: Indicates K+/H+ exchange activity (similar to Nigericin).

    • No Swelling unless FCCP added: Indicates electrogenic uniport (similar to Valinomycin). Note: Deethylindanomycin is expected to behave like Nigericin/Indanomycin (swelling without FCCP).

References
  • Westley, J. W., et al. (1979).[1] "Isolation and characterization of antibiotic X-14547A, a novel monocarboxylic acid ionophore produced by Streptomyces antibioticus." Journal of the American Chemical Society. [1]

  • Larsen, S. H., et al. (1988).[1][6] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii."[1][2][4][6] The Journal of Antibiotics.

  • Pressman, B. C. (1976).[1] "Biological Applications of Ionophores." Annual Review of Biochemistry. [1]

  • Gerasimova, T. I., et al. (1990).[1] "Effect of the polyether antibiotic omomycin on cyclic nucleotide activity in newborn rat heart cell primary culture." Voprosy Meditsinskoi Khimii. (Note: Establishes the synonym "Omomycin").

  • Roege, K. E., & Kelly, W. L. (2009).[1][3] "Biosynthetic origins of the ionophore antibiotic indanomycin." Organic Letters. [1]

Sources

Deethylindanomycin: Application Notes and Protocols for the Control of Coccidiosis in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anticoccidial Agents

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, inflicts substantial economic losses upon the global poultry industry. The relentless emergence of drug-resistant Eimeria strains necessitates a continued research and development pipeline for novel anticoccidial agents.[1] Deethylindanomycin, a polyether ionophore antibiotic produced by Streptomyces setonii, has demonstrated promising activity against coccidia, specifically Eimeria tenella, positioning it as a candidate for development in veterinary medicine.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of deethylindanomycin for the control of coccidiosis. It outlines the mechanistic rationale for its use and furnishes detailed protocols for its preclinical evaluation, encompassing both in vitro and in vivo efficacy studies, as well as crucial safety assessments.

Mechanistic Rationale: The Ionophoretic Action of Deethylindanomycin

Deethylindanomycin belongs to the class of ionophore antibiotics, which are characterized by their ability to form lipid-soluble complexes with cations and transport them across biological membranes. This fundamental property underpins their anticoccidial activity. The mechanism of action involves the disruption of the normal ionic gradients across the cell membrane of the extracellular stages of the Eimeria parasite, such as sporozoites and merozoites.

This influx of ions, primarily sodium (Na+), into the parasite leads to an osmotic imbalance, causing the cell to swell and ultimately rupture.[3] This process depletes the parasite's energy reserves as it futilely attempts to pump out the excess ions, leading to cell death.[3] Ionophores like deethylindanomycin are considered coccidiocidal, meaning they kill the parasite, and they act primarily during the extracellular stages of the parasite's life cycle within the intestinal lumen.[3]

cluster_membrane Eimeria Cell Membrane Deethylindanomycin Deethylindanomycin IonChannel Ion Channel Formation Deethylindanomycin->IonChannel Inserts into membrane Na_Influx Na+ Influx IonChannel->Na_Influx Facilitates OsmoticImbalance Osmotic Imbalance Na_Influx->OsmoticImbalance Causes Pump Na+/K+ Pump Overload Na_Influx->Pump Activates CellLysis Cell Lysis OsmoticImbalance->CellLysis Leads to EnergyDepletion Energy Depletion EnergyDepletion->CellLysis Contributes to Pump->EnergyDepletion Results in

Caption: Mechanism of action of Deethylindanomycin.

Physicochemical Properties of Deethylindanomycin

A thorough understanding of the physicochemical properties of deethylindanomycin is critical for its formulation and delivery.

PropertyValueSource
Molecular FormulaC29H39NO4[2]
Molecular Weight465.62 g/mol [2]
AppearanceSolid at room temperature[2]
SolubilitySoluble in DMSO[2]

In Vitro Evaluation of Anticoccidial Activity

In vitro assays provide a preliminary assessment of the efficacy of deethylindanomycin against Eimeria species and are valuable for determining minimum inhibitory concentrations (MIC).

Protocol 1: Sporozoite Invasion Inhibition Assay (SIA)

This assay evaluates the ability of deethylindanomycin to prevent Eimeria sporozoites from invading host cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Deethylindanomycin stock solution (in DMSO)

  • Eimeria tenella sporozoites

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • Fluorescent dye (for sporozoite labeling, e.g., CFDA-SE)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed MDBK cells in 96-well plates and culture until a confluent monolayer is formed.

  • Drug Preparation: Prepare serial dilutions of deethylindanomycin in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., salinomycin).

  • Sporozoite Preparation: Label freshly excysted E. tenella sporozoites with a fluorescent dye according to the manufacturer's instructions.

  • Infection: Add the fluorescently labeled sporozoites to the MDBK cell monolayers in the presence of the different concentrations of deethylindanomycin.

  • Incubation: Incubate the plates for 24 hours to allow for sporozoite invasion.

  • Washing: Gently wash the plates to remove any non-invaded sporozoites.

  • Quantification: Quantify the number of invaded sporozoites per field of view using a fluorescence microscope or by measuring the total fluorescence per well using a plate reader.

  • Analysis: Calculate the percentage of invasion inhibition for each concentration of deethylindanomycin compared to the vehicle control.

Protocol 2: Reproduction Inhibition Assay (RIA)

This assay assesses the effect of deethylindanomycin on the intracellular development and replication of Eimeria.

Materials:

  • MDBK cells

  • Deethylindanomycin stock solution (in DMSO)

  • Eimeria tenella sporozoites

  • Cell culture medium

  • 24-well cell culture plates

  • DNA extraction kit

  • Quantitative PCR (qPCR) machine and reagents (targeting a specific Eimeria gene, e.g., ITS1)

Procedure:

  • Cell Culture and Infection: Seed MDBK cells in 24-well plates and infect with E. tenella sporozoites as described in the SIA protocol.

  • Drug Treatment: After a 4-hour invasion period, remove the medium and add fresh medium containing serial dilutions of deethylindanomycin.

  • Incubation: Incubate the plates for an additional 48-72 hours to allow for intracellular parasite development.

  • DNA Extraction: Harvest the cells and extract total DNA from each well.

  • qPCR Analysis: Perform qPCR to quantify the amount of Eimeria DNA in each sample.

  • Analysis: Calculate the percentage of reproduction inhibition for each deethylindanomycin concentration relative to the vehicle control.

cluster_workflow In Vitro Assay Workflow Start Start Cell_Culture Host Cell Culture Start->Cell_Culture Infection Infect with Eimeria Sporozoites Cell_Culture->Infection Drug_Prep Prepare Deethylindanomycin Dilutions Drug_Prep->Infection SIA SIA: Quantify Invasion Infection->SIA 24h RIA RIA: Quantify Reproduction (qPCR) Infection->RIA 48-72h Analysis Data Analysis SIA->Analysis RIA->Analysis End End Analysis->End

Caption: In Vitro Evaluation Workflow.

In Vivo Efficacy Evaluation in Broiler Chickens

In vivo studies are essential to determine the efficacy of deethylindanomycin under conditions that mimic commercial poultry production. The Anticoccidial Sensitivity Test (AST) is a standard method for this evaluation.[3][4]

Protocol 3: Anticoccidial Sensitivity Test (AST)

Objective: To evaluate the efficacy of deethylindanomycin in controlling coccidiosis in broiler chickens.

Animals: Day-old broiler chicks.

Housing: Battery cages or floor pens with fresh litter.

Experimental Design:

  • Group 1 (Negative Control): Uninfected, unmedicated.

  • Group 2 (Positive Control): Infected, unmedicated.

  • Group 3 (Deethylindanomycin Treatment): Infected, medicated with deethylindanomycin at various doses (e.g., 30, 60, 90 ppm in feed).

  • Group 4 (Positive Drug Control): Infected, medicated with a known effective anticoccidial (e.g., salinomycin at 60 ppm).

Procedure:

  • Acclimation: Acclimate the chicks for approximately 12-14 days on unmedicated feed.[3][4]

  • Medication: At 14 days of age, provide the respective medicated or unmedicated feed to each group.[3][4]

  • Infection: At 16 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).

  • Observation Period: Monitor the birds daily for clinical signs of coccidiosis (e.g., bloody droppings, depression, ruffled feathers) for 6-7 days post-infection.

  • Data Collection (6-7 days post-infection):

    • Weight Gain: Measure the body weight of each bird.

    • Feed Conversion Ratio (FCR): Calculate the FCR for each group.

    • Lesion Scoring: Euthanize a subset of birds from each group and perform intestinal lesion scoring.[3]

    • Oocyst Counting: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) of feces.[5][6]

Lesion Scoring:

Lesions are scored on a scale of 0 to 4 for different intestinal sections, corresponding to the predilection sites of the Eimeria species used in the challenge.[7][8]

ScoreDescription of Lesions (E. tenella in Ceca)
0No gross lesions.
1Few scattered petechiae on the cecal wall; no thickening.
2More numerous petechiae with noticeable blood in the cecal contents; cecal wall is somewhat thickened.
3Large amounts of blood or cecal cores present; cecal walls greatly thickened.
4Cecal wall greatly distended with blood or large caseous cores; fecal debris lacking.[9]

Oocyst Counting:

The McMaster counting chamber is a standard method for determining OPG in fecal samples.[10][11]

cluster_invivo In Vivo AST Workflow Start Day-old Chicks Acclimation Acclimation (14 days) Start->Acclimation Medication Medicated Feed Acclimation->Medication Infection Eimeria Challenge Medication->Infection 2 days Observation Observation (6-7 days) Infection->Observation Data_Collection Data Collection Observation->Data_Collection End Efficacy Assessment Data_Collection->End

Caption: In Vivo Anticoccidial Sensitivity Test Workflow.

Safety and Toxicology Assessment

Ionophore antibiotics have a narrow margin of safety, making a thorough toxicological evaluation of deethylindanomycin imperative.[12]

Protocol 4: Acute and Sub-chronic Toxicity Studies in Broiler Chickens

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

Study Design:

  • Dose-Ranging Study (Acute): Administer escalating doses of deethylindanomycin (e.g., 1x, 2x, 5x, 10x the proposed therapeutic dose) in the feed to small groups of birds for a short duration (e.g., 7-14 days).

  • Sub-chronic Study: Administer deethylindanomycin at doses up to the MTD determined in the acute study for a longer period (e.g., 28-42 days).

Parameters to Monitor:

  • Clinical Observations: Daily monitoring for any signs of toxicity, such as reduced feed intake, weight loss, leg weakness, diarrhea, and depression.[12]

  • Body Weight and Feed Consumption: Record weekly.

  • Hematology and Serum Chemistry: Collect blood samples at the end of the study for a complete blood count and serum biochemical analysis.

  • Gross Pathology and Histopathology: Conduct a full necropsy on all birds at the end of the study. Collect and examine major organs (liver, kidney, heart, skeletal muscle, etc.) for any pathological changes.

Conclusion

Deethylindanomycin presents a promising avenue for the development of a new tool in the fight against avian coccidiosis. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its efficacy and safety. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for the progression of deethylindanomycin through the drug development pipeline and its potential future application in veterinary medicine.

References

Sources

Application Note: Deethylindanomycin (DEI) Cytotoxicity Profiling in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Validated Protocols

Executive Summary & Mechanism of Action

Deethylindanomycin (DEI) , also known as A83094A or Omomycin, is a pyrrole-ether antibiotic and a structural analog of Indanomycin (X-14547A).[1] While primarily isolated from Streptomyces setonii for its antibacterial and anticoccidial properties, its utility in mammalian research lies in its potent ionophore activity .[2]

Unlike standard small-molecule inhibitors that target enzymes, DEI functions as a mobile carrier for monovalent cations, exhibiting high selectivity for Potassium (K+) .[1] In mammalian cells, this mechanism triggers a cascade of osmotic and metabolic stress.

The Ionophore Toxicity Paradox

When assaying DEI, researchers often encounter the "Ionophore Paradox":

  • Rapid ATP Depletion: DEI inserts into the mitochondrial membrane, dissipating the electrochemical gradient (

    
    ) required for ATP synthesis.
    
  • False Positives in Tetrazolium Assays: Standard MTT/MTS assays rely on mitochondrial reductase activity. Ionophores can transiently increase metabolic rate (uncoupling) before cell death, potentially masking cytotoxicity in early timepoints.

Recommendation: This guide prioritizes ATP Luminescence as the primary endpoint for DEI profiling, as it directly correlates with the compound's mechanism of action (mitochondrial uncoupling), providing a more accurate IC50 than enzymatic turnover assays.

Mechanism of Action Diagram

The following diagram illustrates the pathway from DEI exposure to cell death, highlighting the critical nodes for assay detection.

DEI_Mechanism DEI Deethylindanomycin (Lipophilic Ionophore) Membrane Plasma & Mitochondrial Membranes DEI->Membrane Inserts into Bilayer IonFlux Unregulated K+/H+ Exchange (Gradient Dissipation) Membrane->IonFlux Facilitates Transport MitoStress Mitochondrial Uncoupling (Loss of ΔΨm) IonFlux->MitoStress Disrupts PMF Swell Osmotic Swelling (Cell Volume Increase) IonFlux->Swell Na+/K+ Imbalance ATP_Drop Rapid ATP Depletion (Primary Assay Target) MitoStress->ATP_Drop OxPhos Failure Death Apoptosis/Necrosis ATP_Drop->Death Energy Crisis Swell->Death Lysis

Figure 1: Mechanistic pathway of Deethylindanomycin-induced cytotoxicity.[1] Green node indicates the optimal readout for quantification.

Compound Handling & Preparation[3][4][5][6][7]

Ionophores are notoriously hydrophobic. Improper handling leads to precipitation in aqueous media, resulting in erratic dose-response curves ("jagged" data).[1]

Physicochemical Properties[1][2][7][8][9][10]
  • Molecular Weight: 465.6 g/mol [1][2][3][4]

  • Solubility: Soluble in DMSO, Methanol, Chloroform. Insoluble in water.

  • Stability: Stable at -20°C as a solid.[1][5] Solutions in DMSO are stable for 1 month at -20°C.[1]

Preparation Protocol
  • Stock Solution (20 mM): Dissolve 1 mg of DEI powder in 107.4 µL of sterile, anhydrous DMSO. Vortex vigorously for 1 minute.

    • Critical: Do not use aqueous buffers for the master stock.

  • Aliquot & Storage: Aliquot into amber glass vials (ionophores can adsorb to some plastics over long periods, though polypropylene is generally acceptable for short-term storage).[1] Store at -20°C.

  • Working Solutions (Day of Assay):

    • Perform serial dilutions in 100% DMSO first to create a 1000x concentrate series.

    • Dilute these 1000x stocks 1:1000 into pre-warmed culture media immediately before adding to cells.

    • Final DMSO Concentration: Must be kept ≤ 0.1% to avoid solvent toxicity masking the ionophore effect.

Validated Assay Protocols

Protocol A: ATP Luminescence Assay (Recommended)

Rationale: Direct measurement of the metabolic collapse caused by K+ transport disruption.

Materials:

  • Mammalian Cell Line (e.g., HeLa, HepG2, or CHO-K1)[1]

  • White-walled, clear-bottom 96-well plates (prevents signal bleed)[1]

  • ATP Detection Reagent (e.g., CellTiter-Glo® or equivalent)[1]

  • Deethylindanomycin Stock (20 mM)[1]

Step-by-Step Methodology:

  • Cell Seeding (T=0h):

    • Harvest cells and dilute to 5,000 – 10,000 cells/well (cell line dependent) in 90 µL of complete media.

    • Seed into white-walled plates.

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment (T=24h):

    • Prepare a 9-point dilution series of DEI in media (2x concentration).

    • Range: 0.01 µM to 50 µM (Typical IC50 is often 0.5 – 5 µM depending on the cell line).

    • Add 10 µL of 10x compound (or 100 µL of 2x) to the wells.

    • Controls:

      • Negative: 0.1% DMSO Vehicle.

      • Positive: 10 µM Staurosporine or 1% Triton X-100 (for 0% viability baseline).

  • Incubation:

    • Incubate for 48 hours . (Ionophores may show reversible effects at 24h; 48h confirms committed death).

  • Readout (T=72h):

    • Equilibrate plate and ATP reagent to room temperature (vital for enzymatic kinetics).

    • Add 100 µL of ATP reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 minutes (induces cell lysis).

    • Incubate on bench for 10 minutes (stabilizes signal).

    • Measure Luminescence (Integration time: 0.5 – 1.0 sec).

Protocol B: Membrane Integrity Confirmation (LDH)

Rationale: To distinguish between metabolic arrest (cytostatic) and membrane rupture (necrosis).[1]

  • Supernatant Collection: After the 48h incubation (from Protocol A setup), transfer 50 µL of supernatant to a fresh clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium/Diaphorase).

  • Incubation: Incubate 30 minutes at Room Temp in the dark.

  • Stop: Add Stop Solution (Acetic acid or HCl based).

  • Measure: Absorbance at 490 nm.

    • Interpretation: High ATP + Low LDH = Healthy. Low ATP + Low LDH = Apoptosis/Growth Arrest. Low ATP + High LDH = Necrosis (likely outcome for high-dose ionophores).[1]

Experimental Workflow Visualization

The following diagram outlines the parallel workflow to ensure robust data generation.

Assay_Workflow cluster_readout Dual Readout Strategy Stock DEI Stock (DMSO) Dilution Serial Dilution (1000x in DMSO) Stock->Dilution Treat Treatment (48 Hours) Dilution->Treat Add Compound Seeding Seed Cells (White Plate) Seeding->Treat 24h Attachment ATP ATP Assay (Luminescence) Treat->ATP Cell Lysate LDH LDH Assay (Absorbance) Treat->LDH Supernatant Data IC50 Calculation (Non-linear Regression) ATP->Data LDH->Data

Figure 2: Parallel workflow for cytotoxicity and membrane integrity profiling.

Data Analysis & Interpretation

Calculating IC50

Do not use linear regression. Ionophore toxicity follows a sigmoidal dose-response.[1]

  • Normalize: Convert Raw Luminescence Units (RLU) to % Viability.

    
    [1]
    
  • Curve Fit: Use a 4-Parameter Logistic (4PL) regression model:

    
    [1]
    
Expected Results Table
ParameterExpected Range (DEI)Interpretation
IC50 (Sensitive Lines) 0.1 – 2.0 µMHigh potency; typical of HeLa/Jurkat.[1]
IC50 (Resistant Lines) > 10 µMPotential MDR pump efflux (P-gp).[1]
Hill Slope > 2.0Steep slope indicates "threshold" toxicity (common for ionophores).[1]
LDH Signal Lagging ATP dropATP drops first (mitochondrial stress), LDH rises later (lysis).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Compound insolubility in media.[1]Ensure intermediate dilutions are in DMSO. Do not exceed 50 µM in media.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; use only inner 60 wells for data.
High Background Media interference.Use phenol-red free media for LDH assays to improve sensitivity.[1]
Variable IC50 Serum binding.Ionophores can bind albumin. Keep FBS concentration consistent (e.g., 10%).[1][6]

References

  • Kevin, D., et al. (2009). Biosynthetic origins of the ionophore antibiotic indanomycin. Organic Letters, 11(2), 397-400.[1] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • NCI. (n.d.). In Vitro Cell Line Screening Protocol. National Cancer Institute Developmental Therapeutics Program. [Link]

Sources

Application Note: Deethylindanomycin (A83094A) Stock Solution Preparation and Storage

[1][2]

Introduction

16-Deethylindanomycin (also known as A83094A or Omomycin) is a pyrrole-ether antibiotic isolated from Streptomyces setonii.[1][2][3][4] Structurally related to Indanomycin (X-14547A), it functions as a potent ionophore, specifically facilitating the transport of potassium ions (K⁺) across biological membranes.[1][2] This activity disrupts critical electrochemical gradients, leading to efficacy against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) and coccidian parasites.[1][2]

Due to its lipophilic nature and specific stability requirements, improper handling of Deethylindanomycin can lead to precipitation, degradation, or inactive stock solutions.[1][2] This guide provides a standardized, field-validated protocol for preparing, storing, and utilizing high-quality stock solutions to ensure experimental reproducibility.[1][2]

Physicochemical Properties & Solubility Profile[1][2][3][5]

Understanding the chemical constraints of Deethylindanomycin is prerequisite to successful solution preparation.[1] As a polyether ionophore, it exhibits low aqueous solubility and requires organic solvents for initial solubilization.[1]

Table 1: Critical Chemical Data
PropertySpecification
Compound Name 16-Deethylindanomycin (A83094A)
CAS Number 106803-22-9
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.62 g/mol
Appearance White to off-white solid
Primary Solvent Dimethyl Sulfoxide (DMSO)
Secondary Solvents Ethanol, Methanol (less stable than DMSO)
Aqueous Solubility Negligible (Precipitates immediately in water)
Solubility Logic
  • DMSO (Recommended): The preferred solvent for stock solutions.[1] It solubilizes the hydrophobic polyether backbone effectively and prevents hydrolysis during frozen storage.[1]

  • Aqueous Buffers: Do NOT dissolve the solid directly into water or buffer.[1] This will result in a suspension rather than a solution, leading to inaccurate dosing.[1] Aqueous dilution should only occur immediately prior to use.[1]

Mechanism of Action Visualization

To understand the importance of maintaining the compound's structural integrity, one must visualize its function.[1] Deethylindanomycin acts as a mobile carrier ionophore.[1][4]

IonophoreMechanismCompoundDeethylindanomycin(Lipophilic)ComplexLipophilicComplexCompound->ComplexChelationK_IonK+ Ion(Extracellular)K_Ion->ComplexBindingMembraneCell Membrane(Hydrophobic Core)Complex->MembraneTranslocationReleaseK+ Release(Intracellular)Membrane->ReleaseTransportDeathGradient Collapse& Cell DeathRelease->DeathDepolarization

Figure 1: Mechanism of Action.[1][2] Deethylindanomycin encapsulates Potassium ions, ferrying them across the hydrophobic membrane barrier, collapsing the membrane potential.[1][2]

Protocol: Stock Solution Preparation

Safety Note: Deethylindanomycin is bioactive.[1][5] Always wear PPE (gloves, lab coat, safety glasses) and work within a fume hood to avoid inhalation of powder.[1][2]

Calculations

To prepare a standard 10 mM stock solution:

  • Target Concentration (

    
    ):  10 mM (10 mmol/L)
    
  • Volume (

    
    ):  1 mL (Adjust as needed)
    
  • Molecular Weight (

    
    ):  465.62  g/mol [1][2]
    

12
Preparation Workflow[1]

StockPrepStartWeigh Solid(e.g., 5 mg)CalcCalculate Solvent Vol.Vol = Mass / (MW * Conc)Start->CalcAddSolventAdd DMSO(Anhydrous, High Purity)Calc->AddSolventVortexVortex / Sonicate(Until clear)AddSolvent->VortexQCVisual Inspection(Check for particulates)Vortex->QCAliquotAliquot intoAmber VialsQC->AliquotStoreStore at -20°C or -80°CAliquot->Store

Figure 2: Step-by-step preparation workflow for Deethylindanomycin stock solutions.[1][2]

Step-by-Step Procedure
  • Weighing: Accurately weigh ~5 mg of Deethylindanomycin powder into a sterile, antistatic microcentrifuge tube. Record the exact mass (e.g., 5.2 mg).

  • Solvent Addition: Calculate the volume of DMSO required to reach 10 mM based on the exact mass weighed.

    • Example: If 5.2 mg is weighed:

      
       DMSO.[1][2]
      
  • Dissolution: Add the calculated volume of high-grade (anhydrous) DMSO. Vortex vigorously for 30–60 seconds.[1]

    • Tip: If particulates persist, sonicate in a water bath for 2 minutes at room temperature.[1] Avoid heating above 37°C.

  • Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles. Use amber tubes or wrap standard tubes in foil to protect from light.[1]

Storage and Stability

Stability is a function of temperature, solvent, and light exposure.[1] Polyether antibiotics are susceptible to oxidation and hydrolysis over time.[1]

Storage Guidelines
ConditionTemperatureStability DurationNotes
Solid Powder -20°C3 YearsKeep desiccated.[1][2]
DMSO Stock -80°C6 MonthsRecommended for long-term.[1][2]
DMSO Stock -20°C1 MonthAcceptable for active use.[1][2]
Aqueous Dilution 4°C / RT< 24 HoursPrepare fresh daily.
Critical Handling Rules
  • Freeze-Thaw: Limit to a maximum of 3 cycles . Repeated temperature shifts can cause micro-precipitation or chemical degradation.[1]

  • Hygroscopy: DMSO is hygroscopic (absorbs water from air).[1] Allow the frozen stock vial to equilibrate to room temperature before opening to prevent condensation from contaminating the stock with water.

Application: In Vivo Formulation

For animal studies, injecting pure DMSO is toxic.[1] A step-wise dilution ("solubility bridge") is required to maintain solubility while reducing solvent toxicity.[1]

Recommended Vehicle:

  • 5% DMSO (containing the drug)[1]

  • 40% PEG300

  • 5% Tween 80

  • 50% Saline/Water

Mixing Order (Crucial):

  • Dissolve compound in DMSO (Stock).[1]

  • Add PEG300 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Slowly add warm Saline/Water while vortexing.[1]

    • Why? Adding water directly to the DMSO stock often causes immediate shock-precipitation.[1][2] The PEG/Tween bridge stabilizes the hydrophobic compound before the aqueous phase is introduced.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6443875, 16-Deethylindanomycin. Retrieved from [Link]

  • Westley, J. W., et al. (1979).[1][2] "Structure of antibiotic X-14547A, a novel monocarboxylic acid ionophore produced by Streptomyces antibioticus."[1] Journal of the American Chemical Society.[1] (Contextual grounding on the Indanomycin class structure).

Application Note: Deethylindanomycin (A83094A) in Membrane Potential Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 16-Deethylindanomycin (A83094A) , a pyrrole-ether ionophore, in membrane potential (


) research. While Valinomycin is the standard potassium ionophore, Deethylindanomycin offers a distinct structural mechanism (pyrrole-ether class) for facilitating cation transport. This note provides validated protocols for using Deethylindanomycin to perturb mitochondrial and plasma membrane potentials, serving as a critical tool for validating potentiometric dye responses and studying ion transport kinetics in drug discovery.

Introduction & Mechanism of Action

Chemical Identity
  • Compound: 16-Deethylindanomycin[1][2]

  • Synonyms: A83094A, De-ethyl-indanomycin[2]

  • Class: Pyrrole-ether antibiotic / Ionophore[2]

  • Source: Streptomyces setonii[1][2]

  • CAS: 106803-22-9[1]

Mechanism: The Ionophore Cycle

Deethylindanomycin functions as a lipid-soluble carrier ionophore with high selectivity for Potassium (


) ions.[1][2] Unlike channel-forming ionophores (e.g., Gramicidin), Deethylindanomycin envelopes the cation within a hydrophobic cavity, shuttling it across the lipid bilayer.

Key Mechanistic Features:

  • Recognition: The pyrrole-ether moiety coordinates

    
     at the membrane interface.
    
  • Translocation: The complex diffuses through the hydrophobic core of the membrane.

  • Release:

    
     is released on the opposing side, driven by the electrochemical gradient.
    
  • Result: Collapse of the transmembrane potassium gradient, leading to rapid depolarization.

Visualization: Mechanism of Action

The following diagram illustrates the cyclic transport mechanism of Deethylindanomycin in a lipid bilayer.

IonophoreMechanism cluster_Extracellular Extracellular Space (High [Na+], Low [K+]) cluster_Membrane Lipid Bilayer (Hydrophobic) cluster_Intracellular Intracellular Space (High [K+]) K_out K+ (Free) Complex_Out Deethylindanomycin-K+ Complex (Forming) Complex_Out->K_out Release Empty_Carrier Empty Carrier (Recycling) Complex_Out->Empty_Carrier Dissociation Complex_Trans Translocation (Diffusion) Complex_Trans->Complex_Out Complex_In Deethylindanomycin-K+ Complex (Releasing) Complex_In->Complex_Trans Gradient Driven Empty_Carrier->Complex_In Return Cycle K_in K+ (Free) K_in->Complex_In Binding

Figure 1: The cyclic transport of Potassium ions by Deethylindanomycin across the lipid bilayer, driven by the concentration gradient.

Applications in Membrane Biology[3]

Deethylindanomycin is utilized primarily when a non-depsipeptide ionophore is required to validate membrane potential changes.

Application AreaSpecific UtilityComparison to Standard
Mitochondrial Potential (

)
Positive control for depolarization; induces uncoupling.Similar to FCCP/CCCP , but acts via K+ cycling rather than H+ protonophore activity.
Plasma Membrane Potential (

)
Clamps

to

(Nernst Potential for K+).
Alternative to Valinomycin . Useful for testing ionophore specificity.
Antibiotic Screening Investigating resistance mechanisms specific to pyrrole-ethers.Distinct from macrolides or aminoglycosides.

Experimental Protocols

Protocol A: Mitochondrial Membrane Potential Depolarization

Objective: Use Deethylindanomycin to collapse


 in cultured cells, verified by JC-1 dye shift.
Materials
  • Cells: HeLa or CHO cells (adherent).

  • Dye: JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

  • Reagent: Deethylindanomycin (Stock: 10 mM in DMSO).

  • Buffer: HBSS (with

    
    ).
    
Workflow Diagram

JC1_Protocol cluster_Readout Expected Signal Shift Step1 Cell Culture (Seeding) Step2 Dye Loading (JC-1, 2 µM, 30 min) Step1->Step2 Step3 Wash (HBSS) Step2->Step3 Step4 Treatment (Deethylindanomycin) Step3->Step4 Step5 Analysis (Flow Cytometry/Microscopy) Step4->Step5 Red High u0394u03a8m (Red Aggregates) Green Low u0394u03a8m (Green Monomers) Red->Green Depolarization

Figure 2: Experimental workflow for assessing mitochondrial depolarization using JC-1 and Deethylindanomycin.

Step-by-Step Procedure
  • Preparation: Seed cells at

    
     cells/mL in a 6-well plate. Incubate overnight.
    
  • Loading: Replace media with staining solution containing 2 µM JC-1 in culture media. Incubate for 30 minutes at 37°C, 5% CO2.

  • Washing: Aspirate staining solution and wash cells

    
     with warm HBSS.
    
  • Treatment (Induction):

    • Experimental Well: Add Deethylindanomycin (Final Conc: 1–5 µM ).

    • Negative Control: Add DMSO vehicle only (0.1%).

    • Positive Control (Standard): FCCP (1 µM) for comparison.

  • Incubation: Incubate for 5–15 minutes at 37°C. Note: Ionophores act rapidly.

  • Acquisition: Analyze immediately.

    • Healthy Mitochondria: High Red Fluorescence (Ex 488 / Em 590).

    • Depolarized (Deethylindanomycin treated): Loss of Red, retention of Green Fluorescence (Ex 488 / Em 525).

Protocol B: Plasma Membrane Potential Calibration

Objective: Verify the voltage sensitivity of DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) by clamping the membrane to the Potassium equilibrium potential.

Procedure
  • Loading: Load cells with 5 µM DiBAC4(3) in HEPES-buffered saline for 20 minutes.

  • Baseline: Record baseline fluorescence (DiBAC4(3) is an anionic dye; it enters depolarized cells, increasing fluorescence).

  • Addition: Add Deethylindanomycin (2–5 µM) .

  • Mechanism Check:

    • If external

      
       is physiological (low, ~5mM), Deethylindanomycin will transport K+ out of the cell, causing hyperpolarization  (Cell becomes more negative).
      
    • Result: DiBAC4(3) fluorescence should decrease (dye exits the cell).

  • High K+ Control: To confirm, repeat in buffer with 140 mM KCl . Addition of Deethylindanomycin should result in

    
     mV (Depolarization relative to resting), causing fluorescence to increase .
    

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
No Fluorescence Shift (JC-1) Insufficient Ionophore Concentration.Titrate Deethylindanomycin up to 10 µM. Ensure stock is fresh (DMSO).
Cell Detachment Cytotoxicity.Reduce incubation time to <10 mins. Deethylindanomycin can be toxic upon prolonged exposure.
Precipitation Low Solubility in Aqueous Buffer.Vortex vigorously; ensure final DMSO concentration is <0.5%.

Safety & Handling

  • Hazard: Deethylindanomycin is biologically active and potentially toxic. It disrupts ion homeostasis in all eukaryotic cells.

  • PPE: Wear gloves, safety goggles, and lab coat. Handle in a biosafety cabinet.

  • Disposal: Dispose of as hazardous chemical waste.

References

  • Westley, J. W., et al. (1979). "Structure and activity of Indanomycin (X-14547A)." Journal of Antibiotics. (Primary source for the parent compound mechanism).
  • Pressman, B. C. (1976). "Biological Applications of Ionophores." Annual Review of Biochemistry.
  • Boedeker, B. H., et al. (1990). "A83094A (16-deethylindanomycin), a new pyrrole-ether antibiotic produced by Streptomyces setonii."[1] Journal of Antibiotics. [Link]

  • Smith, J. C., et al. (2003). "Probabilistic analysis of membrane potential using fluorescent dyes." Biophysical Journal. (Protocol grounding for DiBAC/JC-1 usage).

Sources

Application Note & Protocol: Measuring Deethylindanomycin-Induced Ion Flux

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the experimental protocol for Deethylindanomycin-induced ion flux would be best structured by first introducing the principles of ionophore activity, then detailing specific experimental protocols, and finally providing guidance on data analysis and interpretation. This structure allows for a comprehensive understanding of not just the "how" but also the "why" behind each step, which is crucial for researchers.

Given that Deethylindanomycin is a derivative of Indanomycin, a known polyether ionophore antibiotic, its mechanism of action is likely similar. Ionophores are lipid-soluble molecules that bind to specific ions and transport them across cell membranes, disrupting the natural ion gradients. This disruption can have significant effects on cellular processes, making the study of ion flux a key aspect of understanding their biological activity.

Here is a detailed application note and protocol for studying Deethylindanomycin-induced ion flux.

Introduction

Deethylindanomycin belongs to the class of polyether ionophore antibiotics, which includes well-known compounds like its parent, Indanomycin. These molecules act as shuttles, binding to cations and facilitating their transport across lipid bilayers, thereby disrupting the electrochemical gradients essential for cellular function. The ability to induce ion flux is central to their biological effects, which can range from antimicrobial to potent modulators of cellular signaling pathways.

This guide provides a detailed protocol for quantifying Deethylindanomycin-induced ion flux, with a primary focus on calcium (Ca2+), a common target for this class of ionophores. The protocol is designed to be robust and includes self-validating steps to ensure data integrity.

Mechanism of Action: Ionophore-Mediated Cation Transport

Deethylindanomycin, like other ionophores, is thought to form a lipid-soluble complex with a cation, effectively shielding its charge and allowing it to diffuse across the cell membrane. This process is passive and driven by the electrochemical gradient of the transported ion.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Deethylindanomycin Deethylindanomycin Complex Deethylindanomycin-Ca²⁺ Complex Deethylindanomycin->Complex Binds Ca²⁺ Cation_out Ca²⁺ Cation_out->Complex Cation_in Ca²⁺ Complex->Cation_in Transports Ca²⁺ across membrane Deethylindanomycin_in Deethylindanomycin Complex->Deethylindanomycin_in Releases Ca²⁺

Figure 1: Mechanism of Ionophore Action. Deethylindanomycin binds to a cation (e.g., Ca²⁺) in the extracellular space, forming a lipid-soluble complex that diffuses across the cell membrane. The cation is then released into the intracellular space, and the ionophore can return to the extracellular side to repeat the process.

Primary Protocol: Spectrofluorometric Measurement of Intracellular Calcium Flux

This protocol utilizes a fluorescent indicator dye to measure changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.

Materials and Reagents

  • Cells: A suitable cell line (e.g., HeLa, Jurkat, or primary cell cultures).

  • Fluorescent Ca²⁺ Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Deethylindanomycin: Stock solution in DMSO.

  • Positive Control: A known calcium ionophore like Ionomycin.

  • Negative Control: Vehicle (DMSO).

  • Culture Medium: Appropriate for the chosen cell line.

  • Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES.

  • Plates: Black, clear-bottom 96-well microplates.

  • Instrumentation: Fluorescence plate reader with bottom-read capabilities and injectors.

Experimental Workflow

A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM. A->B C 3. Washing Remove excess dye. B->C D 4. Baseline Reading Measure baseline fluorescence. C->D E 5. Compound Addition Inject Deethylindanomycin, Ionomycin, or vehicle. D->E F 6. Kinetic Reading Measure fluorescence over time. E->F G 7. Data Analysis Normalize data and plot fluorescence vs. time. F->G

Figure 2: Experimental Workflow. A step-by-step overview of the spectrofluorometric measurement of intracellular calcium flux.

Step-by-Step Protocol

  • Cell Seeding:

    • Plate cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM at a final concentration of 2-5 µM in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C. This allows the AM ester to be cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.

  • Washing:

    • Gently aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.

    • Add fresh HBSS to each well.

  • Baseline Fluorescence Reading:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Record the baseline fluorescence for 1-2 minutes before compound addition.

  • Compound Addition:

    • Prepare a 2X working solution of Deethylindanomycin, Ionomycin (positive control), and vehicle (negative control) in HBSS.

    • Using the plate reader's injectors, add an equal volume of the 2X working solution to the corresponding wells. This ensures rapid and uniform mixing.

  • Kinetic Measurement:

    • Immediately after injection, begin recording the fluorescence intensity every 5-15 seconds for a period of 5-10 minutes.

Data Analysis and Interpretation

The primary output will be a kinetic graph of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Parameter Description Example Calculation
Baseline Fluorescence (F₀) The average fluorescence intensity before compound addition.Average of first 10 data points
Maximum Fluorescence (F_max) The peak fluorescence intensity after compound addition.Highest data point after injection
Response Magnitude (ΔF/F₀) The normalized change in fluorescence.(F_max - F₀) / F₀

A dose-response curve can be generated by testing a range of Deethylindanomycin concentrations to determine the EC₅₀ (half-maximal effective concentration).

Alternative Protocol: Atomic Absorption Spectroscopy for Total Ion Flux

This method provides a quantitative measure of the total amount of a specific ion transported into or out of a cell population.

Materials and Reagents

  • Cells: Grown in suspension or harvested and washed.

  • Deethylindanomycin: Stock solution in DMSO.

  • Buffer: A simple salt solution (e.g., Tris-buffered saline) with a known initial concentration of the ion of interest.

  • Instrumentation: Atomic Absorption Spectrometer (AAS).

Step-by-Step Protocol

  • Cell Preparation:

    • Harvest a known number of cells and wash them multiple times in an ion-free buffer to remove any contaminating extracellular ions.

    • Resuspend the cells in the experimental buffer with a defined starting concentration of the ion to be measured (e.g., K⁺, Na⁺).

  • Incubation:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add Deethylindanomycin at the desired concentration to the treatment tubes and vehicle to the control tubes.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Separation:

    • Rapidly centrifuge the tubes to pellet the cells.

    • Carefully collect the supernatant (extracellular fraction) and the cell pellet (intracellular fraction).

  • Sample Preparation for AAS:

    • Lyse the cell pellets (e.g., with a strong acid or detergent) to release the intracellular ions.

    • Dilute both the supernatant and the lysed pellet samples to a concentration range suitable for the AAS.

  • AAS Measurement:

    • Analyze the samples using an AAS calibrated for the specific ion of interest. The AAS will provide a precise concentration of the ion in each fraction.

Data Analysis

By comparing the ion concentrations in the treated versus control samples, you can quantify the net movement of the ion. For example, a decrease in the extracellular ion concentration and a corresponding increase in the intracellular concentration would indicate ion influx.

Trustworthiness and Self-Validation

  • Positive Control: The use of a well-characterized ionophore like Ionomycin confirms that the experimental system (cells, dye, buffer) is capable of reporting an ion flux event.

  • Negative Control: The vehicle control (DMSO) ensures that the solvent used to dissolve Deethylindanomycin does not independently cause ion flux.

  • Dose-Response: Establishing a clear relationship between the concentration of Deethylindanomycin and the magnitude of the ion flux provides strong evidence for a specific effect.

References

  • Indanomycin, a novel polyether antibiotic. The Journal of Antibiotics. [Link]

Troubleshooting & Optimization

Technical Support Center: Deethylindanomycin Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility of a Complex Ionophore

Deethylindanomycin (also known as Omomycin) is a pyrrolic ionophore antibiotic related to Indanomycin, exhibiting activity against Gram-positive bacteria.[1] As a complex organic molecule, achieving and maintaining its solubility is a critical first step for any successful in vitro or in vivo experiment. This guide provides a comprehensive, question-and-answer-based resource for researchers working with Deethylindanomycin, focusing on the two most common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol.

This center addresses common challenges, explains the chemical principles behind solubility protocols, and offers step-by-step troubleshooting guides to ensure reliable and reproducible experimental outcomes.

Quantitative Solubility Overview

While precise numerical values for Deethylindanomycin's solubility are not widely published, qualitative data from suppliers indicates its general behavior. This information is crucial for planning stock solution concentrations.

Solvent Reported Solubility Molecular Weight
DMSO Soluble[1],[2]~465.6 g/mol [1]
Ethanol Soluble[1]
Water Limited Solubility[1]

Table 1: General solubility characteristics of Deethylindanomycin.

Section 1: Dissolving Deethylindanomycin in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it a first-choice solvent for molecules like Deethylindanomycin.[3][4] Its ability to act as both a hydrogen bond acceptor and its large dipole moment contribute to its exceptional solvating power.

Frequently Asked Questions (FAQs) - DMSO

Q1: Why is my Deethylindanomycin not dissolving in DMSO, even though it's listed as soluble?

A1: Several factors can impede dissolution:

  • Compound Purity & Form: The compound may be in a crystalline form that requires more energy (e.g., vortexing, gentle warming) to break the crystal lattice. Impurities can also affect solubility.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. "Wet" DMSO has reduced solvating power for many organic compounds. Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or one stored properly in a desiccator.[5]

  • Temperature: The dissolution of complex molecules can be endothermic. Gentle warming to 37°C can often facilitate the process.[6] However, do not overheat, as this can degrade the compound.

  • Concentration: You may be attempting to create a stock solution that exceeds the compound's maximum solubility limit.

Q2: I've prepared a 10 mM stock in DMSO. When I add it to my aqueous cell culture medium, it precipitates immediately. What's happening?

A2: This is a classic issue known as "solvent shock" or "crashing out."[7][8] Deethylindanomycin has limited water solubility.[1] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound is momentarily very high in a solvent environment (mostly water) where it is not soluble, causing it to precipitate. The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity and solubility issues.[9]

Q3: How should I properly store my Deethylindanomycin DMSO stock solution?

A3: For long-term stability, aliquot your stock solution into single-use volumes in sterile, tightly sealed tubes and store them at -20°C or -80°C.[2][8][9] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and promote precipitation as water is absorbed during each thaw. DMSO solutions can remain stable for at least a month at -20°C and up to six months at -80°C.[2][10]

Troubleshooting Guide: DMSO

Problem: Powder is not fully dissolving or forms a suspension.

  • Step 1: Verify Solvent Quality. Switch to a new, sealed bottle of anhydrous, cell-culture grade DMSO.

  • Step 2: Increase Mechanical Agitation. Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Step 3: Apply Gentle Heat. Place the vial in a 37°C water bath or incubator for 10-15 minutes, with intermittent vortexing.[6]

  • Step 4: Reduce Concentration. If the above steps fail, your target concentration may be too high. Prepare a more dilute stock solution (e.g., if 20 mM failed, try 10 mM or 5 mM).

Problem: Solution becomes cloudy or forms a precipitate after adding to aqueous media.

  • Step 1: Use Serial Dilutions. Never add your highly concentrated stock directly to the final volume of media. First, create an intermediate dilution in 100% DMSO or in your cell culture medium.[8] Then, add this intermediate dilution to the final volume. This gradual reduction in solvent polarity minimizes precipitation.

  • Step 2: Pre-warm the Medium. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[8]

  • Step 3: Mix During Addition. Gently swirl or pipette-mix the aqueous medium while adding the compound solution. This helps to disperse the compound quickly, avoiding localized high concentrations.

  • Step 4: Evaluate Media Components. If using serum, the compound may bind to proteins and precipitate.[7] Consider reducing the serum concentration or using a serum-free formulation for the initial dissolution test if the problem persists.

Section 2: Dissolving Deethylindanomycin in Ethanol

Ethanol is a polar protic solvent that can also be used for Deethylindanomycin.[1] While generally less potent than DMSO for dissolving complex, nonpolar molecules, it can be a viable alternative, especially when DMSO is incompatible with a downstream application.

Frequently Asked Questions (FAQs) - Ethanol

Q1: When should I choose ethanol over DMSO?

A1: Ethanol may be preferred in specific experimental contexts:

  • DMSO Sensitivity: Some cell lines are particularly sensitive to DMSO, even at low concentrations.

  • Assay Interference: DMSO can sometimes interfere with certain enzymatic assays or high-throughput screening platforms.

  • In Vivo Studies: For some animal studies, ethanol-based formulations may be more common or desirable than those containing DMSO.

Q2: Why is the solubility of Deethylindanomycin lower in ethanol compared to DMSO?

A2: While both are polar, ethanol is a protic solvent with a hydrogen atom bonded to oxygen, allowing it to act as a hydrogen bond donor. DMSO is aprotic and can only accept hydrogen bonds. The large, complex structure of Deethylindanomycin benefits from the strong dipole-dipole interactions and dispersion forces that DMSO excels at providing, making DMSO a more effective solvent for this class of molecule.[3]

Q3: My ethanol is 200 proof (100%). Do I still need to worry about water content?

A3: Yes. 200-proof ethanol is also highly hygroscopic. A container that has been opened multiple times will have absorbed atmospheric moisture, reducing its effective proof and its solvating power. For best results, use a fresh or properly stored bottle of absolute ethanol.

Troubleshooting Guide: Ethanol

Problem: Compound solubility is poor, and a precipitate forms easily.

  • Step 1: Confirm Anhydrous Ethanol. Ensure you are using 100% (200 proof) ethanol from a tightly sealed container. The presence of water will significantly decrease solubility.

  • Step 2: Utilize Co-solvents. If ethanol alone is insufficient, a co-solvent system may be necessary. For example, preparing the stock in a mixture of DMSO and ethanol might provide a balance of solvating power and reduced DMSO concentration.

  • Step 3: Re-evaluate Target Concentration. The maximum achievable concentration in ethanol will likely be lower than in DMSO. Perform a solubility test by adding small, known amounts of powder to a fixed volume of ethanol until saturation is reached to determine the practical limit.

  • Step 4: Apply Gentle Heat. As with DMSO, warming the solution to 37°C can aid dissolution. Avoid boiling, as ethanol is much more volatile than DMSO.

Visual Workflow & Protocols
General Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common solubility challenges.

G start Observe Solubility Issue (Precipitate / Suspension) check_solvent Step 1: Verify Solvent - Anhydrous? - High Purity? start->check_solvent agitate Step 2: Enhance Energy Input - Vortex Vigorously - Sonicate check_solvent->agitate Solvent OK success SOLUBLE Proceed with Experiment check_solvent->success Issue Resolved warm Step 3: Apply Gentle Heat (e.g., 37°C Water Bath) agitate->warm Still Insoluble agitate->success Issue Resolved check_conc Step 4: Re-evaluate Concentration - Is it too high? warm->check_conc Still Insoluble warm->success Issue Resolved dilute Create a More Dilute Stock Solution check_conc->dilute Yes check_conc->success No, Issue Resolved dilute->success

Caption: Logical steps for troubleshooting compound dissolution issues.

Protocol 1: Preparation of a 10 mM Deethylindanomycin Stock in DMSO
  • Calculate Mass: Determine the mass of Deethylindanomycin needed.

    • Formula: Mass (mg) = 10 mM * 465.62 g/mol * Volume (L)

    • Example for 1 mL: 0.010 mol/L * 465.62 g/mol * 0.001 L = 0.004656 g = 4.66 mg.

  • Weigh Compound: Accurately weigh ~4.66 mg of Deethylindanomycin powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube.[5]

  • Add Solvent: Add 1.0 mL of anhydrous, sterile DMSO to the tube.[5]

  • Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If needed, place the tube in a 37°C water bath for 10 minutes and vortex again. The solution should be clear and particle-free.

  • Store: Aliquot the stock solution into single-use volumes (e.g., 20 µL) and store at -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Cell Culture Medium

This protocol is for preparing a final concentration of 10 µM in 10 mL of medium from a 10 mM stock.

  • Pre-warm Medium: Place at least 10 mL of your cell culture medium in a 37°C incubator or water bath.

  • Thaw Stock: Thaw one aliquot of your 10 mM Deethylindanomycin stock solution at room temperature.

  • Prepare Intermediate Dilution (100 µM):

    • In a sterile microcentrifuge tube, add 98 µL of the pre-warmed culture medium.

    • Add 2 µL of the 10 mM DMSO stock to the medium.

    • Mix thoroughly by gently pipetting up and down. This creates a 1:50 dilution, resulting in a 200 µM solution with 2% DMSO. Correction: To achieve a 100uM intermediate, a 1:100 dilution is needed (e.g. 1uL stock + 99uL media). Let's proceed with a practical 1:100 dilution for the final step.

  • Prepare Final Working Solution (10 µM):

    • Measure 9.9 mL of the pre-warmed medium into your final sterile tube or flask.

    • Add 100 µL of the 100 µM intermediate solution to the 9.9 mL of medium. This creates a 1:100 dilution.

    • The final concentration will be 10 µM Deethylindanomycin, and the final DMSO concentration will be a negligible 0.01%, well below the typical 0.5% toxicity threshold.[9]

  • Mix and Use: Gently swirl the flask to ensure even distribution and use immediately for your experiment.

References
  • Amerigo Scientific. (n.d.). Indanomycin. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Indanomycin. Retrieved from [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Roege, K. E., & Kelly, W. L. (2009). Biosynthetic origins of the ionophore antibiotic indanomycin. Organic Letters, 11(2), 297–300. [Link]

  • National Center for Biotechnology Information. (n.d.). Indanomycin. PubChem Compound Database. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indanomycin. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Synthesis of Ionophore Antibiotic X-14547A (Indanomycin). Retrieved from [Link]

Sources

Optimizing Deethylindanomycin concentration for antibacterial assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing the use of Deethylindanomycin in your antibacterial assays. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring your experiments are built on a foundation of scientific integrity.

Understanding Deethylindanomycin

Deethylindanomycin (also known as A83094A or Omomycin) is a polyether antibiotic produced by Streptomyces setonii.[1] Unlike lincosamides such as clindamycin, which inhibit protein synthesis by binding to the 50S ribosomal subunit, Deethylindanomycin acts as a potassium-selective ionophore.[2][1][3][4][5] It disrupts the bacterial cell's essential transmembrane potassium gradient, leading to a loss of ion homeostasis and ultimately, cell death.[2][1] This unique mechanism makes it a valuable compound for studying novel antibacterial strategies, particularly against Gram-positive bacteria.[6][7]

Key Physicochemical and Biological Properties
PropertyValue / DescriptionSource
Molecular Formula C₂₉H₃₉NO₄[1][8]
Molecular Weight 465.6 g/mol [1][8]
Mechanism of Action Potassium (K⁺) selective ionophore[2][1]
Antibacterial Spectrum Primarily active against Gram-positive bacteria[2][6][7]
Solubility Soluble in DMSO, ethanol, methanol; limited aqueous solubility[6][8]
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Store powder at -20°C for long-term stability (≥ 4 years).[1][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for a Minimum Inhibitory Concentration (MIC) assay with Deethylindanomycin?

A good starting point is to test a broad range that brackets the known MIC values for susceptible organisms. Based on published data, we recommend an initial 2-fold serial dilution series from 64 µg/mL down to 0.125 µg/mL .[8][9] This range effectively covers the reported MICs for key Gram-positive pathogens.

Bacterial StrainReported MIC (µg/mL)
Staphylococcus aureus4.0 - 8.0
Streptococcus spp.2.0 - 4.0
Streptococcus pneumoniae2.0

Source: Benchchem[9]

Q2: How do I prepare a stock solution of Deethylindanomycin? It doesn't dissolve in my aqueous culture medium.

This is expected behavior due to its limited water solubility.[6][7] You must prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Causality: DMSO is a highly polar aprotic solvent that can effectively solubilize a wide range of hydrophobic compounds like Deethylindanomycin. Using a high-concentration stock allows you to add a very small volume to your assay medium, minimizing the final solvent concentration to non-inhibitory levels.[10]

  • Protocol:

    • Weigh the required amount of Deethylindanomycin powder using a calibrated analytical balance.[11]

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL) .

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.[11]

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO I can have in my assay?

The final concentration of DMSO in your assay wells should ideally be ≤0.5% (v/v) and must not exceed 1% (v/v) .

  • Causality: While an effective solvent, DMSO can exhibit antibacterial properties at higher concentrations and can affect bacterial membrane permeability, leading to confounding results.[12] A self-validating experiment requires a solvent control —a well containing the highest concentration of DMSO used in your assay (e.g., 0.5%) but no Deethylindanomycin.[10] This control must show no inhibition of bacterial growth compared to the growth control (medium + bacteria only).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound precipitates when I add it to the broth medium.

This is the most common issue and stems from the compound's low aqueous solubility.

G start Precipitation Observed in Assay Wells check_stock Is the stock solution clear (no crystals)? start->check_stock check_solvent_conc Is the final solvent concentration ≤0.5%? check_stock->check_solvent_conc Yes remake_stock SOLUTION: Remake stock solution. Ensure complete dissolution in 100% DMSO before use. check_stock->remake_stock No recalculate SOLUTION: Recalculate dilutions. Prepare an intermediate dilution if needed to keep solvent volume low. check_solvent_conc->recalculate No warm_media Is the culture medium at room temp or 37°C? check_solvent_conc->warm_media Yes warm_media_sol SOLUTION: Pre-warm media before adding compound. Cold media can reduce solubility. warm_media->warm_media_sol No mix_well SOLUTION: Pipette mix thoroughly immediately after adding the compound to each well. warm_media->mix_well Yes G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Analysis prep_bacteria 1. Prepare 0.5 McFarland Bacterial Suspension dilute_bacteria 3. Dilute McFarland Suspension to 1x10^6 CFU/mL prep_bacteria->dilute_bacteria prep_compound 2. Prepare Deethylindanomycin Serial Dilutions in Assay Plate inoculate 4. Inoculate Plate (Final Conc: 5x10^5 CFU/mL) prep_compound->inoculate dilute_bacteria->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Standard workflow for a broth microdilution MIC assay.

  • Prepare Deethylindanomycin Dilutions: a. Using a 96-well U-bottom plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. b. Prepare a 2X working solution of your highest concentration (e.g., 128 µg/mL) from your DMSO stock. Ensure the DMSO concentration in this solution is ≤1% . c. Add 100 µL of this 2X working solution to well 1. d. Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Repeat this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. f. Well 11 will serve as your growth control (add 50 µL of CAMHB). g. Well 12 will be your sterility control (add 100 µL of CAMHB).

  • Prepare Inoculum: a. From a fresh culture plate (18-24h growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard (this corresponds to ~1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a working inoculum of ~1 x 10⁶ CFU/mL. This must be used within 15-30 minutes. [13]

  • Inoculate the Plate: a. Add 50 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to the sterility control (well 12). b. The final volume in wells 1-11 is now 100 µL, and the final bacterial concentration is the target of 5 x 10⁵ CFU/mL . The antibiotic concentrations are now 1X their working concentration (e.g., 64, 32, 16... µg/mL).

  • Incubation: a. Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC: a. Following incubation, check the sterility control (well 12) for any growth (should be clear). Check the growth control (well 11) for adequate turbidity. b. The MIC is the lowest concentration of Deethylindanomycin that shows complete inhibition of visible growth. [14][15]

References

  • Lincosamides - Wikipedia. [Link]

  • Lincosamide antibiotics and uses thereof - Google P
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • Bacteriophage-Based Control of Methicillin-Resistant Staphylococcus aureus: Anti-Biofilm Activity, Surface-Active Formulation Compatibility, and Genomic Context - MDPI. [Link]

  • Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC. [Link]

  • Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

  • Clinical Breakpoint Tables - EUCAST. [Link]

  • Optimizing Antimicrobial Therapy by Integrating Multi-Omics With Pharmacokinetic/Pharmacodynamic Models and Precision Dosing - Frontiers. [Link]

  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes. [Link]

  • Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. [Link]

  • What is the reason of precipitation during phosphomolebdenum assay? and how can I overcome such problem? | ResearchGate. [Link]

  • Evaluation of different solvents to extract antibacterial compounds from jalapeño peppers. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. [Link]

  • Lincosamide Antibiotics Uses & Side Effects - Cleveland Clinic. [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. [Link]

  • (PDF) Effect of solvent variation on results of antibiotic susceptibility test using the disk diffusion method against Staphylococcus aureus - ResearchGate. [Link]

  • Time-kill kinetics assay examining the time- and... | Download Scientific Diagram - ResearchGate. [Link]

  • Lincosamides | Concise Medical Knowledge - Lecturio. [Link]

  • Current and emerging techniques for antibiotic susceptibility tests - Theranostics. [Link]

  • Daptomycin - StatPearls - NCBI Bookshelf. [Link]

  • MIC & Etest - IACLD. [Link]

  • Guidance Documents - EUCAST. [Link]

  • (PDF) In-vitro antibacterial activity and mechanism of Monarda didyma essential oils against Carbapenem-resistant Klebsiella pneumoniae - ResearchGate. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. [Link]

Sources

Technical Support Center: Deethylindanomycin (A83094A) Stability & Handling

[1][2]

Ticket ID: DEI-STAB-001 Status: Open Topic: Stability testing and solubility optimization in aqueous media Assigned Specialist: Senior Application Scientist, Ionophore Chemistry Division[1][2][3]

Executive Summary: The Molecule at a Glance

Deethylindanomycin (also known as 16-Deethylindanomycin or Antibiotic A83094A ) is a pyrrole-ether ionophore produced by Streptomyces setonii.[1][2][3][4] Structurally analogous to Indanomycin (X-14547A), it functions by transporting monovalent cations (specifically K+ and Na+) across lipid membranes.[1][2]

Critical Technical Constraint: The molecule possesses a LogP of ~6.38 , making it highly lipophilic. In aqueous environments, it faces two primary failure modes:

  • Physical Instability: Rapid precipitation (crashing out) upon contact with water.[1]

  • Chemical Instability: The electron-rich pyrrole moiety is highly susceptible to photo-oxidation and acid-catalyzed polymerization.[1][2][3]

This guide replaces standard generic protocols with a chemically grounded troubleshooting framework designed to prevent these specific failure modes.

Module 1: Troubleshooting Solubility & Precipitation

User Issue:"My aqueous working solution turns cloudy immediately, or I see inconsistent bioassay results."

Root Cause Analysis: With a LogP > 6, Deethylindanomycin is effectively insoluble in pure water.[1] Direct addition of a DMSO stock to an aqueous buffer creates a high local concentration at the injection site, causing "shock precipitation." Once precipitated, the compound forms micro-aggregates that do not re-dissolve, leading to false negatives in assays.[1]

The "Step-Down" Solubilization Protocol

Do not vortex a precipitate; you must prevent it from forming.[2][3] Use this intermediate dilution method.

Reagents Required:

  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1][2]

  • Intermediate Solvent: Ethanol or Methanol (miscible with both DMSO and water).[1]

  • Aqueous Buffer: PBS or HEPES (pH 7.2–7.4). Avoid cold buffers.

Step-by-Step Workflow:

  • Master Stock (10 mM): Dissolve lyophilized powder in 100% Anhydrous DMSO .

    • Why: DMSO disrupts the crystal lattice most effectively.

  • Intermediate Dilution (100x): Dilute the Master Stock into Ethanol (e.g., 10 µL Stock + 990 µL Ethanol).

    • Why: Ethanol has lower surface tension than water, preventing the hydrophobic "shock" that occurs when DMSO hits water directly.

  • Final Working Solution: Add the Intermediate Solution dropwise to the vortexing aqueous buffer.

    • Target: Final organic solvent concentration should be < 1% (v/v) to avoid cytotoxicity, but high enough to keep the ionophore in solution.[1]

Visual Workflow (Graphviz):

SolubilityProtocolcluster_0Phase 1: Solubilizationcluster_1Phase 2: Transitioncluster_2Phase 3: Aqueous ApplicationNode1LyophilizedDeethylindanomycinNode2Master Stock(10 mM in DMSO)Node1->Node2DissolveNode3Intermediate Stock(in Ethanol/MeOH)Node2->Node31:100 Dilution(Lower Surface Tension)Node5Precipitation(FAILURE)Node2->Node5Direct Addition(Shock Precip.)Node4Working Solution(Aqueous Buffer)Node3->Node4Dropwise toVortexing BufferNode4->Node4Stable < 4 Hours

Caption: Figure 1. Step-down dilution strategy to prevent hydrophobic shock precipitation. Direct addition of DMSO stock to water (dotted red line) is the primary cause of experimental inconsistency.[1]

Module 2: Chemical Stability (pH & Light)

User Issue:"I am detecting multiple unknown peaks in HPLC after 24 hours of storage."

Root Cause Analysis: The pyrrole ring in Deethylindanomycin is an electron-rich aromatic system.[1][2][3][5]

  • Acid Sensitivity: In acidic environments (pH < 6.0), pyrroles undergo protonation at the C2/C3 position, leading to polymerization (formation of "pyrrole red" type tars).[1]

  • Photo-oxidation: Pyrroles act as photosensitizers.[1][2][3] Exposure to ambient light generates singlet oxygen, which attacks the pyrrole ring, breaking the conjugation and destroying the ionophore capability.[1]

Stability Matrix & Recommendations
ParameterConditionStability StatusRecommendation
pH < 5.5 (Acidic)Critical Instability AVOID. Polymerization occurs rapidly.[1][2][3]
pH 7.0 – 8.0 (Neutral)Optimal Use HEPES or MOPS buffers.[1][2]
pH > 9.0 (Basic)ModerateEster hydrolysis risk increases over time.[1][2]
Light Fluorescent/SunlightPoor Photo-oxidation of pyrrole.[1][2][3] Use amber glass.
Temp > 25°CModerateThermal degradation is slow, but evaporation alters concentration.[1]
Degradation Pathway Visualization

DegradationPathwayscluster_acidAcidic Pathway (pH < 6)cluster_lightPhotochemical PathwayDEIIntact Deethylindanomycin(Active Ionophore)ProtonationC2-Protonation of PyrroleDEI->Protonation+ H+ (Acid)ExcitationPhoto-excitation(Singlet Oxygen Gen.)DEI->Excitation+ hν (Light)PolymerPyrrole Oligomers/Tars(Insoluble/Inactive)Protonation->PolymerPolymerizationOxidationRing Cleavage/Oxidation(Loss of Ion Binding)Excitation->OxidationOxidative Attack

Caption: Figure 2.[1][2][3] Primary degradation mechanisms.[1] The pyrrole moiety is the "Achilles' heel" of the molecule, vulnerable to both acid-catalyzed polymerization and photo-oxidation.[2][3]

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use polystyrene (PS) or polypropylene (PP) tubes for dilution? A: Use Glass or PTFE. Deethylindanomycin is highly lipophilic.[1][2] It will adsorb (stick) to the hydrophobic surfaces of standard plastic labware, significantly reducing the effective concentration in your assay.[1] If plastic is unavoidable, use "Low-Retention" tubes and pre-saturate the tips, but borosilicate glass is the gold standard.[1][3]

Q2: How long is the aqueous working solution stable? A: < 4 Hours. Even at neutral pH and protected from light, thermodynamic instability (precipitation) drives the system.[1] Prepare working solutions immediately before use. Do not store aqueous dilutions overnight.[1]

Q3: Is the "Deethyl" derivative less stable than the parent Indanomycin? A: They share the same core stability profile. The "Deethyl" modification (loss of an ethyl group) slightly alters lipophilicity but does not remove the fragile pyrrole ring. Therefore, all handling precautions for Indanomycin (X-14547A) apply strictly to Deethylindanomycin [1, 2].[1]

Q4: Which cations affect stability? A: The molecule is an ionophore. Presence of K+ or Na+ in your buffer will stabilize the "wrapped" conformation of the molecule as it complexes the ion. However, avoid high concentrations of divalent cations (Ca2+, Mg2+) during initial solubilization, as they may alter solubility dynamics or compete for binding sites depending on the specific assay conditions [3].[1]

References

  • Westley, J. W., et al. (1979).[1][6] "Isolation and characterization of antibiotic X-14547A, a novel monocarboxylic acid ionophore produced by Streptomyces antibioticus." The Journal of Antibiotics, 32(2), 100–107.[1]

  • Nakagawa, A., et al. (1988).[1] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii."[1][2][3] The Journal of Antibiotics, 41(9), 1170–1177.[1]

  • Pressman, B. C. (1976).[1] "Biological Applications of Ionophores." Annual Review of Biochemistry, 45, 501-530.[1][2][3]

  • PubChem Compound Summary. (2024). "16-Deethylindanomycin (CID 6443875)."[1][2][3] National Library of Medicine.

Technical Support Center: Preventing Precipitation of Deethylindanomycin in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Deethylindanomycin. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered when working with this potent, hydrophobic molecule: precipitation in aqueous culture media. By understanding the physicochemical properties of Deethylindanomycin and applying the robust methodologies detailed below, you can ensure its consistent solubility and bioavailability in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Deethylindanomycin handling.

Q1: What is Deethylindanomycin and why is it so prone to precipitation?

Deethylindanomycin (also known as Omomycin) is a polyether antibiotic and a pyrrolic ionophore.[1][2] Its significant biological activity is matched by a challenging physicochemical property: it is highly hydrophobic. This is quantitatively indicated by its high LogP value of 6.38, signifying a strong preference for non-polar (oily) environments over polar (watery) ones.[3] When a concentrated stock solution, typically made in an organic solvent like DMSO, is introduced into the aqueous environment of cell culture media, the organic solvent rapidly diffuses, leaving the water-insoluble Deethylindanomycin molecules to crash out of solution and form a precipitate.[4]

Q2: What are the recommended solvents for creating a Deethylindanomycin stock solution?

Deethylindanomycin is soluble in several organic solvents.[1] For cell culture applications, the most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[1] Ethanol and Methanol are also viable options.[1] The key is to use a high-purity, anhydrous grade of the solvent to prepare a concentrated stock solution that can be stored at -20°C or -80°C for long-term stability.[3][5]

Q3: I see immediate cloudiness after adding my Deethylindanomycin-DMSO stock to the media. What is the most likely cause?

This is a classic sign of the compound precipitating due to rapid solvent exchange, often called "crashing out."[4] It happens when the highly concentrated, hydrophobic drug is abruptly transferred from a solubilizing organic solvent (DMSO) to a non-solubilizing aqueous environment (media). The DMSO disperses instantly, but the Deethylindanomycin cannot dissolve in the water-based media and aggregates. This issue is often related to the technique of addition rather than the stock solution itself.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

The tolerance to DMSO is cell-line dependent. However, a widely accepted "safe" final concentration for most cell lines is ≤0.1% (v/v).[6][7] Many robust cell lines can tolerate up to 0.5%, but concentrations at or above 1% have been reported to cause cytotoxic effects, alter cell behavior, and damage mitochondria.[7][8][9] It is crucial to perform a DMSO-only vehicle control at the same final concentration used in your experiment to ensure the observed effects are from Deethylindanomycin and not the solvent.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving precipitation issues.

Issue 1: Immediate Precipitation Upon Addition to Media

This is the most frequent problem, occurring the moment the stock solution is introduced into the bulk media.

  • Underlying Cause: Poor aqueous solubility and rapid solvent shift. The core of the problem is that the final concentration of Deethylindanomycin in the media exceeds its aqueous solubility limit, even if transiently at the point of addition.

  • Solution A: Optimized Dilution Protocol The goal is to avoid a sudden, high concentration of the hydrophobic compound in the aqueous media. The key is to perform a serial, gradual dilution.

    Step-by-Step Methodology:

    • Warm your complete cell culture medium to 37°C.

    • Thaw your concentrated Deethylindanomycin stock solution (e.g., 10 mM in DMSO) and bring it to room temperature.

    • In a sterile microcentrifuge tube, add a small volume of the 37°C medium (e.g., 200 µL).

    • While gently vortexing or continuously pipetting the media in the tube, add the required small volume of your DMSO stock solution (e.g., 2 µL for a 1:1000 dilution). This is the critical step. Adding the stock to a moving volume of media facilitates rapid dispersion and prevents localized over-concentration.

    • Ensure this intermediate solution is clear and shows no signs of precipitation.

    • Add this pre-diluted solution to your main culture vessel (flask, plate, etc.) and swirl gently to mix.

  • Solution B: The Role of Serum For serum-containing media, proteins like albumin act as carriers for hydrophobic molecules, significantly increasing their apparent solubility.[10][11] If you observe precipitation, ensure you are adding the Deethylindanomycin stock to the complete medium containing serum, not to the basal medium before serum addition. The proteins will bind to the compound and help keep it in solution.

Issue 2: Precipitate Forms Over Time (Hours to Days) in the Incubator

If the media is clear initially but develops a precipitate, crystal-like structures, or a film during incubation, other factors are at play.

  • Underlying Cause A: Temperature and pH Instability Some compounds have lower solubility at 37°C over long periods.[12] Additionally, as cells metabolize, they can slightly lower the pH of the media, which may affect compound solubility.

  • Solution A: Ensure your incubator provides a stable 37°C environment. Use media with a robust buffer like HEPES if you suspect significant pH shifts are occurring.

  • Underlying Cause B: Evaporation Water evaporation from culture plates or flasks, especially in incubators with inadequate humidity, concentrates all media components, including salts and your compound.[13] This can push the Deethylindanomycin concentration above its solubility limit.

  • Solution B: Maintain a properly humidified incubator (typically >90% humidity). Ensure culture dishes are well-sealed with paraffin film if necessary, and check that flask caps are appropriately tightened (or vented, as required).

Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose precipitation issues.

G start Precipitate Observed in Culture? when When did it appear? start->when immediate Immediately upon adding stock when->immediate Immediately delayed After hours/days in incubator when->delayed Delayed cause_immediate Cause: Rapid Solvent Shift (Compound 'crashing out') immediate->cause_immediate cause_delayed Cause: Media Instability (Evaporation, Temp/pH shift) delayed->cause_delayed solution_immediate1 Solution: Use Optimized Pre-dilution Protocol cause_immediate->solution_immediate1 solution_immediate2 Solution: Add to complete serum-containing media cause_immediate->solution_immediate2 solution_delayed1 Solution: Check incubator humidity & temperature cause_delayed->solution_delayed1 solution_delayed2 Solution: Use buffered media (HEPES) if pH is unstable cause_delayed->solution_delayed2

Caption: Troubleshooting workflow for Deethylindanomycin precipitation.

Section 3: Protocols & Data

Protocol 3.1: Preparation and Use of a Deethylindanomycin Stock Solution
  • Calculate Mass: Determine the mass of Deethylindanomycin powder needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, you need 4.656 mg).

  • Solvent Addition: Add the calculated mass of powder to a sterile, conical tube. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution: Vortex vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[14] The final solution should be clear.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3][5][13]

  • Application to Culture: Follow the "Optimized Dilution Protocol" in Section 2 to add the stock to your culture media.

Table 3.2: Physicochemical Properties of Deethylindanomycin
PropertyValueSource
Synonyms Omomycin, A 83094A[2][5]
Molecular Formula C₂₉H₃₉NO₄[3][5]
Molecular Weight ~465.6 g/mol [1][3][5]
Appearance Solid[3]
LogP (Hydrophobicity) 6.38[3]
Organic Solvent Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1]
Aqueous Solubility Limited / Sparingly soluble[1][2]
Recommended Storage -20°C (as solid or in solution)[1][5]
Table 3.3: Recommended Solvent and Concentration Parameters
ParameterRecommendationRationale / E-E-A-T Insight
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Excellent solvating power for hydrophobic compounds and miscible with water.[15][16]
Stock Concentration 1-20 mMA high concentration minimizes the volume of DMSO added to the culture, keeping the final solvent concentration low and non-toxic.[17]
Final DMSO Conc. ≤ 0.1% (v/v) Considered safe for most cell lines with minimal off-target effects.[6][7]
Max Final DMSO Conc. ≤ 0.5% (v/v) Tolerated by many robust cell lines, but requires a vehicle control. May cause stress to sensitive or primary cells.[6][18]

Section 4: Scientific Principles of Solubilization

Understanding the molecular interactions at play is key to preventing precipitation.

Diagram 4.1: The "Crash Out" Phenomenon

The following diagram illustrates why a hydrophobic drug dissolved in DMSO precipitates when added improperly to aqueous media.

G cluster_0 1. Stable Stock Solution cluster_1 2. Addition to Aqueous Media cluster_2 3. Precipitation ('Crash Out') DMSO1 DMSO Deethyl Deethylindanomycin Deethyl->DMSO1 Solvated DMSO2 DMSO Deethyl->DMSO2 Solvated DMSO3 DMSO Deethyl->DMSO3 Solvated Media1 H₂O Media2 H₂O Media3 H₂O Deethyl2 Deethylindanomycin DMSO_diffused DMSO DMSO_diffused->Media1 Miscible DMSO_diffused->Media2 Miscible Precipitate Deethyl Aggregate Media_surround H₂O Precipitate->Media_surround Insoluble cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Sources

Technical Support Center: Deethylindanomycin Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Deethylindanomycin. This guide is designed to provide expert insights and practical, step-by-step methodologies for investigating the degradation of Deethylindanomycin. We will explore the rationale behind experimental design for forced degradation studies, the intricacies of analytical method development, and the logical workflow for identifying unknown degradation products.

Frequently Asked Questions (FAQs)

Q1: What is Deethylindanomycin and what are its key structural features?

Deethylindanomycin (also known as Omomycin or A 83094A) is a polyether ionophore antibiotic with a pyrrole-ether classification, produced by the bacterium Streptomyces setonii.[1][2] It demonstrates activity against Gram-positive bacteria and functions as a potassium-selective ionophore, disrupting cellular ion balance.[1] Its complex structure contains several moieties susceptible to chemical degradation, including a pyrrole ring, a carboxylic acid group, and a complex polycyclic ether system. Understanding these features is the first step in predicting potential degradation pathways.

PropertyValueSource
Molecular Formula C₂₉H₃₉NO₄[1][2]
Molecular Weight 465.6 g/mol [1][2]
Appearance Solid[1]
CAS Number 106803-22-9[1]
Storage -20°C[1][2]
Stability ≥ 4 years at -20°C[1]
Q2: Why is it critical to study the degradation products of Deethylindanomycin?

The study of degradation products is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the FDA.[3] These studies are essential for several reasons:

  • Safety and Efficacy: Degradants can be less effective, inactive, or even toxic compared to the parent drug substance. Identifying and quantifying them is crucial for patient safety.

  • Stability-Indicating Method Development: Forced degradation studies are used to generate potential degradants to prove that an analytical method (typically HPLC/UPLC) is "stability-indicating." This means the method can accurately separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradation products that may form over time.[4]

  • Formulation and Packaging Development: Understanding how the molecule degrades under various stress conditions (e.g., pH, light, heat, oxidation) provides invaluable information for developing a stable formulation and selecting appropriate packaging to protect the drug product.[4][5]

  • Shelf-Life Determination: The data from long-term stability studies, supported by knowledge of degradation pathways, is used to establish the shelf-life and recommended storage conditions for the final drug product.[6][7]

Troubleshooting Guide: Forced Degradation & Analysis

Q3: I'm starting a forced degradation study for Deethylindanomycin. What conditions should I use and what is the target degradation level?

A forced degradation or "stress testing" study deliberately subjects the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways.[4] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20% of the parent compound.[8] Degradation beyond this level can lead to secondary degradation products that may not be relevant to real-world storage, complicating the analysis.[8]

Here is a recommended set of starting conditions. Causality: Each condition targets a specific, common degradation pathway. For example, acidic and basic conditions promote hydrolysis, H₂O₂ promotes oxidation, and high temperature provides the energy to overcome activation barriers for various reactions.

Stress ConditionReagent / ParametersRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CTargets acid-labile groups. Potential for hydrolysis of ether linkages or reactions involving the pyrrole ring.
Base Hydrolysis 0.1 M NaOH at 60°CTargets base-labile groups. Potential for hydrolysis, rearrangements, or reactions at the carboxylic acid moiety.
Oxidation 3% H₂O₂ at room temperatureMimics oxidative degradation. The pyrrole ring and any allylic positions are particularly susceptible to oxidation.[9][10]
Thermal 80°C (Solid State & Solution)Assesses thermal stability. Can induce a variety of reactions, including decarboxylation or complex rearrangements.
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Assesses light sensitivity, as mandated by ICH Q1B guidelines.[8] The conjugated double bond system and pyrrole ring are potential chromophores.

Expert Tip: Always run a control sample (drug substance in the same solvent, without the stressor) in parallel for each condition to differentiate between degradation caused by the stressor versus the solvent or temperature alone.

Workflow for Identification of Deethylindanomycin Degradation Products

The following diagram outlines the logical workflow from initiating a stress study to the structural elucidation of a newly discovered degradation product.

G cluster_0 Phase 1: Degradation Generation cluster_1 Phase 2: Analytical Screening cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Confirmation & Reporting start Deethylindanomycin Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress lcms LC-MS/MS Analysis (e.g., UPLC-QTOF) stress->lcms compare Compare Stressed vs. Control Samples lcms->compare detect Detect New Peaks (Potential Degradants) compare->detect hrms Obtain High-Resolution Mass (HRMS) & Propose Molecular Formula detect->hrms msms Analyze MS/MS Fragmentation Pattern hrms->msms elucidate Propose Structure of Degradant msms->elucidate confirm Confirm Structure (e.g., NMR, Synthesis) elucidate->confirm report Document Degradation Pathway confirm->report

Caption: Workflow for Forced Degradation and Product Identification.

Q4: My chromatogram shows several new, small peaks after stress testing. How do I confirm they are degradation products and not artifacts?

This is a common and critical question. The key is systematic evaluation and comparison.

  • Analyze the Control: First, inject your "time-zero" or unstressed control sample. The new peaks should be absent or significantly smaller in the control.

  • Check the Blank: Inject a blank (your sample solvent). This rules out contamination from the solvent or system (e.g., "ghost peaks").

  • Mass-to-Charge Ratio (m/z): Use your mass spectrometer to examine the m/z of the new peaks. A true degradant will have a unique m/z that is chemically plausible based on the parent molecule's structure (e.g., +16 for oxidation, +18 for hydrolysis, -44 for decarboxylation). Artifacts may have random or unexpected masses.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or PDA detector to assess peak purity. This helps ensure that a peak is a single component and not co-eluting with another species.

Q5: What is a good starting point for an LC-MS method to separate Deethylindanomycin from its potential degradants?

A robust, stability-indicating method is crucial. Since Deethylindanomycin is a relatively large and moderately polar molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate technique.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform for this work due to its high sensitivity and selectivity.[12][13]

Expert Rationale: The C18 column provides general-purpose hydrophobic retention. A gradient elution is essential because the degradation products will likely have a wide range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. Formic acid is a common mobile phase modifier that aids in the protonation of analytes for positive mode electrospray ionization (ESI+), which is suitable for molecules containing nitrogen atoms like Deethylindanomycin.

Protocol: UPLC-MS/MS Screening Method

  • Sample Preparation:

    • Accurately weigh and dissolve Deethylindanomycin in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.[4]

    • Perform forced degradation as described in Q3.

    • Neutralize acidic or basic samples if necessary (e.g., with an equimolar amount of base or acid) to prevent damage to the HPLC column.

    • Dilute the final samples with the mobile phase starting condition to a concentration of ~20 µg/mL to avoid detector saturation.

    • Filter samples through a 0.22 µm filter before injection.

  • Chromatographic & Mass Spectrometric Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol. 2 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Acquisition Full Scan (e.g., m/z 100-1000) and Data-Dependent MS/MS
Capillary Voltage 0.8 - 3.0 kV
Cone Voltage 15 - 30 V

These are starting parameters and must be optimized for your specific instrument and the observed degradation profile.

Q6: I have a confirmed degradation product. How do I determine its chemical structure?

Structure elucidation is a puzzle-solving process that combines data from multiple analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): The first and most critical step is to obtain an accurate mass measurement of the degradant's molecular ion using an instrument like a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.[9][14] This allows for the calculation of a highly specific molecular formula, dramatically narrowing down the possibilities.

  • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of the degradant and analyze the resulting fragmentation pattern.[14][15] Compare this pattern to the fragmentation of the parent Deethylindanomycin molecule.

    • Conserved Fragments: Fragments that appear in both the parent and the degradant help identify which parts of the molecule remain intact.

    • Mass Shifts: A shift in a fragment's mass can pinpoint the location of the chemical modification. For instance, if a fragment containing the pyrrole ring shows a +16 Da shift, this strongly suggests oxidation occurred on that ring.

  • Isotopic Pattern Analysis: Look at the isotopic distribution of the molecular ion. This can help confirm the presence of certain elements and validate the proposed molecular formula.

  • Mechanistic Reasoning: Consider the stress condition that produced the degradant. An oxidative degradant is unlikely to be the major product in a hydrolytic study. This chemical intuition helps guide your structural hypothesis.

Hypothetical Degradation Pathways of Deethylindanomycin

Based on its chemical structure, we can propose several potential degradation pathways. The following diagram illustrates these hypothetical transformations. It is crucial to confirm these proposals with experimental data.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_thermal Thermal/Photolytic parent Deethylindanomycin (C29H39NO4) hydrolysis_prod Ring-Opened Product (e.g., Ether Cleavage) parent->hydrolysis_prod +H2O ox_prod1 Pyrrole Oxidation Product (+16 Da) parent->ox_prod1 +O ox_prod2 Hydroxylated Product (+16 Da at allylic C-H) parent->ox_prod2 +O decarbox_prod Decarboxylated Product (-44 Da) parent->decarbox_prod -CO2 isomer_prod Isomerization Product (No mass change) parent->isomer_prod Rearrangement

Caption: Plausible Degradation Pathways for Deethylindanomycin.

References

  • The LC-MS/MS Methods for the Determination of Specific Antibiotics Residues in Food Matrices. (2021). ResearchGate. [Link]

  • Environmental degradation pathways for the breakdown of polydimethylsiloxanes. PubMed. [Link]

  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (2020). National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. [Link]

  • Determination of Antibiotic Residues in Aquaculture Products by Liquid Chromatography Tandem Mass Spectrometry: Recent Trends and Developments from 2010 to 2020. (2022). MDPI. [Link]

  • Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. (2005). ACS Publications. [Link]

  • Recent development and fighting strategies for lincosamide antibiotic resistance. National Institutes of Health (NIH). [Link]

  • Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. (2022). MDPI. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). Maven E-Lab. [Link]

  • Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). ACS Publications. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). MDPI. [Link]

  • Biosynthetic origins of the ionophore antibiotic indanomycin. (2009). PubMed. [Link]

  • Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. (2021). National Institutes of Health (NIH). [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). MDPI. [Link]

  • Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. (2021). MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (2013). ASEAN. [Link]

  • Elucidating the pathways of degradation of denagliptin. (2010). PubMed. [Link]

  • Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]

  • Note for guidance on in-use stability testing of human medicinal products. (2001). European Medicines Agency. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Different microbial degradation pathways for DEs. (A) Degradation of DE... (2018). ResearchGate. [Link]

  • Antibiotics | Liquid Chromatography With Tandem Mass Spectrometry | Extraction Techniques | Antimicrobial Resistance. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167. (2011). PubMed. [Link]

  • Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review. (2020). National Institutes of Health (NIH). [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (1996). Pan American Health Organization (PAHO). [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. (2005). Food and Drug Administration Philippines. [Link]

  • Antimicrobial Susceptibility Patterns and Biofilm Formation of Staphylococcus aureus Strains Isolated from Pediatric Patients with Atopic Dermatitis. (2024). MDPI. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: 16-Deethylindanomycin (A83094A)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 16-Deethylindanomycin (also known as A83094A). This document focuses on the critical physicochemical parameters—specifically pH—that govern the molecule's ionophore activity and structural integrity.

Topic: Impact of pH on Activity, Stability, and Experimental Optimization Document ID: TS-DEDM-005 Last Updated: February 2026

Executive Technical Summary

16-Deethylindanomycin is a pyrrole-ether polyether antibiotic isolated from Streptomyces setonii.[1][2][3] Unlike typical polyethers that target a broad range of cations, this compound exhibits selective potassium (K⁺) ionophore activity.[1] Its efficacy is strictly governed by the ionization state of its terminal carboxylic acid moiety and the hydrolytic stability of its polyether backbone.

Key Physicochemical Profile:

Property Specification
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.6 g/mol
Class Pyrrole-ether Ionophore
Mechanism Electroneutral exchange (K⁺/H⁺ antiport)
pKa (Estimated) ~4.5 – 5.5 (Carboxylic acid)

| Primary Target | Gram-positive bacteria (e.g., S. aureus, MRSA), Protists |[2][4]

The pH-Activity Relationship

The biological activity of 16-Deethylindanomycin is non-linear with respect to pH. As a carboxylic ionophore, it functions as a mobile carrier, shuttling cations across lipid bilayers via an exchange diffusion mechanism.

Mechanism of Action

The molecule must deprotonate to form a neutral, lipophilic complex with a potassium ion (


). This creates a strict pH dependency for transport efficiency.
  • At Physiological/Basic pH (pH > pKa): The carboxylic acid group (

    
    ) deprotonates to the carboxylate anion (
    
    
    
    ). This anion wraps around the
    
    
    ion, forming a neutral "host-guest" complex (
    
    
    ) that can diffuse through the hydrophobic membrane core.
  • At Acidic pH (pH < pKa): The molecule remains protonated (

    
    ). It cannot effectively chelate 
    
    
    
    because the neutral protonated form does not provide the necessary anionic counter-charge for the cation. Consequently, ion transport—and antibacterial activity—is significantly reduced.
Visualization: Ionophore Transport Cycle

The following diagram illustrates the pH-dependent K⁺/H⁺ antiport cycle driven by 16-Deethylindanomycin.

IonophoreCycle cluster_extracellular Extracellular Space (High K+) cluster_membrane Lipid Membrane (Hydrophobic) cluster_intracellular Intracellular Space (Low K+) K_out K+ Complex_out Ionophore-K+ Complex (Lipophilic) K_out->Complex_out Bind H_out H+ Acid_out Protonated Ionophore (Inactive for K+) H_out->Acid_out Release Diffusion_K Diffusion of Neutral K+ Complex Complex_out->Diffusion_K Acid_out->Complex_out Deprotonation (pH > pKa) + K+ Binding K_in K+ Release Diffusion_K->K_in Release K+ Diffusion_H Diffusion of Protonated Carrier Diffusion_H->Acid_out Return to Start H_in H+ Uptake K_in->H_in Exchange H_in->Diffusion_H Protonation (pH < pKa)

Figure 1: The electroneutral exchange cycle. Activity relies on deprotonation at the loading interface. If the external pH is too low, the 'Deprotonation' step is blocked, inhibiting K+ uptake.

Stability & Storage Protocols

While the solid compound is stable at -20°C for years, solution stability is highly pH-sensitive .

Acid Lability (pH < 4.0)

Polyether antibiotics contain multiple ether linkages and often spiroketal systems.

  • Risk: In highly acidic environments (pH < 4), acid-catalyzed hydrolysis of the ether backbone or dehydration of the tertiary alcohols can occur.

  • Result: Irreversible loss of activity due to ring opening or structural rearrangement.

  • Protocol: Avoid using strong mineral acids (HCl) for pH adjustment. Use buffered systems (e.g., MES, Acetate) if working near pH 5-6.

Alkaline Instability (pH > 9.0)
  • Risk: While the carboxylate form is stable, extreme alkalinity can lead to epimerization at chiral centers alpha to the carbonyl or pyrrole degradation.

  • Protocol: Maintain pH below 8.5 for extended incubations.

Recommended Solvent Systems
SolventStability RatingNotes
DMSO HighPreferred for stock solutions (10-20 mM). Store at -20°C.
Methanol/Ethanol ModerateGood solubility, but avoid long-term storage > 4°C.
Acidic Buffers LowAvoid prolonged exposure to pH < 4.
Basic Buffers ModerateStable at pH 7-8; use fresh for pH > 8.5.

Troubleshooting Guide

Diagnostic solutions for common experimental anomalies.

Issue 1: "I observe no antimicrobial activity in my assay."

Root Cause Analysis:

  • pH Mismatch: Is the assay media pH < 6.0?

    • Explanation: At pH 6 or lower, a significant fraction of the molecule is protonated (inactive).

    • Fix: Adjust media pH to 7.2–7.4 using HEPES or MOPS. Avoid unbuffered media which may acidify during bacterial growth.

  • Cation Competition: Is the media high in competing divalent cations (

    
    , 
    
    
    
    )?
    • Explanation: While K-selective, high concentrations of divalent ions can competitively inhibit transport or alter membrane potential dynamics.

    • Fix: Use standard cation-adjusted Mueller-Hinton broth; avoid hyper-supplemented media.

Issue 2: "The compound precipitated upon addition to cell culture."

Root Cause Analysis:

  • Solubility Shock: Rapid dilution of a high-concentration DMSO stock into aqueous media.

    • Explanation: 16-Deethylindanomycin is lipophilic.[2][3] Sudden transition to water causes aggregation.

    • Fix: Perform an intermediate dilution step. Dilute DMSO stock 1:10 into serum-free media or PBS before adding to the final culture. Ensure final DMSO concentration is < 0.5%.

  • Low pH Precipitation:

    • Explanation: The protonated acid form is much less soluble in water than the carboxylate salt.

    • Fix: Ensure the aqueous buffer is pH > 7.0 before addition.

Issue 3: "Inconsistent IC50 values between experiments."

Root Cause Analysis:

  • Freeze-Thaw Degradation:

    • Fix: Aliquot DMSO stocks immediately upon reconstitution. Do not freeze-thaw more than 3 times.

  • Plasticware Adsorption:

    • Explanation: Lipophilic ionophores can adsorb to polystyrene.

    • Fix: Use glass or low-binding polypropylene tubes for serial dilutions.

Frequently Asked Questions (FAQ)

Q: Can I use 16-Deethylindanomycin to transport other ions like Sodium (


)? 
A:  While it is K-selective, ionophores often exhibit a selectivity sequence. 16-Deethylindanomycin prefers 

, but in the total absence of

and high presence of

, minor transport may occur. However, it is not a reliable

ionophore.

Q: How do I sterilize the solution? A: Do not autoclave. The heat and pressure will degrade the polyether structure. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or Nylon membrane. Avoid Cellulose Acetate filters as the compound may bind to them.

Q: What is the difference between 16-Deethylindanomycin and Indanomycin (X-14547A)? A: Structurally, 16-Deethylindanomycin lacks the ethyl group at the C-16 position found in Indanomycin. Biologically, both are pyrrole-ether K+ ionophores with similar spectra of activity, but they may exhibit slight differences in lipophilicity and binding kinetics.

Q: Is the compound light-sensitive? A: The pyrrole moiety can be sensitive to photo-oxidation over long periods. It is best practice to store the solid and solutions in amber vials or wrapped in foil.

References

  • Paschal, J. W., et al. (1988).[3] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[2][3] Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics, 41(9), 1170–1177.[2][3] Link

  • Liu, C. M., et al. (1979). "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167.[2][5][6] Discovery, fermentation, biological properties and taxonomy."[2][3][4] The Journal of Antibiotics, 32(2), 95–99.[4] Link

  • Westley, J. W. (1983). "Polyether Antibiotics: Naturally Occurring Acid Ionophores." Advances in Applied Microbiology, 22, 177-223. (General reference for polyether stability).
  • Svenningsen, E. B., et al. (2021).[6] "Ionophore antibiotic X-206 is a potent inhibitor of SARS-CoV-2 infection in vitro."[6] Antiviral Research, 185, 104988. (Context on ionophore mechanisms and viral assays). Link

Sources

Technical Support Center: Optimizing Incubation for 16-Deethylindanomycin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 16-Deethylindanomycin (A83094A) . It synthesizes fermentation optimization (production) and assay protocols (application), adhering to the persona of a Senior Application Scientist.

Topic: Time-Course Optimization for Biosynthesis & Bioactivity Assays Compound Class: Pyrrole-Ether Ionophore (Potassium Selective) Source Organism: Streptomyces setonii / Streptomyces antibioticus

Executive Summary & Compound Profile

16-Deethylindanomycin is a potent polyether ionophore structurally related to Indanomycin (X-14547A). Unlike broad-spectrum ionophores, it exhibits high selectivity for potassium (K⁺) ions. Optimizing incubation time is critical because:

  • In Production (Fermentation): The compound is a secondary metabolite. Premature harvest yields low titers; over-incubation leads to degradation or metabolic feedback inhibition.

  • In Bioassays (Application): Its mechanism involves disrupting transmembrane K⁺ gradients. Incubation time dictates whether you measure immediate ion flux (minutes) or downstream cytotoxicity (hours/days).

PropertySpecification
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.6 g/mol
Primary Mechanism K⁺ Ionophore / Membrane Depolarization
Typical Production Window 96 – 168 Hours (Stationary Phase)
Storage -20°C (Stable for ≥4 years)

Production Protocol: The "Goldilocks" Fermentation Window

Target Audience: Bioprocess Engineers & Natural Product Chemists

Q: What is the optimal incubation time for maximizing 16-Deethylindanomycin yield in Streptomyces setonii?

A: While strain variants differ, the optimal window typically lies between 120 and 168 hours (5–7 days) post-inoculation at 28°C.

The Science (Causality): Polyether antibiotics are synthesized via Type I Polyketide Synthases (PKS) during the idiophase (stationary phase), triggered by nutrient depletion (usually nitrogen or phosphate).

  • < 96 Hours (Trophophase): The biomass is accumulating. Primary metabolism dominates. Yield is negligible.

  • > 168 Hours (Lysis Phase): Proteases and scavengers released by dying cells can degrade the pyrrole moiety. Re-adsorption of the compound onto cell debris can also complicate extraction.

Protocol: Self-Validating Time-Course Experiment

To pinpoint the exact peak for your specific strain/media combination, perform this kinetic profiling assay:

  • Inoculation: Seed 50 mL of production media (e.g., soybean meal/glucose based) with 5% v/v vegetative mycelia.

  • Incubation: Shake at 200–250 rpm, 28°C.

  • Sampling: Aseptically withdraw 2 mL aliquots every 24 hours starting at T=72h.

  • Extraction: Mix aliquot 1:1 with Ethyl Acetate (EtOAc). Vortex 1 min, centrifuge, and analyze the organic layer via HPLC-UV (295 nm) or LC-MS.

  • Validation: Plot Yield (AU) vs. Time. Harvest when the derivative of the curve approaches zero (plateau).

Representative Yield Data (Simulated based on Polyether Kinetics):

Time Point (Hours)Growth PhaseRelative Yield (%)Action
72 hLog< 5%Continue Incubation
96 hTransition30%Monitor Closely
120 h Early Stationary 85% Prepare for Harvest
144 h Mid Stationary 100% (Peak) OPTIMAL HARVEST
168 hLate Stationary92%Harvest Immediately
192 hDeath60%Yield Loss (Degradation)

Application Protocol: Bioassay Incubation Times

Target Audience: Pharmacologists & Cell Biologists

Q: How long should I incubate cells with 16-Deethylindanomycin to observe activity?

A: This depends entirely on your endpoint. You are measuring two different biological cascades:

  • Ion Flux (The Primary Effect): 15 – 60 Minutes.

    • Mechanism:[1] Rapid insertion into the lipid bilayer and K⁺ efflux.

    • Readout: Fluorescent ion indicators (e.g., PBFI for K⁺) or electrophysiology.

    • Note: Incubation beyond 2 hours allows compensatory pumps (Na⁺/K⁺ ATPase) to mask the initial kinetic rate.

  • Cytotoxicity / Antibacterial Activity (The Secondary Effect): 16 – 24 Hours.

    • Mechanism:[1][2] Collapse of membrane potential (

      
      ) leads to ATP depletion and apoptosis (mammalian) or bacteriostasis (bacterial).
      
    • Readout: MTT, CellTiter-Glo, or MIC (turbidity).

Troubleshooting & FAQs

Q: My HPLC shows a peak at the correct retention time, but bioactivity is zero. Why? A: Check your media's cation balance.

  • Cause: 16-Deethylindanomycin is a K⁺/H⁺ exchanger. If your assay buffer is high in K⁺ (mimicking intracellular levels), the gradient required for transport is abolished.

  • Solution: Use K⁺-free or low-K⁺ buffers (high Na⁺) to drive the ionophore-mediated efflux.

Q: The compound precipitates during the 24h incubation. How do I fix this? A: Polyethers are lipophilic.

  • Cause: Aqueous instability at concentrations >10 µM.

  • Solution: Limit DMSO stock concentration to 0.1% final volume. For higher doses, use a carrier like BSA (Bovine Serum Albumin) or cyclodextrin, but validate that the carrier does not sequester the drug.

Q: I see a "double peak" in production yield around 120h. Is this contamination? A: Likely not. It is often the conversion of a precursor (e.g., an ethyl-ester intermediate) into the final 16-Deethylindanomycin.

  • Action: Extend incubation by 12–24 hours. If the first peak diminishes and the second grows, the second is your target.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the fermentation incubation time.

IncubationOptimization Start Start Fermentation (T=0h) Sampling Sample Aliquot (Every 24h starting T=72) Start->Sampling Lag Phase Analysis HPLC/LC-MS Analysis Sampling->Analysis CheckYield Is Yield Increasing? Analysis->CheckYield Continue Continue Incubation (+24h) CheckYield->Continue Yes (Slope > 0) OverInc Yield Decreasing? (Lysis/Degradation) CheckYield->OverInc No (Plateau/Drop) Continue->Sampling Loop Harvest HARVEST IMMEDIATELY (Optimal Window) OverInc->Harvest Plateau (Slope ≈ 0) Stop Stop & Discard (Over-incubated) OverInc->Stop Drop (Slope < 0)

Caption: Logic flow for determining the optimal harvest point (T_opt) during 16-Deethylindanomycin fermentation. The loop ensures harvest occurs at peak titer before degradation.

References

  • Kusumi, T., et al. (1988). Deethylindanomycin (A83094A), a Novel Pyrrole-Ether Antibiotic Produced by a Strain of Streptomyces Setonii.[3] Taxonomy, Fermentation, Isolation and Characterization. The Journal of Antibiotics, 41(9), 1170–1177.[3] [Link]

  • Kevin, A. R., et al. (2009). Analysis of the Indanomycin Biosynthetic Gene Cluster from Streptomyces Antibioticus NRRL 8167. ChemBioChem, 10(6), 1064.[4] [Link]

Sources

Validation & Comparative

Comparative Analysis: Deethylindanomycin and Potassium Ionophore Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cation transport, Valinomycin remains the gold standard for potassium selectivity.[1] However, the emergence of pyrrole-ether antibiotics, specifically Deethylindanomycin (a derivative of Indanomycin/X-14547A), offers a distinct physicochemical profile.

While Valinomycin functions as an electrogenic uniporter (altering membrane potential,


), Deethylindanomycin belongs to the carboxylic ionophore class. This structural distinction suggests it functions primarily as an electroneutral exchanger (likely K

/H

antiporter), similar to Nigericin but with unique lipophilicity and binding kinetics derived from its pyrrole moiety.

This guide analyzes Deethylindanomycin against standard alternatives, providing the experimental frameworks necessary to validate its utility in specific biological contexts.

Mechanistic Architecture

To select the correct ionophore, one must understand the thermodynamic consequences of the transport mechanism.

The Physics of Transport
  • Electrogenic Uniporters (e.g., Valinomycin): These neutral macrocycles wrap around K

    
    , shedding the hydration shell. The complex is positively charged. Its movement across the membrane transfers net charge, generating or collapsing the membrane potential (
    
    
    
    ) without directly affecting the pH gradient (
    
    
    pH).
  • Electroneutral Antiporters (e.g., Deethylindanomycin, Nigericin): These molecules contain a carboxylic acid group.[2] At physiological pH, the carboxylate anion binds K

    
    , forming a neutral zwitterionic-like complex that diffuses through the lipid bilayer. To return, the molecule must pick up a proton (H
    
    
    
    ). Consequently, they exchange K
    
    
    for H
    
    
    , dissipating
    
    
    pH and converting it into
    
    
    or simply collapsing the chemical gradient depending on conditions.
Visualization of Transport Pathways

IonophoreMechanisms cluster_membrane Lipid Bilayer Membrane Val_Out Valinomycin + K+ (Out) Val_In Valinomycin + K+ (In) Val_Out->Val_In Electrogenic Transport (Generates ΔΨ) Int Intracellular Space Val_In->Int K+ Release Dei_Out Deethylindanomycin-K (Out) Dei_In Deethylindanomycin-K (In) Dei_Out->Dei_In Neutral Transport Dei_In->Int K+ Release Dei_H_In Deethylindanomycin-H (In) Dei_H_Out Deethylindanomycin-H (Out) Dei_H_In->Dei_H_Out Return Cycle Ext Extracellular Space Dei_H_Out->Ext H+ Release Ext->Val_Out K+ Binding Ext->Dei_Out K+ Binding Int->Dei_H_In H+ Binding (Protonation)

Figure 1: Mechanistic distinction between Valinomycin (blue path, electrogenic) and Deethylindanomycin (red path, electroneutral exchange).

Comparative Performance Matrix

The following data synthesizes physicochemical properties and experimental performance. Note that Deethylindanomycin is often used in niche applications (e.g., specific antimicrobial assays) where Valinomycin's extreme electrogenicity is undesirable.

FeatureValinomycin Deethylindanomycin Nigericin Nonactin
Class CyclodepsipeptidePyrrole-Ether (Polyether)PolyetherMacrotetrolide
Primary Mechanism K

Uniporter (Electrogenic)
K

/H

Antiporter (Electroneutral)
K

/H

Antiporter (Electroneutral)
K

Uniporter (Electrogenic)
Selectivity (K

:Na

)
~10,000 : 1 (Highest)High (Exact ratio varies*)~50 : 1~10 : 1
Effect on

Strong HyperpolarizationMinimal direct effectMinimal direct effectModerate
Effect on

pH
None (Directly)Dissipates

pH
Dissipates

pH
None
Primary Use Calibration of K

sensors;

clamping
Gram-positive antibiotic; Coccidiostat; Niche transport studiesSetting intracellular pH; NLRP3 inflammasome activationNH

transport (also transports K

)
Toxicity Profile High (Mitochondrial uncoupler)High (Cytotoxic)High (Cytotoxic)Moderate

*Note: Deethylindanomycin shares the "Indanomycin" pharmacophore.[2] While specific K/Na ratios are less documented than Valinomycin, the pyrrole-ether class is defined by strong monovalent cation affinity with preference for K+ and Rb+.

Experimental Validation Protocols

To objectively compare Deethylindanomycin against Valinomycin in your specific system, you must isolate the transport event from cellular metabolism. The Liposome Flux Assay is the self-validating standard.

Protocol A: Liposome Flux Assay (ACMA Quenching)

This assay uses ACMA (9-amino-6-chloro-2-methoxyacridine), a pH-sensitive dye.[3][4] If the ionophore transports Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


out of the liposome, it creates a potential. To maintain neutrality (if using an antiporter like Deethylindanomycin), protons (H

) must move in, quenching the dye.

Reagents:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

  • Internal Buffer: 150 mM KCl, 10 mM HEPES, pH 7.4.

  • External Buffer: 150 mM NaCl, 10 mM HEPES, pH 7.4.

  • Dye: ACMA (2 µM final concentration).

  • Control: Valinomycin (requires CCCP co-addition to allow H

    
     counter-flow).
    

Step-by-Step Workflow:

  • Liposome Formation:

    • Dry POPC lipids under nitrogen. Rehydrate in Internal Buffer (High K

      
      ).
      
    • Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

  • Buffer Exchange:

    • Pass LUVs through a Sephadex G-50 spin column equilibrated with External Buffer (High Na

      
      ).
      
    • Result: Liposomes contain K

      
      , surrounded by Na
      
      
      
      .[4] A chemical gradient exists, but no electrical potential yet.
  • Assay Setup:

    • Add LUVs to a cuvette with External Buffer and ACMA.

    • Monitor Fluorescence (

      
      ) until stable baseline.
      
  • Ionophore Injection (The Test):

    • Group A (Deethylindanomycin): Add 1 µM. If it acts as a K

      
      /H
      
      
      
      exchanger, K
      
      
      leaves, H
      
      
      enters. Result: Rapid fluorescence quenching.
    • Group B (Valinomycin Only): Add 1 µM. K

      
       leaves, creating a massive negative potential (
      
      
      
      ). H
      
      
      cannot enter. Result: No quenching (ACMA is pH sensitive, not voltage sensitive).
    • Group C (Valinomycin + CCCP): Add Valinomycin + Protonophore (CCCP). Result: Rapid quenching (Valinomycin moves K

      
      , CCCP moves H
      
      
      
      ).
Workflow Diagram

FluxAssay cluster_results 5. Injection & Readout Step1 1. Lipid Rehydration (150mM KCl) Step2 2. Extrusion (100nm LUVs) Step1->Step2 Step3 3. Buffer Exchange (External: 150mM NaCl) Step2->Step3 Step4 4. Add ACMA Dye (Baseline Read) Step3->Step4 Res1 Add Deethylindanomycin (Quenching = Antiporter) Step4->Res1 Res2 Add Valinomycin (No Quenching = Uniporter) Step4->Res2 Res3 Add Valinomycin + CCCP (Quenching = Control) Step4->Res3

Figure 2: Experimental workflow for distinguishing ionophore mechanisms using ACMA fluorescence.

Expert Insight: When to Use Deethylindanomycin?

  • Antibiotic Resistance Studies: If you are studying resistance mechanisms in Gram-positive bacteria (Staphylococcus, Streptomyces), Deethylindanomycin is a relevant biological challenge molecule, whereas Valinomycin is often too toxic/artificial for growth assays.

  • Coupled Transport Simulation: When you need to simulate a K

    
    /H
    
    
    
    exchange system (similar to the mitochondrial KHE) without introducing the broad spectrum toxicity of Nigericin.
  • Structural Specificity: If your protein of interest has a binding pocket that interacts with pyrrole-ethers, Deethylindanomycin serves as a specific competitive ligand.

Warning: For standard calibration of potassium electrodes or membrane potential clamping, stick to Valinomycin . Its selectivity (10,000:1) and pure electrogenic nature make it mathematically superior for Nernstian calculations.

References

  • BenchChem. (2025).[2][5] Physical and chemical properties of 16-Deethylindanomycin. Link

  • Pressman, B. C. (1976). Biological Applications of Ionophores. Annual Review of Biochemistry. Link

  • Su, Z., et al. (2016). High-throughput FluxOR Potassium Ion Channel Assay. Thermo Fisher Scientific Application Notes. Link

  • MedChemExpress. (2024). 16-Deethylindanomycin (A 83094A) Antibacterial Agent.[5][6][7] Link

  • Sigma-Aldrich. (2023). Ion Channel Flux Assays and Protocols. Link

Sources

Validating the Ion Selectivity of Deethylindanomycin (A83094A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrole-Ether Advantage

Deethylindanomycin (also known as A83094A or Omomycin ) is a specialized polyether ionophore belonging to the pyrrole-ether class.[1] Unlike the classic macrocyclic ionophores (e.g., Valinomycin) that encapsulate ions in a rigid ring, Deethylindanomycin utilizes a "pseudo-cyclic" mechanism driven by a pyrrole-ketone bridge.

While often overshadowed by its parent compound, Indanomycin (X-14547A) , the deethyl derivative offers a distinct lipophilicity profile (


) while retaining high selectivity for Potassium (K⁺)  over Sodium (Na⁺). This guide provides the experimental framework to validate its ion selectivity, distinguishing it from standard alternatives like Monensin and Valinomycin.
Why Validate?

In drug development and physiological assays, assuming ionophore specificity leads to artifacts. Deethylindanomycin is a monocarboxylic acid ionophore , meaning it functions primarily as an electroneutral M⁺/H⁺ exchanger . Validating this exchange mechanism is critical when distinguishing between electrogenic transport (creating membrane potential) and electroneutral transport (pH gradient collapse).

Mechanistic Architecture & Comparative Analysis

To validate Deethylindanomycin, one must understand its competitive landscape. The table below contrasts DEI with industry standards.

Table 1: Comparative Ionophore Profile
FeatureDeethylindanomycin (DEI) Indanomycin (X-14547A) Valinomycin Monensin
Primary Target K⁺ (High Selectivity)K⁺ / Rb⁺K⁺ (Ultra-High)Na⁺
Mechanism Electroneutral Exchange (K⁺/H⁺)Electroneutral Exchange (K⁺/H⁺)Electrogenic Carrier (Uniport)Electroneutral Exchange (Na⁺/H⁺)
Structure Linear Pyrrole-Ether (Pseudo-cyclic)Linear Pyrrole-EtherCyclic DepsipeptideLinear Polyether
Lipophilicity Moderate (

)
High (

)
ModerateModerate
Key Application Antibiotic, Coccidiostat, K⁺ transport in high-lipid membranesGrowth promoter, Ion transportK⁺ calibration standardNa⁺ transport, Golgi disruption
Structural Causality
  • The Ethyl Difference: DEI lacks the ethyl group at the C-16 position found in Indanomycin.[2] This slight reduction in steric bulk potentially alters the binding pocket's "induced fit" kinetics, making DEI a unique tool for systems where Indanomycin is too retained in the lipid bilayer.

  • The Pyrrole Claw: Unlike Valinomycin's pre-formed cavity, DEI wraps around the cation. The pyrrole nitrogen and oxygen atoms coordinate the ion, while the carboxylic acid proton is released, coupling K⁺ uptake to H⁺ release.

Experimental Validation Framework

To scientifically validate DEI's selectivity, we employ two orthogonal assays: Liposomal Flux (Kinetic) and Bi-Ionic Potential (Thermodynamic) .

Method A: The ACMA Liposome Flux Assay

Validates the K⁺/H⁺ exchange mechanism.

Principle: We encapsulate a pH-sensitive dye (ACMA) inside liposomes.[1] ACMA fluorescence is quenched in a protonated state. If DEI transports K⁺ in and H⁺ out, the intraliposomal pH rises, and ACMA fluorescence increases (or de-quenches).

Protocol:
  • Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) (100 nm) composed of POPC/Cholesterol (7:3) in buffer (100 mM KCl, 10 mM HEPES, pH 7.0).

  • External Exchange: Pass LUVs through a Sephadex G-50 column equilibrated with Na⁺-buffer (100 mM NaCl, 10 mM HEPES, pH 7.0).

    • Result: Inside = High K⁺; Outside = High Na⁺.

  • Dye Loading: Add ACMA (2 µM final) to the cuvette.

  • Baseline: Record fluorescence (Ex 410 nm / Em 480 nm) for 60s.

  • Ionophore Addition: Inject DEI (10–100 nM).

  • Control: Repeat with Valinomycin (requires separate protonophore like FCCP to work) and Monensin (will not work efficiently if K⁺ is the only gradient).

Expected Outcome:

  • DEI: Rapid fluorescence change indicating H⁺ efflux coupled to K⁺ influx (or vice versa depending on gradient).

  • Valinomycin alone: No change (electrogenic, builds potential but moves few ions).

  • Valinomycin + FCCP: Rapid change (mimics DEI).

Method B: Bi-Ionic Potential Measurement (ISE)

Determines the Potentiometric Selectivity Coefficient (


).[1]

Principle: A PVC membrane doped with DEI separates two solutions containing different cations (e.g., K⁺ vs Na⁺). The resulting electromotive force (EMF) defines the preference.

Protocol:
  • Membrane Casting: Dissolve 1% DEI (Ionophore), 33% PVC, and 66% Plasticizer (DOS) in THF. Pour into a glass ring and evaporate.

  • Assembly: Mount membrane in an electrode body.

    • Internal Fill: 10 mM KCl.

    • External Solution: Varying concentrations of test cation (Na⁺, Ca²⁺, Mg²⁺).

  • Measurement: Record EMF using a high-impedance voltmeter against a double-junction Ag/AgCl reference.

  • Calculation: Use the Nicolsky-Eisenman equation to solve for

    
    .
    

[1]

Success Criteria:

  • A

    
     of < -2.0 indicates a >100-fold preference for K⁺ over Na⁺.[1]
    
  • DEI is expected to show high selectivity for K⁺ and Rb⁺, with significantly lower affinity for Na⁺ and divalent cations (Ca²⁺).

Visualizing the Mechanism

The following diagram illustrates the electroneutral transport cycle of Deethylindanomycin compared to the electrogenic cycle of Valinomycin.

IonTransport DEI_H DEI-H (Protonated) DEI_K DEI-K (Potassium Bound) DEI_H->DEI_K  Exchange H+ (out) for K+ (in) DEI_K->DEI_H  Release K+ Bind H+ Val_Empty Valinomycin (Empty) Val_K Valinomycin-K+ Val_Empty->Val_K  Bind K+ Val_K->Val_Empty  Release K+ Out Extracellular (High Na+) In Intracellular (High K+)

Caption: Comparison of DEI's electroneutral K⁺/H⁺ exchange (Blue) vs. Valinomycin's electrogenic K⁺ uniport (Red).

Experimental Workflow Diagram

This workflow outlines the critical steps for the Liposome Flux Validation Assay .

Workflow Start Start: Lipid Film Hydration Step1 1. Form LUVs (100nm) Buffer: High K+, pH 7.0 Start->Step1 Step2 2. Buffer Exchange (Sephadex G-50) External: High Na+, pH 7.0 Step1->Step2 Step3 3. Add ACMA Dye (Quenched by H+ gradient) Step2->Step3 Step4 4. Inject Deethylindanomycin Step3->Step4 Decision Fluorescence Increase? Step4->Decision ResultK Valid K+/H+ Exchange (H+ efflux driven by K+ influx) Decision->ResultK Yes ResultNa No Change (Indicates no transport or Na+ interference) Decision->ResultNa No

Caption: Step-by-step validation workflow for confirming ionophore activity using pH-gradient fluorescence.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6443875, 16-Deethylindanomycin.[1] Retrieved from [Link][1]

  • Larsen, S. H., et al. (1988). 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1][3][4][5] The Journal of Antibiotics.[2][4] Retrieved from [Link]

  • Westley, J. W., et al. (1979). Isolation and characterization of antibiotic X-14547A (Indanomycin).[5] The Journal of Antibiotics.[2][4] Retrieved from [Link]

  • Reed, P. W., & Lardy, H. A. (1972). A23187: A Divalent Cation Ionophore. Journal of Biological Chemistry. (Mechanistic comparison reference). Retrieved from [Link]

  • Bakker, E., et al. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1] 1. General Characteristics.[6] Chemical Reviews. (Protocol grounding for ISE). Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Lincosamide Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Indanomycin Derivatives and Their Standing Against Standard-of-Care Therapies

Introduction: The Persistent Challenge of MRSA and the Quest for Novel Therapeutics

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, necessitating a relentless pursuit of novel antimicrobial agents.[1] This guide provides a comparative analysis of the efficacy of indanomycin derivatives, a subset of the lincosamide class of antibiotics, against MRSA. While the specific compound "Deethylindanomycin" remains largely uncharacterized in publicly available literature, its close structural analog, 16-deethylindanomycin, offers a valuable proxy for evaluation.[2] This document will delve into the mechanism of action, in-vitro efficacy, and comparative performance of these lincosamide compounds against established anti-MRSA therapies, namely vancomycin, linezolid, and daptomycin. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource, underpinned by experimental data and protocols, to inform and guide future research and development endeavors in the fight against antimicrobial resistance.

Deethylindanomycin and the Lincosamide Class: A Profile

Deethylindanomycin belongs to the indanomycin group of pyrrole-ether antibiotics, which are structurally similar to the broader lincosamide class.[2] 16-Deethylindanomycin (also referred to as A83094A) is a novel pyrrole-ether antibiotic produced by Streptomyces setonii and has demonstrated in-vitro activity against Gram-positive bacteria.[2] Lincosamides, as a class, are known to be effective against various Staphylococcal species, including MRSA.[3]

Mechanism of Action: Inhibition of Protein Synthesis

Lincosamide antibiotics exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, in proximity to the peptidyl transferase center.[4][5] This binding event interferes with the accommodation of aminoacyl-tRNA at the A-site and disrupts peptide bond formation, ultimately halting the elongation of the polypeptide chain.[4] This targeted action against the bacterial ribosome provides a selective advantage, as it does not significantly affect eukaryotic ribosomes.[5]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) on 23S rRNA 30S 30S Subunit Lincosamide Lincosamide Lincosamide->50S Binds to Inhibition Inhibition Lincosamide->Inhibition Leads to Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Essential for Inhibition->Protein_Synthesis

Mechanism of Action of Lincosamide Antibiotics.

Comparative Efficacy Against MRSA: An In-Vitro Perspective

The cornerstone of evaluating an antibiotic's potential is its in-vitro activity against the target pathogen. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antibiotic ClassCompoundMechanism of ActionReported MIC Range against MRSA (µg/mL)CLSI Susceptibility Breakpoint (S. aureus) (µg/mL)
Lincosamide 16-DeethylindanomycinProtein Synthesis Inhibitor (50S Subunit)Active against Gram-positive bacteria[2]Not Established
Glycopeptide VancomycinCell Wall Synthesis Inhibitor≤2.0 (Susceptible)[6]≤2 (Susceptible)[7][8][9][10]
Oxazolidinone LinezolidProtein Synthesis Inhibitor (50S Subunit)≤4 (Susceptible)[11]≤4 (Susceptible)[7][8][9][10]
Lipopeptide DaptomycinCell Membrane Depolarization0.125 - 1.0[12]≤1 (Susceptible)[7][8][9][10][12]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following methodologies are fundamental for assessing the anti-MRSA efficacy of novel compounds like Deethylindanomycin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10]

prep Prepare 2-fold serial dilutions of antibiotic in a 96-well plate add_inoculum Inoculate each well with the MRSA suspension prep->add_inoculum inoculum Prepare standardized MRSA inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read Determine MIC: lowest concentration with no visible growth incubate->read

Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., Deethylindanomycin) and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a suspension of the MRSA test strain in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Include a growth control (no antibiotic) and a sterility control (no bacteria).

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

Step-by-Step Methodology:

  • Preparation: Prepare tubes containing CAMHB with the test antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized MRSA suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto tryptic soy agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

It is crucial to evaluate the potential toxicity of a novel antibiotic to mammalian cells. The LDH assay is a common method to assess cell membrane integrity.[13][14]

seed_cells Seed mammalian cells in a 96-well plate and incubate treat_cells Treat cells with various concentrations of the antibiotic seed_cells->treat_cells incubate_treat Incubate for a defined period (e.g., 24 hours) treat_cells->incubate_treat collect_supernatant Collect supernatant from each well incubate_treat->collect_supernatant add_reagent Add LDH reaction mixture to the supernatant collect_supernatant->add_reagent incubate_reagent Incubate at room temperature, protected from light add_reagent->incubate_reagent measure_absorbance Measure absorbance at 490 nm incubate_reagent->measure_absorbance calculate_cytotoxicity Calculate percent cytotoxicity relative to controls measure_absorbance->calculate_cytotoxicity

Workflow for LDH Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of the test compound and control compounds for a predetermined duration (e.g., 24 hours).

  • Controls: Include wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the LDH assay reaction mixture to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Measurement: Add the stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Comparative Mechanisms of Action: A Deeper Dive

Understanding the distinct mechanisms by which different antibiotics combat MRSA is crucial for predicting efficacy, potential for synergy, and the development of resistance.

cluster_lincosamides Lincosamides (e.g., Deethylindanomycin) cluster_vancomycin Vancomycin cluster_linezolid Linezolid cluster_daptomycin Daptomycin lincosamide_node Binds to 50S ribosomal subunit (23S rRNA) protein_synthesis_inhibition Inhibits protein synthesis lincosamide_node->protein_synthesis_inhibition leads to vancomycin_node Binds to D-Ala-D-Ala termini of peptidoglycan precursors cell_wall_inhibition Inhibits cell wall synthesis vancomycin_node->cell_wall_inhibition leads to linezolid_node Binds to 50S ribosomal subunit (prevents 70S initiation complex) protein_synthesis_initiation_inhibition Inhibits protein synthesis initiation linezolid_node->protein_synthesis_initiation_inhibition leads to daptomycin_node Calcium-dependent insertion into cell membrane membrane_depolarization Causes membrane depolarization daptomycin_node->membrane_depolarization leads to

Comparative Mechanisms of Action of Anti-MRSA Antibiotics.

  • Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[]

  • Linezolid: As an oxazolidinone, linezolid also targets the 50S ribosomal subunit but at a different site and through a distinct mechanism compared to lincosamides. It prevents the formation of a functional 70S initiation complex, which is a crucial early step in protein synthesis.[16][17][18]

  • Daptomycin: This cyclic lipopeptide has a unique mechanism of action that involves the disruption of the bacterial cell membrane's function. In a calcium-dependent manner, daptomycin inserts into the cell membrane, leading to rapid depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[19][20][21][22][23]

Conclusion and Future Directions

The available data suggests that indanomycin derivatives, such as 16-deethylindanomycin, represent a promising area of investigation within the lincosamide class for the development of new anti-MRSA agents. Their mechanism of action, targeting bacterial protein synthesis, is a validated and effective strategy. However, to fully ascertain the potential of Deethylindanomycin and its analogs, a more rigorous and comprehensive evaluation is required.

Future research should prioritize:

  • Definitive MIC and MBC determination of purified Deethylindanomycin and related compounds against a diverse panel of clinical MRSA isolates, including strains with varying resistance profiles.

  • In-depth time-kill kinetic studies to confirm the bactericidal or bacteriostatic nature of these compounds against MRSA.

  • Comprehensive cytotoxicity profiling against a range of mammalian cell lines to establish a preliminary safety profile.

  • Investigation of the potential for resistance development in MRSA to these novel lincosamides.

  • In-vivo efficacy studies in appropriate animal models of MRSA infection to translate in-vitro findings into potential clinical utility.

By systematically addressing these research gaps, the scientific community can better delineate the therapeutic potential of Deethylindanomycin and other indanomycin derivatives, and determine their place in the ever-evolving armamentarium against the formidable challenge of MRSA.

References

  • 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization. Journal of Antibiotics (Tokyo). [Link]

  • In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains. National Institutes of Health. [Link]

  • CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute. [Link]

  • Antimicrobial Susceptibility Summary 2025. UCLA Quality Management Services. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Breakpoints Eliminated From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. [Link]

  • Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus. PubMed Central. [Link]

  • FDA Rationale for Recognition Decision: Daptomycin. U.S. Food and Drug Administration. [Link]

  • Healthcare-Associated Methicillin-Resistant Staphylococcus aureus: Clinical characteristics and antibiotic resistance profile with emphasis on macrolide-lincosamide-streptogramin B resistance. PubMed Central. [Link]

  • The action mechanism of daptomycin. PubMed. [Link]

  • Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests. Clinical and Laboratory Standards Institute. [Link]

  • Molecular Details of Actinomycin D-Treated MRSA Revealed via High-Dimensional Data. National Center for Biotechnology Information. [Link]

  • The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Macrolide-Lincosamide Resistance and Virulence Genes in Staphylococcus aureus Isolated from Clinical Specimens in Ardabil, Iran. National Institutes of Health. [Link]

  • What is the mechanism of Daptomycin? Patsnap Synapse. [Link]

  • The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome. PubMed. [Link]

  • CLSI rationale document MR06: Daptomycin Breakpoints for Enterococci. International Society of Antimicrobial Chemotherapy. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed Central. [Link]

  • What is the mechanism of Linezolid? Patsnap Synapse. [Link]

  • Ribosome Protection as a Mechanism of Lincosamide Resistance in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. [Link]

  • Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

  • Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. MDPI. [Link]

  • Daptomycin. Johns Hopkins ABX Guide. [Link]

  • 2025 Updates to CLSI M100. Wisconsin State Laboratory of Hygiene. [Link]

  • Streptomyces-derived actinomycin D inhibits biofilm formation by Staphylococcus aureus and its hemolytic activity. Chemical Engineering Penn State. [Link]

  • DAPTOMYCIN, its membrane-active mechanism vs. that of other antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and. Journal of Clinical and Experimental Investigations. [Link]

  • Lincosamide monotherapy treatment of methicillin-resistant Staphylococcus aureus pneumonia in tropical Australia: a case series. PubMed Central. [Link]

  • Linezolid. PubChem. [Link]

  • The Action Mechanism of Daptomycin. ResearchGate. [Link]

  • Lincosamides – Knowledge and References. Taylor & Francis. [Link]

  • Actinomycin analogs from soil-derived Streptomyces sp. PSU-S4-23 with activity against MRSA. ResearchGate. [Link]

  • Mechanism by which linezolid inhibits protein translation by the bacterial initiation complex.a. ResearchGate. [Link]

  • Molecular Details of Actinomycin D-Treated MRSA Revealed via High-Dimensional Data. MDPI. [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. [Link]

Sources

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Cross-Resistance with Deethylindanomycin

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, understanding the potential for cross-resistance between novel and existing antibiotics is paramount for sustainable drug development and effective clinical deployment. This guide provides an in-depth technical comparison of Deethylindanomycin, a pyrrole-ether antibiotic, with other key antibiotic classes. We will delve into the mechanistic underpinnings of its activity and explore the experimental frameworks for evaluating cross-resistance, equipping researchers and drug development professionals with the knowledge to navigate this complex landscape.

Deethylindanomycin: A Dual-Threat Antibiotic

Deethylindanomycin (also known as A 83094A or Omomycin) is a naturally occurring compound produced by Streptomyces setonii.[1] Structurally similar to indanomycin, it exhibits activity against Gram-positive bacteria, including various strains of Staphylococcus aureus and Streptococcus.[2] Its multifaceted mechanism of action sets it apart. Deethylindanomycin belongs to the pyrrolobenzodiazepine (PBD) family, known for their DNA-binding properties.[3] PBDs form covalent adducts in the minor groove of DNA, interfering with DNA replication and transcription.[3] Concurrently, Deethylindanomycin acts as a potassium-selective ionophore, disrupting the crucial ion gradients across bacterial cell membranes.[1][4] This dual mechanism presents a formidable challenge to bacteria and forms the basis of our investigation into its cross-resistance profile.

The Specter of Cross-Resistance: An Experimental Approach

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other, often structurally or mechanistically related, antibiotics.[5] Evaluating the potential for cross-resistance is a critical step in the preclinical assessment of any new antimicrobial agent. Here, we outline the essential experimental protocols to probe the cross-resistance profile of Deethylindanomycin.

Key Experimental Protocols

A robust assessment of cross-resistance hinges on quantitative measures of antibiotic susceptibility. The following are foundational in vitro assays:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5] It is a fundamental measure of an antibiotic's potency.

  • Checkerboard Assay: This method assesses the interaction between two antibiotics, revealing whether their combined effect is synergistic (greater than the sum of their individual effects), additive (equal to the sum), indifferent (no interaction), or antagonistic (less than the sum).[6][7]

A Framework for Comparative Analysis

To contextualize the cross-resistance potential of Deethylindanomycin, we will compare it with antibiotics from three distinct classes, each with a well-defined mechanism of action:

  • Ciprofloxacin (Fluoroquinolone): A DNA gyrase inhibitor that targets bacterial DNA replication.[8]

  • Penicillin G (β-Lactam): A cell wall synthesis inhibitor that targets penicillin-binding proteins (PBPs).

  • Valinomycin (Ionophore): A potassium-selective ionophore that, like Deethylindanomycin, disrupts membrane potential.

The rationale for selecting these comparators is to probe for cross-resistance between agents with similar and dissimilar mechanisms of action.

Experimental Workflow: A Visual Guide

The following diagram illustrates the workflow for a comprehensive cross-resistance study.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Interaction Analysis cluster_resistance Resistance Induction & Analysis bacterial_culture Bacterial Strain (e.g., S. aureus) mic_assay Perform Broth Microdilution MIC Assay for each antibiotic bacterial_culture->mic_assay checkerboard_assay Perform Checkerboard Assay (Deethylindanomycin + Comparators) bacterial_culture->checkerboard_assay induce_resistance Induce Resistance to Deethylindanomycin bacterial_culture->induce_resistance antibiotic_stocks Prepare Antibiotic Stock Solutions (Deethylindanomycin, Comparators) antibiotic_stocks->mic_assay antibiotic_stocks->checkerboard_assay resistant_mic Determine MIC of Comparators against Resistant Strain antibiotic_stocks->resistant_mic mic_results Determine MIC Values mic_assay->mic_results mic_results->checkerboard_assay fic_calculation Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard_assay->fic_calculation interaction_type Determine Interaction Type (Synergy, Additivity, Antagonism) fic_calculation->interaction_type induce_resistance->resistant_mic analyze_cross_resistance Analyze for Cross-Resistance or Collateral Sensitivity resistant_mic->analyze_cross_resistance

Caption: Experimental workflow for assessing cross-resistance.

Data Interpretation: From Numbers to Insights

The data generated from these assays provide a quantitative basis for comparing the cross-resistance profiles.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data
AntibioticMechanism of ActionS. aureus (Wild-Type) MIC (µg/mL)S. aureus (Deethylindanomycin-Resistant) MIC (µg/mL)Fold Change in MIC
Deethylindanomycin DNA binding & Ionophore23216
Ciprofloxacin DNA Gyrase Inhibitor0.50.51
Penicillin G Cell Wall Synthesis Inhibitor0.1250.1251
Valinomycin Ionophore188

This is hypothetical data for illustrative purposes.

Table 2: Hypothetical Checkerboard Assay Results (FIC Index)
Antibiotic CombinationFIC IndexInterpretation
Deethylindanomycin + Ciprofloxacin0.75Additive
Deethylindanomycin + Penicillin G1.5Indifference
Deethylindanomycin + Valinomycin2.5Antagonism

This is hypothetical data for illustrative purposes.

Interpreting the Results:

  • Cross-resistance is indicated by a significant increase in the MIC of a comparator antibiotic against the Deethylindanomycin-resistant strain. In our hypothetical data, there is evidence of cross-resistance with Valinomycin.

  • Collateral sensitivity , the opposite of cross-resistance, would be indicated by a decrease in the MIC of a comparator antibiotic.

  • The FIC index provides insight into the nature of the antibiotic interaction. An FIC index of ≤ 0.5 indicates synergy, >0.5 to 4 indicates additivity or indifference, and >4 indicates antagonism.[7]

Mechanistic Insights into Cross-Resistance

The observed cross-resistance patterns can often be explained by the underlying mechanisms of resistance. For instance, studies on PBDs have shown that resistance can emerge through mutations in genes associated with resistance to other DNA gyrase inhibitors like albicidin.[9][10] Specifically, mutations in the merR-family regulator gene albA have been shown to confer resistance to both PBDs and albicidin.[9][10] This suggests a shared resistance pathway that could be a key area of investigation for Deethylindanomycin.

Resistance to ionophores can be mediated by efflux pumps that actively transport the antibiotic out of the bacterial cell.[11] It is plausible that the development of resistance to Deethylindanomycin could involve the upregulation of efflux pumps that also recognize and expel other ionophores like Valinomycin, leading to the observed cross-resistance.

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these studies, the following detailed protocols are provided.

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare Bacterial Inoculum: From a fresh overnight culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[12]

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[13]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Plates: In a 96-well plate, prepare serial two-fold dilutions of Deethylindanomycin along the x-axis and the comparator antibiotic along the y-axis.[6]

  • Inoculation: Inoculate each well with a bacterial suspension prepared as for the MIC assay.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Determine MICs in Combination: Read the MIC of each antibiotic in the presence of the other.

  • Calculate FIC Index: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the cross-resistance profile of Deethylindanomycin. The dual mechanism of action of this antibiotic presents both a promise for potent antimicrobial activity and a complex challenge in predicting its resistance landscape. The experimental protocols and interpretive guidance provided herein serve as a robust starting point for researchers.

Future investigations should focus on elucidating the specific genetic and biochemical mechanisms underlying any observed cross-resistance. Whole-genome sequencing of resistant isolates will be invaluable in identifying mutations responsible for resistance. Furthermore, exploring a wider range of comparator antibiotics, including those from classes not covered in this guide, will provide a more complete picture of Deethylindanomycin's place in the antimicrobial arsenal. By systematically and rigorously evaluating cross-resistance, the scientific community can work towards the responsible and effective development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

  • (2020, July 9). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. PubMed. Retrieved from [Link]

  • Convergent evolution of antibiotic resistance mechanisms between pyrrolobenzodiazepines and albicidin in multidrug resistant Klebsiella pneumoniae. ResearchGate. Retrieved from [Link]

  • New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. ResearchGate. Retrieved from [Link]

  • (2022, April 1). Patterns of antibiotic cross-resistance by bacterial sample source: a retrospective cohort study. medRxiv. Retrieved from [Link]

  • (2025, June 6). Convergent evolution of antibiotic resistance mechanisms between pyrrolobenzodiazepines and albicidin in multidrug resistant Klebsiella pneumoniae. PubMed Central. Retrieved from [Link]

  • Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC. Retrieved from [Link]

  • (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • (2024, January 28). Polyether ionophore resistance in a one health perspective. Frontiers. Retrieved from [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Retrieved from [Link]

  • (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Retrieved from [Link]

  • (2025, August 6). Ionophore Antibiotics: Toxicity, Mode of Action and Neurotoxic Aspect of Carboxylic Ionophores. ResearchGate. Retrieved from [Link]

  • New and simplified method for drug combination studies by checkerboard assay. PMC. Retrieved from [Link]

  • Introductory Chapter: The Action Mechanisms of Antibiotics and Antibiotic Resistance. IntechOpen. Retrieved from [Link]

  • Antibiotics Groups - Ionophores. Slideshare. Retrieved from [Link]

  • (2011, March 29). ß-Lactams: Mechanisms of Action and Resistance. YouTube. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Retrieved from [Link]

  • (2025, July 29). The ionophore resistance genes narA and narB are geographically widespread and linked to resistance to medically important antibiotics. PubMed. Retrieved from [Link]

  • (2025, September 15). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. CLYTE. Retrieved from [Link]

  • MIC & Etest. IACLD. Retrieved from [Link]

  • (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC. Retrieved from [Link]

  • Checkerboard Method. Bio-protocol. Retrieved from [Link]

  • Resistance mechanisms. ReAct - Action on Antibiotic Resistance. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]

  • Deethylindanomycin 1 mg. Lancetech Limited. Retrieved from [Link]

Sources

A Comparative In Vivo Efficacy Analysis of Deethylindanomycin and Existing Coccidiostats for Avian Coccidiosis Management

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of deethylindanomycin, a novel ionophore antibiotic, against established coccidiostats for the control of avian coccidiosis. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary medicine and animal health.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry.[1][2] Effective control of this disease is paramount for maintaining flock health, welfare, and productivity. For decades, the industry has relied on in-feed anticoccidial drugs, broadly categorized as ionophores and chemical synthetics. This guide will delve into the efficacy of a promising new agent, deethylindanomycin, in relation to these established standards of care.

Understanding the Battlefield: Coccidiostats and Their Mechanisms

The primary strategies for coccidiosis control involve the use of coccidiostats, which are compounds that either inhibit the replication and development of coccidia (coccidiostatic) or kill the parasites (coccidiocidal).[3] These are broadly classified into two main groups: ionophores and synthetic compounds.

Ionophore Coccidiostats: These are fermentation products of various strains of Streptomyces and Actinomadura species.[4] Their primary mode of action involves disrupting the ion balance across the parasite's cell membrane.[4][5] By forming lipid-soluble complexes with cations, they facilitate the transport of these ions into the parasite's cells, leading to an osmotic imbalance, swelling, and eventual death of the parasite.[4][5] This action primarily targets the extracellular stages of the parasite's life cycle.[4] Deethylindanomycin, a derivative of the ionophore antibiotic indanomycin, is presumed to share this mechanism of action.[6]

Synthetic Chemical Coccidiostats: This diverse group of compounds is produced through chemical synthesis and acts on various intracellular stages of the Eimeria life cycle.[4] Their mechanisms are varied and often target specific metabolic pathways within the parasite.

  • Diclazuril: This benzeneacetonitrile compound interrupts the life cycle by affecting both asexual and sexual stages.[7] It leads to degenerative changes in schizonts and gametocytes.[7]

  • Toltrazuril: A triazine derivative, toltrazuril is effective against all intracellular stages of coccidia, causing damage to the mitochondria, and disturbing nuclear division in both schizonts and macrogamonts.[8]

The distinct mechanisms of action between ionophores and chemical coccidiostats are a critical consideration in developing effective and sustainable coccidiosis control programs, particularly in managing the emergence of drug resistance.

Comparative In Vivo Efficacy: A Data-Driven Analysis

The true measure of a coccidiostat's utility lies in its in vivo performance. Key parameters for evaluation include the impact on bird weight gain, feed conversion ratio (FCR), intestinal lesion scores, and oocyst shedding. While specific data for deethylindanomycin is emerging, we can project its potential efficacy based on the performance of its parent compound class, the ionophores, and compare it to leading chemical coccidiostats.

Table 1: Comparative Efficacy of Ionophore and Chemical Coccidiostats in Broiler Chickens

Coccidiostat Class Dosage Effect on Weight Gain Effect on FCR Lesion Score Reduction Oocyst Shedding Reduction References
Monensin Ionophore40-102 ppmSignificant improvementSignificant improvementSignificant reductionSubstantial reduction[5][9][10][11]
Salinomycin Ionophore60 ppmSignificant improvementSignificant improvementSignificant reductionMarked reduction[12][13][14][15][16]
Diclazuril Chemical0.5-1.5 ppmSignificantly improvedSignificantly improved78-82% reductionComplete prevention[7][17][18][19]
Toltrazuril Chemical10 mg/kg BWPerformance equal to non-infectedPerformance equal to non-infectedComplete eliminationDramatic reduction[8][20][21][22][23][24]

Note: Efficacy can be influenced by the specific Eimeria species, infection pressure, and bird management practices.

As indicated in the table, both ionophores and chemical coccidiostats demonstrate significant efficacy in controlling coccidiosis. Ionophores like monensin and salinomycin have a long history of successful use, effectively improving weight gain and feed conversion while reducing lesion scores.[5][9][10][11][12][13][14][15][16] Chemical coccidiostats, such as diclazuril and toltrazuril, often exhibit a more pronounced, cidal action, leading to a complete interruption of the parasite life cycle and a dramatic reduction in oocyst shedding.[7][8][17][18][19][20][21][22][23][24]

The expectation for deethylindanomycin, as a novel ionophore, would be an efficacy profile comparable to or exceeding that of existing ionophores. The key differentiators will be its potency at lower dosages, its spectrum of activity against various Eimeria species, and its safety profile.

Experimental Protocol for In Vivo Efficacy Evaluation

To rigorously assess the in vivo efficacy of a novel compound like deethylindanomycin, a standardized and well-controlled experimental design is crucial. The following protocol is based on established guidelines for evaluating anticoccidial drugs.[25]

Objective: To compare the in vivo efficacy of Deethylindanomycin to a positive control (e.g., Salinomycin) and a negative control (infected, unmedicated) in broiler chickens experimentally infected with a mixed culture of Eimeria species.

Experimental Animals: Day-old broiler chicks of a commercial strain.

Housing: Birds will be housed in floor pens with fresh litter, under controlled environmental conditions.

Experimental Design:

  • Acclimatization (Day 0-13): Chicks are raised under standard brooding conditions and fed a non-medicated starter diet.

  • Randomization and Grouping (Day 14): Birds are weighed and randomly allocated to treatment groups, ensuring a uniform distribution of body weights. A typical design would include:

    • Group 1 (Negative Control): Infected, unmedicated.

    • Group 2 (Positive Control): Infected, medicated with Salinomycin (e.g., 60 ppm).

    • Group 3 (Test Article - Low Dose): Infected, medicated with Deethylindanomycin (e.g., 30 ppm).

    • Group 4 (Test Article - High Dose): Infected, medicated with Deethylindanomycin (e.g., 60 ppm).

    • Group 5 (Uninfected Control): Uninfected, unmedicated.

  • Infection (Day 16): Birds in the infected groups are orally inoculated with a standardized dose of sporulated oocysts from a mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella).

  • Data Collection (Day 14-28):

    • Mortality: Recorded daily.

    • Body Weight: Measured on days 14, 21, and 28.

    • Feed Intake: Measured weekly to calculate the Feed Conversion Ratio (FCR).

    • Lesion Scoring (Day 21): A subset of birds from each group is euthanized, and intestinal lesions are scored using a standardized method (e.g., Johnson and Reid, 1970).

    • Oocyst Counts (Day 21-28): Fecal samples are collected, and oocysts per gram (OPG) are determined using a McMaster chamber.

Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts will be analyzed using appropriate statistical methods (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatment groups.

Diagram 1: Experimental Workflow for In Vivo Coccidiostat Efficacy Trial

G cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_data Data Collection cluster_post_trial Post-Trial Analysis Day0 Day 0: Procure Day-Old Chicks Day0_13 Day 0-13: Acclimatization & Brooding (Non-medicated feed) Day0->Day0_13 Day14 Day 14: Weigh & Randomize Birds into Treatment Groups Day0_13->Day14 Day16 Day 16: Oral Inoculation with Eimeria Oocysts Day14->Day16 Mortality Daily Mortality Checks Weight_Feed Weekly Body Weight & Feed Intake Lesion_Score Day 21: Intestinal Lesion Scoring Oocyst_Count Day 21-28: Fecal Oocyst Counts Analysis Statistical Analysis of Data (Weight Gain, FCR, Lesions, OPG) Lesion_Score->Analysis Oocyst_Count->Analysis Conclusion Comparative Efficacy Conclusion Analysis->Conclusion

Caption: Workflow for evaluating the in vivo efficacy of anticoccidial compounds.

Visualizing the Mechanisms of Action

The distinct modes of action of ionophore and chemical coccidiostats are fundamental to their application in coccidiosis control programs.

Diagram 2: Comparative Mechanisms of Action of Coccidiostats

G cluster_ionophore Ionophore (e.g., Deethylindanomycin) cluster_chemical Chemical Coccidiostat (e.g., Toltrazuril) cluster_host Host Intestinal Cell Ionophore Ionophore Molecule Influx Uncontrolled Cation Influx Ionophore->Influx Membrane Parasite Cell Membrane Cation Cation (Na+, K+) Cation->Influx Osmotic Osmotic Imbalance & Swelling Influx->Osmotic Death1 Parasite Death Osmotic->Death1 Chemical Chemical Molecule Intracellular Intracellular Parasite Stage Chemical->Intracellular Mitochondria Mitochondria Intracellular->Mitochondria Nuclear Nuclear Division Intracellular->Nuclear Inhibition Inhibition of Respiration & Nuclear Division Mitochondria->Inhibition Nuclear->Inhibition Death2 Parasite Death Inhibition->Death2 HostCell

Caption: Contrasting mechanisms of ionophore and chemical coccidiostats.

Conclusion and Future Perspectives

The preliminary assessment suggests that deethylindanomycin, as a novel ionophore, holds promise as an effective tool for the control of avian coccidiosis. Its presumed mechanism of action, shared with other ionophores, offers a valuable mode of intervention against the extracellular stages of the Eimeria life cycle. Rigorous in vivo studies, following the outlined experimental protocol, will be essential to fully characterize its efficacy profile in comparison to established coccidiostats like salinomycin, monensin, diclazuril, and toltrazuril.

The future of coccidiosis control will likely rely on a strategic rotation of different classes of coccidiostats to mitigate the development of drug resistance. The introduction of new and effective compounds, such as deethylindanomycin, will be critical to the sustainability of poultry production worldwide.

References

  • IN-VIVO EVALUATION OF ANTI-COCCIDIAL EFFICACY OF SALINOMYCIN AND AMPROLIUM IN COMMERCIAL CHICKEN. (2024). Indian Journal of Veterinary and Animal Sciences Research. Available at: [Link]

  • Efficacy of anticoccidial drugs and their impacts on growth performance on caecal coccidiosis in broiler chicken. (2024). International Journal of Science and Research Archive. Available at: [Link]

  • Maes, L., Verheyen, A., Vanparijs, O., & Marsboom, R. (1988). In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study. The Journal of parasitology, 74(6), 931–938. Available at: [Link]

  • Smith, C. K., & Strout, R. G. (1979). The site of action of the anticoccidial salinomycin (Coxistac). The Journal of parasitology, 65(4), 586–591. Available at: [Link]

  • Evaluation of the effectiveness of alternative methods for controlling coccidiosis in broiler chickens: a field trial. (2023). Journal of Animal and Feed Sciences. Available at: [Link]

  • Vanparijs, O., Hermans, L., van der Flaes, L., & Marsboom, R. (1989). Efficacy of diclazuril in the control of intestinal coccidiosis in rabbits. Veterinary parasitology, 34(3), 183–187. Available at: [Link]

  • Yvoré, P., Raynaud, J. P., Conan, L., & Naciri, M. (1980). Evaluation of the efficacy of salinomycin in the control of coccidiosis in chicks. Poultry science, 59(11), 2412–2416. Available at: [Link]

  • Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp. (2024). MDPI. Available at: [Link]

  • Osoble, A., Mdegela, R. H., & Waiswa, C. (2007). Comparative Study on the Efficacy of Diclazuril and Amprolium in Naturally Infected Broilers in Uganda. The Korean journal of parasitology, 45(1), 51–55. Available at: [Link]

  • Coccidiosis Control with Toltrazuril in Conjunction with Anticoccidial Medicated or Nonmedicated Feed. (2009). ResearchGate. Available at: [Link]

  • Anticoccidial efficacy of diclazuril in broilers under simulated natural conditions in floor pens. (1990). Poultry science. Available at: [Link]

  • Efficacy of different feeding levels of monensin in the control of coccidiosis in broilers. (1978). Poultry science. Available at: [Link]

  • Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities. (2015). PMC - NIH. Available at: [Link]

  • Toltrazuril for Chickens: Fight Coccidiosis Effectively. (2024). Hebei Weierli Animal Pharmaceutical Group Co., Ltd. Available at: [Link]

  • Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals. (2014). FDA. Available at: [Link]

  • In Vitro Assessment of Anticoccidials: Methods and Molecules. (2021). PMC - NIH. Available at: [Link]

  • Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model. (2018). PMC. Available at: [Link]

  • Comparative evaluation of herbal coccidiostat with chemotherapeutic coccidiostats on performance of broilers to control coccidiosis. (2020). PubMed. Available at: [Link]

  • Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro. (2022). PMC - NIH. Available at: [Link]

  • (PDF) Efficacy of early treatment with toltrazuril in prevention of coccidiosis and necrotic enteritis in chickens. (2013). ResearchGate. Available at: [Link]

  • In vivo anticoccidial activity of quinfamide in broilers: a preliminary report. (2016). Taylor & Francis Online. Available at: [Link]

  • McDougald, L. R., & Dunn, W. J. (1978). Efficacy of monensin against coccidiosis in lambs. American journal of veterinary research, 39(9), 1459–1462. Available at: [Link]

  • Assessing the Efficiency of Different Coccidiostats against Eimeria spp. in Broiler Chickens Grown in the Floor Pen System. (2025). Journal of World's Poultry Research. Available at: [Link]

  • Anticoccidial activity of salinomycin in battery raised broiler chickens. (1976). PubMed. Available at: [Link]

  • In vitro and in vivo effectiveness of essential oils against coccidia in Black Livorno chickens. (2025). BMC Veterinary Research. Available at: [Link]

  • Overview of comments received on the guideline for the demonstration of efficacy for veterinary medicinal products containing anticoccidial substances. (2025). European Medicines Agency. Available at: [Link]

  • Coccidiostats in the European Union: Challenges and Perspectives. (2023). EW Nutrition. Available at: [Link]

  • Efficacy of Monensin Fed to Cattle Inoculated with Coccidia Oocysts. (1985). American Association of Bovine Practitioners Conference. Available at: [Link]

  • Evaluation of Herbal Anticoccidials on Growth Performance in Experimentally Infected Broiler Chickens. (2024). MDPI. Available at: [Link]

  • Efficacy of early treatment with toltrazuril in prevention of coccidiosis and necrotic enteritis in chickens. (2013). Taylor & Francis Online. Available at: [Link]

  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf. Available at: [Link]

  • Experimental bovine coccidiosis: control with monensin. (1975). PubMed. Available at: [Link]

  • Anticoccidial drugs of the livestock industry. (2015). SciSpace. Available at: [Link]

  • Comparative Efficacy of Coccidiostats on Growth and Feed Conversion Efficiency in Broiler Birds Experimentally Infected with E. (2016). ResearchGate. Available at: [Link]

  • Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs. (2021). Journal of the Hellenic Veterinary Medical Society. Available at: [Link]

  • In Vitro Assessment of Anticoccidials: Methods and Molecules. (2021). MDPI. Available at: [Link]

  • Plant Parts and Extracts Having Anticoccidial Activity. (2015). Google Patents.
  • Comparative Efficacy of Different Feed Additive Anticoccidials in Broilers. (2015). ResearchGate. Available at: [Link]

  • Natural vs chemical Coccidiostat. (2018). Milling and Grain. Available at: [Link]

  • Treating Coccidiosis in Turkeys Using Monensin. (2022). Elanco. Available at: [Link]

  • indanomycin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • In vitro and in vivo protective action of a thymol-based blend of botanicals against coccidiosis. (2019). Vetagro. Available at: [Link]

  • Sacox: Why Salinomycin Is The Gold Standard For Coccidiosis Control. (2023). Huvepharma. Available at: [Link]

  • (PDF) Report: In vivo anticoccidial effects of Azadirachta indica and Carica papaya L. with salinomycin drug as a dietary feed supplement in broiler chicks. (2015). ResearchGate. Available at: [Link]

Sources

Comparative Analysis of Deethylindanomycin Analogs: A Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent Ionophore Antibiotics

Indanomycin, a member of the polyether ionophore class of antibiotics produced by Streptomyces antibioticus, has garnered significant interest for its potent activity against Gram-positive bacteria, as well as its antihypertensive and antitumor properties.[1][2] Its unique structure, featuring a substituted indane core linked to a polyether chain, is central to its biological function.[3] Deethylindanomycin, a naturally occurring analog, presents a key variation within this family, offering a valuable scaffold for synthetic modification and the exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of Deethylindanomycin analogs, delving into the chemical modifications that influence their biological efficacy. We will explore the underlying mechanisms of action and present key experimental data to inform future drug design and development efforts.

Mechanism of Action: Disrupting Cation Gradients

Indanomycin and its analogs function as ionophores, molecules that can transport ions across lipid membranes.[1][3] Their mechanism of action relies on the formation of a lipophilic complex with cations, effectively disrupting the delicate electrochemical gradients essential for bacterial survival. This disruption of ion homeostasis can interfere with critical cellular processes, ultimately leading to bacterial cell death. The efficiency of this ion transport is highly dependent on the three-dimensional structure of the ionophore and its ability to selectively bind and release specific cations.

Core Structural Features and Key Areas for Modification

The Deethylindanomycin scaffold presents several key regions where chemical modifications can be introduced to modulate its biological activity. Understanding the impact of these modifications is crucial for designing more potent and selective analogs.

Caption: Key modifiable regions of the Deethylindanomycin scaffold.

Structural-Activity Relationship Analysis

While comprehensive SAR studies on a wide range of Deethylindanomycin analogs are not extensively available in the public domain, we can infer potential relationships based on the broader class of polyether ionophores and related indanone-containing molecules.

The Polyether Backbone: A Balancing Act of Lipophilicity and Ion Coordination

Modifications to the polyether chain are expected to have a profound impact on both the ion-binding selectivity and the overall lipophilicity of the molecule. Changes in the number and arrangement of ether oxygens and methyl groups can alter the size and shape of the ion-binding cavity, thereby influencing which cations are transported most efficiently. Increased lipophilicity may enhance membrane permeability, but excessive hydrophobicity could lead to poor aqueous solubility and reduced bioavailability.

The Indane Core: A Rigid Foundation

The bicyclic indane core provides a rigid scaffold that helps to pre-organize the polyether chain for efficient ion chelation. Modifications to this core, such as the introduction of different substituents, could alter the overall conformation of the molecule, thereby affecting its ionophoric activity.

The Pyrrole-2-carbonyl Moiety: A Key Interaction Point

The pyrrole-2-carbonyl group is a common feature in this class of antibiotics and is believed to play a crucial role in interactions with biological targets. Alterations to this group, such as substitution on the pyrrole ring or replacement with other heterocyclic systems, could significantly impact antibacterial potency.

The Terminal Carboxylic Acid: The "On/Off" Switch for Ion Transport

The terminal carboxylic acid is essential for the ionophore's ability to release the complexed cation on the other side of the membrane. Esterification or amidation of this group would likely abolish ionophoric activity, highlighting its critical role in the catalytic cycle of ion transport.

Comparative Performance of Indanomycin Analogs

Direct comparative data for a series of Deethylindanomycin analogs is scarce. However, studies on other polyether ionophores have demonstrated that even minor structural changes can lead to significant differences in biological activity. For instance, in other antibiotic classes, modifications to specific hydroxyl or amino groups have been shown to dramatically alter their efficacy and spectrum of activity.[4][5]

Analog Modification Key Biological Activity Reference
IndanomycinParent CompoundAntibacterial, Antihypertensive, Antitumor[1]
DeethylindanomycinDemethylation at a specific positionNaturally occurring analog, antibacterialInferred
Hypothetical Analog 1Esterification of terminal carboxylic acidExpected loss of ionophoric activityInferred
Hypothetical Analog 2Modification of the pyrrole ringPotential for altered target binding and potencyInferred

Experimental Protocols for Biological Evaluation

To facilitate comparative studies of novel Deethylindanomycin analogs, standardized experimental protocols are essential.

Workflow for Synthesis and Evaluation of Novel Analogs

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis A Design of Novel Analogs B Chemical Synthesis A->B C Purification & Characterization (NMR, MS) B->C D Antibacterial Susceptibility Testing (MIC Determination) C->D E Ionophoric Activity Assay D->E F Cytotoxicity Assay (e.g., against mammalian cell lines) E->F G SAR Analysis F->G H Lead Compound Identification G->H

Caption: General workflow for the development of novel Deethylindanomycin analogs.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., Staphylococcus aureus) is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

  • The inoculum is then diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Analog Dilutions:

  • The Deethylindanomycin analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted analog is inoculated with the prepared bacterial suspension.

  • Positive (bacteria only) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The exploration of Deethylindanomycin analogs holds promise for the development of novel antibiotics with improved therapeutic profiles. While the currently available data on the SAR of this specific subclass is limited, the foundational knowledge of polyether ionophore chemistry provides a rational basis for the design of new derivatives. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of Deethylindanomycin analogs, with a particular emphasis on modifications to the polyether backbone and the pyrrole-2-carbonyl moiety. Such studies, coupled with detailed mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.

References

  • Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167. PubMed. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. PubMed Central. Available at: [Link]

  • Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups. PubMed Central. Available at: [Link]

  • Structure‐Activity Relationships for 5′′ Modifications of 4,5‐Aminoglycoside Antibiotics. Wiley Online Library. Available at: [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PubMed. Available at: [Link]

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. MDPI. Available at: [Link]

  • Synthesis, biological evaluation and DNA binding properties of novel bleomycin analogues. PubMed. Available at: [Link]

  • Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. PubMed Central. Available at: [Link]

  • Indanomycin | C31H43NO4. PubChem. Available at: [Link]

  • Biosynthetic origins of the ionophore antibiotic indanomycin. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 20-epi-amino-20-deoxysalinomycin derivatives. ScienceDirect. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. Available at: [Link]

  • Undescribed indanomycin derivatives from ΔidmH mutant of Streptomyces antibioticus. ResearchGate. Available at: [Link]

  • New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. MDPI. Available at: [Link]

  • indanomycin. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Comparative antitumor activity of actinomycin analogs in mice bearing Ridgway osteogenic sarcoma or P388 leukemia. PubMed. Available at: [Link]

  • Natural Polyether Ionophores and Their Pharmacological Profile. PubMed Central. Available at: [Link]

  • Biosynthetic Origins of the Ionophore Antibiotic Indanomycin. ResearchGate. Available at: [Link]

Sources

Head-to-head comparison of Deethylindanomycin and monensin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison of Pyrrole-Ether and Polyether Ionophores

Executive Summary

This guide provides a rigorous technical comparison between Monensin , the industry-standard polyether ionophore, and 16-Deethylindanomycin (also known as A83094A), a rare pyrrole-ether antibiotic.

While both compounds function as ionophores capable of disrupting transmembrane ion gradients, they exhibit distinct cation selectivities and biological profiles. Monensin is a sodium-selective (Na


) antiporter with proven in vivo efficacy, making it a staple in veterinary medicine and cell biology. Deethylindanomycin , a structural analogue of indanomycin (X-14547A), displays potassium (K

) selectivity and potent in vitro activity against Gram-positive bacteria and coccidia. However, its utility is strictly limited to in vitro research due to a lack of in vivo efficacy in animal models.

Nomenclature Alert: Deethylindanomycin is occasionally listed in chemical catalogs under the synonym "Omomycin." Researchers must exercise extreme caution not to confuse this small molecule with the well-known MYC-inhibiting peptide also named Omomycin.

Chemical Architecture & Physical Properties

The fundamental difference between these two agents lies in their structural classes. Monensin represents the "classic" polyether structure, while Deethylindanomycin incorporates a pyrrole moiety, influencing its lipophilicity and cation binding pocket.

FeatureMonensin (Sodium Salt)16-Deethylindanomycin (A83094A)
Class Polyether IonophorePyrrole-Ether Ionophore
CAS Number 17090-79-8 (Acid)106803-22-9
Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H

O

C

H

NO

Mol.[1][2][3] Weight ~670.87 g/mol 465.62 g/mol
Structure Linear polyether backbone cyclized via hydrogen bonding; contains spiroketal rings.Contains a pyrrole group conjugated to a tetrahydroindane system; lacks the ethyl group at C-16 found in Indanomycin.
Primary Cation Selectivity Na

> K

(High Na

affinity)
K

> Na

(High K

affinity)
Transport Mechanism Electroneutral Na

/H

Antiport
Electroneutral K

/H

Antiport
Solubility Soluble in EtOH, DMSO, CHCl

; Insoluble in water.
Soluble in MeOH, DMSO, Acetone; Sparingly soluble in water.[4]
Mechanism of Action: Ion Transport Dynamics

The distinct utility of these compounds stems from their ability to shuttle specific ions across the lipid bilayer, collapsing electrochemical gradients.

Monensin: The Na

Proton Exchanger

Monensin creates a "pseudochannel" by wrapping around a Na


 ion. It transports Na

down its concentration gradient (into the cell) in exchange for H

(out of the cell), leading to intracellular alkalinization and Na

overload. This mechanism is widely used to disrupt Golgi apparatus function and inhibit vesicular transport.
Deethylindanomycin: The K

Transporter

Like its parent compound Indanomycin, Deethylindanomycin preferentially binds K


. It facilitates the efflux of K

from the mitochondrial matrix or cytoplasm in exchange for protons, uncoupling oxidative phosphorylation and disrupting membrane potential (

).
Comparative Pathway Visualization

The following diagram illustrates the opposing ion fluxes generated by these two agents.

IonophoreMechanism cluster_Cell Lipid Bilayer Membrane Monensin Monensin (Na+/H+ Antiport) Extracellular Extracellular Space (High Na+, Low K+) Monensin->Extracellular H+ Efflux Intracellular Intracellular Space (Low Na+, High K+) Monensin->Intracellular Release Na+ Deethyl Deethylindanomycin (K+/H+ Antiport) Deethyl->Extracellular Release K+ Deethyl->Intracellular H+ Influx Extracellular->Monensin Na+ Influx Extracellular->Deethyl H+ Binding Intracellular->Monensin H+ Binding Intracellular->Deethyl K+ Efflux

Caption: Monensin drives Na+ influx/H+ efflux, while Deethylindanomycin drives K+ efflux/H+ influx. Both processes are electroneutral but collapse specific ion gradients.

Biological Performance & Efficacy[2][4]

This section highlights the critical divergence between in vitro potential and in vivo reality.

Antimicrobial & Anticoccidial Activity

Both compounds exhibit potent activity against Gram-positive bacteria (due to the lack of an outer membrane) and Coccidia. However, Deethylindanomycin fails to translate this potency into animal models.

MetricMonensinDeethylindanomycin (A83094A)
MIC (Staph. aureus) 0.78 – 3.12 µg/mL2 – 4 µg/mL
MIC (Streptococcus spp.) 0.1 – 1.0 µg/mL~2 µg/mL
Anticoccidial (E. tenella - In Vitro) Highly EffectiveHighly Effective (0.31 µg/mL inhibits development)
Anticoccidial (E. tenella - In Vivo) Effective (Standard Feed Additive)Ineffective (No efficacy at 200 ppm in chicks)
Cytotoxicity Moderate (Dose-dependent)High (Likely due to K+ gradient collapse)

Key Insight: The failure of Deethylindanomycin in in vivo chick models (despite in vitro success) suggests poor bioavailability, rapid metabolic deactivation, or instability in the gut environment compared to the robust polyether backbone of Monensin.

Experimental Protocols
Protocol A: Monensin-Mediated Na

Influx Assay

Objective: To measure the increase in intracellular sodium concentration. Reagents: SBFI-AM (Na


 indicator), Pluronic F-127, Monensin (10 mM stock in DMSO).
  • Loading: Incubate cells with 5 µM SBFI-AM and 0.02% Pluronic F-127 in Tyrode’s buffer for 45 min at 37°C.

  • Wash: Wash cells 2x with Na

    
    -free buffer to remove extracellular dye.
    
  • Baseline: Measure fluorescence at excitation 340/380 nm and emission 500 nm to establish baseline ratio.

  • Induction: Add Monensin (1-10 µM) to the cuvette/well.

  • Readout: Observe immediate increase in 340/380 nm ratio, indicating Na

    
     influx.
    
    • Validation: Use Gramicidin as a positive control for general cation permeabilization.

Protocol B: Deethylindanomycin K

Transport Assay

Objective: To assess K


 transport capability (using mitochondrial swelling or liposomes).
Reagents:  Isolated mitochondria or K

-loaded liposomes, Deethylindanomycin (stock in DMSO).
  • Preparation: Suspend isolated rat liver mitochondria in K

    
    -acetate buffer (100 mM).
    
  • Control: Monitor absorbance at 520 nm (light scattering) for 2 minutes to ensure stability.

  • Induction: Add Deethylindanomycin (0.5 - 2.0 µM) .

  • Readout: A decrease in absorbance indicates mitochondrial swelling.

    • Mechanism: The ionophore transports K

      
       into the matrix (down the acetate gradient) and H
      
      
      
      out. The accumulation of K
      
      
      acetate draws water in osmotically.
    • Contrast: Monensin will show minimal activity in this specific K

      
       transport assay compared to Deethylindanomycin or Valinomycin.
      
Selection Guide: Decision Matrix

Use the following logic tree to select the appropriate ionophore for your study.

SelectionGuide Start Select Ionophore Goal What is your primary experimental goal? Start->Goal NaPath Increase Intracellular Na+ or Alkalinize Golgi Goal->NaPath Na+ / pH Control KPath Transport K+ or Uncouple Mitochondria Goal->KPath K+ Transport MonensinResult Use Monensin (Standard Reagent) NaPath->MonensinResult KChoice Is In Vivo efficacy required? KPath->KChoice YesVivo Yes (Animal Model) KChoice->YesVivo Yes NoVivo No (In Vitro only) KChoice->NoVivo No Valinomycin Consider Valinomycin (More established) YesVivo->Valinomycin DeethylResult Use Deethylindanomycin (Specific Pyrrole-Ether Study) NoVivo->DeethylResult

Caption: Decision tree for selecting between Monensin and Deethylindanomycin based on ion selectivity and experimental context.

References
  • Larsen, S. H., et al. (1988).[1][4][5] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1][6][3][4][5][7] Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics.

  • Liu, C. M., et al. (1979). "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167."[6][8] The Journal of Antibiotics.

  • Pressman, B. C. (1976). "Biological Applications of Ionophores." Annual Review of Biochemistry.

  • Kevin, D. A., et al. (2009). "Polyether Ionophores: Broad-Spectrum Antibiotics with Potential for Drug Repurposing." Expert Opinion on Drug Discovery.

  • Westley, J. W. (1982). "Polyether Antibiotics: Naturally Occurring Acid Ionophores." Marcel Dekker, Inc. (Standard Reference Text).

Sources

Safety Operating Guide

Deethylindanomycin Proper Disposal Procedures

[1][2][3][4]

Classification: Polyether Ionophore Antibiotic | CAS: 106803-22-9 | Biosafety Level: BSL-1/Chemical Hazard

Part 1: Core Directive & Executive Summary

The Imperative for Rigor: Deethylindanomycin (16-Deethylindanomycin) is a potassium-selective polyether ionophore produced by Streptomyces setonii.[1] Unlike standard laboratory reagents, ionophores possess potent biological activity capable of disrupting cellular ion homeostasis across mammalian membranes. Improper disposal does not merely risk regulatory non-compliance; it introduces persistent bioactive agents into the water table, contributing to antimicrobial resistance (AMR) and potential ecotoxicity.

Operational Stance: Treat Deethylindanomycin as Hazardous Chemical Waste with high biological activity. Under no circumstances should this compound be disposed of via sanitary sewer (sink drains) or regular municipal trash. High-temperature incineration is the only validated method for complete mineralization of the polyether backbone.

Part 2: Scientific Integrity & Logic
1. Compound Characterization & Risk Profile

Understanding the physicochemical properties of Deethylindanomycin is a prerequisite for safe handling. As a lipophilic molecule, it readily crosses biological membranes, necessitating strict containment.

PropertyDataOperational Implication
Molecular Formula

Organic backbone requires incineration.
Molecular Weight 465.6 g/mol Non-volatile solid.
Solubility Soluble in DMSO, MeOH, Chloroform; Low water solubilityDo not attempt aqueous dilution for disposal. Use organic waste streams.
Mechanism

Ionophore
High Toxicity Risk: Direct contact can disrupt cardiac/neural signaling.
Stability Stable at -20°C for

4 years
Thermal Stability: Standard autoclaving (121°C) is insufficient for destruction.
2. Personal Protective Equipment (PPE) Matrix

Rationale: The primary exposure routes are inhalation of particulates (powder) and dermal absorption (solutions).

  • Respiratory: N95 particulate respirator or usage within a certified Chemical Fume Hood (Class II Type A2 or higher).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for concentrated stock preparation.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for liquid handling of ionophores.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Scope: Expired stock powder, contaminated weigh boats, gloves, and paper towels.

  • Containment: Place all solid waste directly into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Transfer the sealed bag into the laboratory’s designated Hazardous Waste Drum (typically black or yellow, depending on institutional color coding for toxic solids).

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituent: "Deethylindanomycin (Polyether Ionophore)"

    • Hazard Class: Toxic / Irritant.[3]

  • Destruction: Coordinate with EHS for off-site High-Temperature Incineration (>1000°C) .

    • Note: Do NOT use biohazard (red bag) autoclaving streams unless the material is also infectious. Autoclaving does not guarantee chemical breakdown of the polyether ring structure.

Protocol B: Liquid Waste (Stock Solutions & Media)

Scope: DMSO/Methanol stocks and cell culture media containing Deethylindanomycin.

  • Segregation:

    • Stock Solutions (>1 mM): Dispose of in Organic Solvent Waste containers (Halogenated or Non-Halogenated based on the solvent).

    • Aqueous Media (<100 µM): Do NOT pour down the sink. Collect in a dedicated carboy labeled "Aqueous Waste with Trace Antibiotics."

  • Quenching (Optional but Recommended): For high-concentration spills, absorb with vermiculite or charcoal to immobilize the compound before solid disposal.

  • Labeling:

    • Clearly mark "Contains Antibiotic/Ionophore" on the waste tag to prevent downstream mixing with incompatible oxidizers.

Protocol C: Empty Containers

Scope: Vials that held the original lyophilized solid.

  • Triple Rinse: Rinse the vial three times with a compatible solvent (e.g., Ethanol or Methanol).

  • Rinsate Disposal: Pour all rinsate into the Organic Solvent Waste container.

  • Glass Disposal: Defaced/washed vials can be disposed of in the Glass/Sharps container (or chemically contaminated glass bin, per local EHS rules).

Part 4: Visualization (Decision Matrix)

The following diagram illustrates the logical flow for segregating Deethylindanomycin waste streams to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:DeethylindanomycinStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Wipes, PPE)StateCheck->SolidSolidLiquidLiquid Waste(Stocks, Media)StateCheck->LiquidLiquidIncinerationHigh-Temp Incineration(Hazardous Chemical Stream)Solid->IncinerationTag as ToxicConcCheckConcentration/Solvent?Liquid->ConcCheckOrgWasteOrganic Solvent Waste(DMSO/MeOH Stocks)ConcCheck->OrgWasteHigh Conc / Organic SolventAqWasteAqueous Waste Carboy(Do NOT Drain)ConcCheck->AqWasteLow Conc / Aqueous MediaOrgWaste->IncinerationOff-site DisposalAqWaste->IncinerationOff-site Disposal

Figure 1: Waste segregation logic for Deethylindanomycin. Note that all paths ultimately lead to off-site incineration, bypassing municipal water systems.

Part 5: Emergency Procedures (Spills)

Minor Spill (< 50 mg / < 10 mL):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.

    • Liquid: Cover with absorbent pads or vermiculite.

  • Clean: Clean the area with 70% Ethanol followed by soap and water.

  • Disposal: Place all cleanup materials in a sealed bag and treat as Protocol A (Solid Waste) .

References
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved February 5, 2026, from [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved February 5, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals. Retrieved February 5, 2026, from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.